molecular formula C10H18F2N2O2 B1445419 3-(Boc-amino)-4,4-difluoropiperidine CAS No. 1052713-53-7

3-(Boc-amino)-4,4-difluoropiperidine

Cat. No.: B1445419
CAS No.: 1052713-53-7
M. Wt: 236.26 g/mol
InChI Key: PQJOHBZTOIMHCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Boc-amino)-4,4-difluoropiperidine is a useful research compound. Its molecular formula is C10H18F2N2O2 and its molecular weight is 236.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Boc-amino)-4,4-difluoropiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Boc-amino)-4,4-difluoropiperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-(4,4-difluoropiperidin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-7-6-13-5-4-10(7,11)12/h7,13H,4-6H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQJOHBZTOIMHCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCCC1(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to 3-(Boc-amino)-4,4-difluoropiperidine (CAS 1052713-53-7): A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction and Strategic Importance

In the landscape of modern medicinal chemistry, the pursuit of novel molecular entities with enhanced therapeutic profiles is paramount. 3-(tert-butoxycarbonyl-amino)-4,4-difluoropiperidine, identified by its CAS number 1052713-53-7, represents a strategically designed building block that embodies two powerful concepts in drug design: the structural significance of the piperidine ring and the transformative physicochemical effects of gem-difluorination.

The piperidine scaffold is a ubiquitous heterocyclic motif found in a vast array of pharmaceuticals, prized for its ability to provide a three-dimensional framework crucial for interacting with biological targets.[1] Concurrently, the incorporation of fluorine into drug candidates has become a cornerstone of contemporary drug design.[2][3] The introduction of a gem-difluoro group at the 4-position of the piperidine ring, as in this molecule, is not a trivial modification. It imparts a range of beneficial properties, including:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes, which can significantly increase a drug's half-life.[1][4]

  • Modulation of Physicochemical Properties: Fluorination can profoundly alter a molecule's lipophilicity, pKa, and conformational preferences.[1][3] These adjustments are critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to the target protein.[5][6]

  • Controlled Basicity: The electron-withdrawing nature of the fluorine atoms lowers the basicity of the piperidine nitrogen. This modulation can be crucial for minimizing off-target effects, such as interactions with the hERG channel, thereby reducing the risk of cardiotoxicity.

Furthermore, the amine at the 3-position is protected by a tert-butoxycarbonyl (Boc) group. The Boc group is an acid-labile protecting group that is stable under a wide range of reaction conditions, yet can be cleanly removed to unmask the amine for further synthetic elaboration. This feature makes 3-(Boc-amino)-4,4-difluoropiperidine a versatile and highly valuable intermediate for constructing complex molecular architectures.

Caption: Core components of 3-(Boc-amino)-4,4-difluoropiperidine.

Section 2: Physicochemical and Spectroscopic Profile

A clear understanding of a compound's physical and chemical properties is essential for its effective use in synthesis and research.

Physicochemical Data
PropertyValueSource
CAS Number 1052713-53-7N/A
Molecular Formula C₁₀H₁₈F₂N₂O₂N/A
Molecular Weight 236.26 g/mol N/A
Predicted Boiling Point 308.6 ± 42.0 °CN/A
Predicted Density 1.14 ± 0.1 g/cm³N/A
Appearance White to off-white solidN/A
Analytical Characterization

To confirm the identity and purity of 3-(Boc-amino)-4,4-difluoropiperidine, a suite of standard analytical techniques is employed. The expected spectroscopic data would include:

  • ¹H NMR: The proton NMR spectrum would show characteristic signals for the tert-butyl protons (a singlet at ~1.4 ppm), as well as complex multiplets for the diastereotopic protons on the piperidine ring. The N-H proton of the carbamate would appear as a broad signal.

  • ¹³C NMR: The carbon spectrum is highly informative, showing the quaternary carbon of the Boc group (~80 ppm), the carbonyl carbon (~155 ppm), and carbons of the piperidine ring.[7] The carbon atom bearing the two fluorine atoms (C4) would appear as a triplet due to C-F coupling.

  • ¹⁹F NMR: The fluorine NMR would provide a clear diagnostic signal confirming the presence of the gem-difluoro group.

  • Mass Spectrometry (MS): Techniques such as ESI-MS would be used to confirm the molecular weight, typically observing the [M+H]⁺ ion at m/z 237.2.

Section 3: Synthetic Strategies

The synthesis of fluorinated piperidines requires careful strategic planning. While multiple routes can be envisioned, a common approach involves the construction of a suitable piperidine precursor followed by fluorination and functional group manipulation. The use of pre-fluorinated building blocks is also a viable and increasingly common strategy.[2]

Synthetic_Workflow cluster_0 General Synthetic Pathway A Piperidone Precursor B Gem-Difluorination at C4 A->B e.g., DAST, Deoxo-Fluor® C Introduction of C3-Amine B->C e.g., Reductive Amination D Boc Protection C->D Di-tert-butyl dicarbonate E Final Product (CAS 1052713-53-7) D->E

Caption: A generalized workflow for the synthesis of the target compound.

Exemplary Protocol: Boc Protection of 3-amino-4,4-difluoropiperidine

This protocol describes the final step in a potential synthesis, where the amine is protected. This is a crucial step that renders the molecule stable for storage and ready for use as a building block where the piperidine nitrogen is the intended site of reaction.

Disclaimer: This protocol is a representative procedure based on established chemical principles for Boc protection.[8] Researchers should conduct their own optimization and safety assessment.

Materials:

  • 3-amino-4,4-difluoropiperidine (or its salt)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N) or another suitable non-nucleophilic base

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-amino-4,4-difluoropiperidine (1.0 eq) in dichloromethane. If starting from a hydrochloride salt, use approximately 2.2 equivalents of triethylamine. If starting from the free base, 1.1 equivalents of triethylamine is sufficient.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath. This is critical to moderate the exothermic reaction and minimize the formation of potential di-Boc byproducts.[8]

  • Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.05 eq) in dichloromethane dropwise to the cooled reaction mixture over 15-20 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching and Workup: Upon completion, carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, followed by brine. The aqueous washes help remove unreacted reagents and salts.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure 3-(Boc-amino)-4,4-difluoropiperidine.

Section 4: Applications in Medicinal Chemistry

The true value of 3-(Boc-amino)-4,4-difluoropiperidine lies in its utility as a versatile scaffold for building more complex, biologically active molecules. The Boc-protected amine and the secondary amine of the piperidine ring are orthogonal synthetic handles that can be addressed selectively.

Key Synthetic Transformations:

  • N-Boc Deprotection: The Boc group is readily removed under acidic conditions (e.g., trifluoroacetic acid (TFA) in DCM, or HCl in dioxane), revealing the primary amine at the 3-position. This newly freed amine can then participate in a wide range of coupling reactions, such as amide bond formation, reductive amination, or urea formation.

  • N-Alkylation/Arylation of Piperidine: The piperidine nitrogen can be functionalized via reactions like N-alkylation, N-arylation (e.g., Buchwald-Hartwig amination), or acylation, typically before the Boc group is removed.

This dual functionality allows for the systematic exploration of the chemical space around the fluorinated piperidine core, a key activity in structure-activity relationship (SAR) studies.[9]

Case Study: Dopamine D4 Receptor Antagonists Research into novel antagonists for the Dopamine D4 receptor, a target for neurological disorders, has utilized the 4,4-difluoropiperidine scaffold.[10] This framework has been shown to be a viable scaffold for achieving high binding affinity and selectivity for the D4 receptor.[10] Molecules like 3-(Boc-amino)-4,4-difluoropiperidine serve as ideal starting points for synthesizing libraries of compounds to probe these interactions. The piperidine nitrogen can be elaborated with various aryl or benzyl groups, while the deprotected 3-amino group can be functionalized to interact with other pockets of the receptor binding site.

Application_Workflow cluster_path1 Path A: Modify Piperidine N cluster_path2 Path B: Modify C3-Amine start 3-(Boc-amino)-4,4-difluoropiperidine A1 N-Alkylation / Arylation (e.g., Buchwald-Hartwig) start->A1 B1 Boc Deprotection (TFA or HCl) start->B1 A2 N-Functionalized Intermediate A1->A2 A2->B1 Sequential Modification B2 Free 3-Amine Intermediate B1->B2 B3 Amide Coupling, etc. B2->B3 B4 Final Drug Candidate B3->B4

Caption: Synthetic utility showing orthogonal deprotection and functionalization pathways.

Section 5: Conclusion

3-(Boc-amino)-4,4-difluoropiperidine (CAS 1052713-53-7) is more than just a chemical intermediate; it is a product of rational design that provides a robust solution to common challenges in drug discovery. By combining a metabolically stable, conformationally influenced gem-difluoropiperidine core with a versatile and orthogonally protected amino group, it offers researchers an efficient pathway to novel chemical entities. Its application in developing selective receptor modulators underscores its importance as a high-value building block for creating the next generation of therapeutics.

References

Introduction: The Strategic Value of Fluorinated Piperidines in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of tert-butyl (4,4-difluoropiperidin-3-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals due to its favorable physicochemical properties and its ability to serve as a versatile scaffold for interacting with biological targets.[1] In recent years, the strategic incorporation of fluorine atoms into these scaffolds has emerged as a powerful tool for modulating molecular properties such as metabolic stability, lipophilicity, and basicity (pKa).[1][2] The introduction of a gem-difluoro group, particularly at the 4-position of the piperidine ring, can have profound effects on the molecule's conformational preferences and electronic properties, often leading to enhanced binding affinity, improved pharmacokinetic profiles, and reduced off-target effects.[3]

This guide provides a detailed, scientifically-grounded overview of a robust synthetic route to tert-butyl (4,4-difluoropiperidin-3-yl)carbamate, a valuable building block for the synthesis of novel therapeutics. The narrative will delve into the causality behind experimental choices, ensuring that the described protocols are not merely a series of steps, but a self-validating system rooted in established chemical principles.

Synthetic Strategy: A Multi-Step Approach from a Commercially Available Precursor

The synthesis of tert-butyl (4,4-difluoropiperidin-3-yl)carbamate is most effectively approached through a multi-step sequence starting from the readily available N-Boc-4-piperidone. The overall strategy involves the introduction of an amino group at the 3-position, followed by gem-difluorination at the 4-position, and concluding with the protection of the newly introduced amino group.

Synthesis_Workflow Start N-Boc-4-piperidone Step1 α-Amination Start->Step1 1. LHMDS 2. NsONH2 Step2 Electrophilic Difluorination Step1->Step2 Selectfluor® Step3 Boc Protection Step2->Step3 (Boc)2O, Base End tert-butyl (4,4-difluoropiperidin-3-yl)carbamate Step3->End

Caption: Synthetic workflow for tert-butyl (4,4-difluoropiperidin-3-yl)carbamate.

Detailed Experimental Protocols

Part 1: Synthesis of tert-butyl 3-amino-4-oxopiperidine-1-carboxylate

The initial step involves the α-amination of N-Boc-4-piperidone. This is achieved by forming the enolate with a strong, non-nucleophilic base, followed by reaction with an electrophilic nitrogen source.

Protocol:

  • To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add lithium hexamethyldisilazide (LHMDS) (1.1 eq, 1.0 M solution in THF) dropwise.

  • Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.

  • In a separate flask, dissolve 2-nosyloxyethanamine (NsONH2) (1.2 eq) in anhydrous THF.

  • Add the solution of NsONH2 to the enolate solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to yield tert-butyl 3-amino-4-oxopiperidine-1-carboxylate.

Rationale: The use of LHMDS as a base is crucial for the regioselective deprotonation at the α-carbon, forming the kinetic enolate. The low temperature of -78 °C prevents side reactions and ensures the stability of the enolate. NsONH2 serves as a safe and effective electrophilic aminating reagent.

Part 2: Synthesis of tert-butyl 3-amino-4,4-difluoropiperidine-1-carboxylate

The key difluorination step is accomplished using an electrophilic fluorinating agent, such as Selectfluor®.[4][5]

Protocol:

  • Dissolve tert-butyl 3-amino-4-oxopiperidine-1-carboxylate (1.0 eq) in a mixture of acetonitrile and water.

  • Add Selectfluor® (2.5 eq) portion-wise to the solution at room temperature. The reaction is exothermic and may require cooling to maintain the temperature below 40 °C.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to afford tert-butyl 3-amino-4,4-difluoropiperidine-1-carboxylate.

Rationale: Selectfluor® is a stable, crystalline, and relatively safe source of electrophilic fluorine.[6] The reaction proceeds via the enol form of the ketone, which attacks the electrophilic fluorine. The use of excess Selectfluor® ensures the difluorination of the α-carbon. The mechanism of electrophilic fluorination is complex and still a subject of some debate, but it is generally accepted to involve either an SN2 or a single-electron transfer (SET) pathway.[5]

Part 3: Synthesis of tert-butyl (4,4-difluoropiperidin-3-yl)carbamate

The final step is the protection of the 3-amino group with a tert-butoxycarbonyl (Boc) group.

Protocol:

  • Dissolve tert-butyl 3-amino-4,4-difluoropiperidine-1-carboxylate (1.0 eq) in dichloromethane (DCM).

  • Add triethylamine (1.5 eq) to the solution, followed by di-tert-butyl dicarbonate ((Boc)2O) (1.2 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the final product, tert-butyl (4,4-difluoropiperidin-3-yl)carbamate.

Rationale: The Boc group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its ease of removal under acidic conditions. Triethylamine is used as a base to neutralize the acid generated during the reaction.

Data Summary

StepProductStarting MaterialKey ReagentsTypical Yield
1tert-butyl 3-amino-4-oxopiperidine-1-carboxylateN-Boc-4-piperidoneLHMDS, NsONH260-70%
2tert-butyl 3-amino-4,4-difluoropiperidine-1-carboxylatetert-butyl 3-amino-4-oxopiperidine-1-carboxylateSelectfluor®50-65%
3tert-butyl (4,4-difluoropiperidin-3-yl)carbamatetert-butyl 3-amino-4,4-difluoropiperidine-1-carboxylate(Boc)2O, Et3N>90%

Conclusion

The synthesis of tert-butyl (4,4-difluoropiperidin-3-yl)carbamate presented herein is a reliable and scalable route that utilizes well-established synthetic methodologies. The strategic application of electrophilic amination and fluorination allows for the efficient construction of this valuable fluorinated building block. The insights provided into the rationale behind the experimental choices should empower researchers to adapt and optimize these protocols for their specific drug discovery programs. The continued development of novel fluorinated scaffolds like the one described will undoubtedly play a crucial role in the advancement of modern medicinal chemistry.

References

  • Selectfluor and Its Analogs' Electrophilic Fluorination for Preparing Alkyl Fluorides | Request PDF - ResearchGate. Available at: [Link]

  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations - Scientific Update - UK. Available at: [Link]

  • Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines - PubMed. Available at: [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. Available at: [Link]

  • Electrophilic fluorination - Wikipedia. Available at: [Link]

  • Cas 73874-95-0,4-N-BOC-Aminopiperidine - LookChem. Available at: [Link]

  • Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications - PubMed. Available at: [Link]

  • WO2013127913A1 - 4,4-difluoro-piperidine-compounds - Google Patents.
  • Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry - PubMed. Available at: [Link]

  • Enantioselective Pd-Catalysed Nucleophilic C(sp3)–H (Radio)fluorination - PMC - NIH. Available at: [Link]

  • Preparation of Aryl Fluorides, Part 1: Electrophilic Fluorination - YouTube. Available at: [Link]

  • Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed. Available at: [Link]

  • WO2007057775A1 - Spiropiperidine derivatives - Google Patents.
  • Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines† - RSC Publishing. Available at: [Link]

  • ChemInform Abstract: Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines. | Request PDF - ResearchGate. Available at: [Link]

  • (PDF) Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor - ResearchGate. Available at: [Link]

  • Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines - The Royal Society of Chemistry. Available at: [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - ResearchGate. Available at: [Link]

  • tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate - MDPI. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M 1 Antagonists - MDPI. Available at: [Link]

  • Enzymatic synthesis of fluorinated compounds - PMC - PubMed Central - NIH. Available at: [Link]

  • FR2802206A1 - 4-AMINOPIPERIDINE DERIVATIVES AND THEIR USE AS MEDICINAL PRODUCTS - Google Patents.
  • (PDF) Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate - ResearchGate. Available at: [Link]

  • US3845062A - 4-hydroxy-piperidine derivatives and their preparation - Google Patents.
  • US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents.

Sources

Spectroscopic data (NMR, IR, MS) of 3-(Boc-amino)-4,4-difluoropiperidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(Boc-amino)-4,4-difluoropiperidine

Prepared by: Gemini, Senior Application Scientist

Introduction

3-(Boc-amino)-4,4-difluoropiperidine is a valuable building block in medicinal chemistry and drug discovery. The incorporation of fluorine atoms can significantly modulate the physicochemical properties of molecules, such as metabolic stability, lipophilicity, and pKa, thereby enhancing their therapeutic potential.[1] The piperidine scaffold is a prevalent motif in numerous pharmaceuticals, and the unique substitution pattern of this compound makes it an attractive component for the synthesis of novel therapeutic agents.[2][3]

Accurate and comprehensive structural elucidation is paramount in the development of new chemical entities. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for confirming the identity and purity of synthesized compounds. This guide provides a detailed analysis of the expected spectroscopic data for 3-(Boc-amino)-4,4-difluoropiperidine, offering insights into the interpretation of its characteristic spectral features. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of fluorinated organic molecules.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.

Molecular Structure of 3-(Boc-amino)-4,4-difluoropiperidine

Caption: Chemical structure of 3-(Boc-amino)-4,4-difluoropiperidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. For 3-(Boc-amino)-4,4-difluoropiperidine, ¹H, ¹³C, and ¹⁹F NMR are all highly informative. The conformational behavior of fluorinated piperidines can be complex, with factors like charge-dipole interactions and hyperconjugation influencing the preferred conformation.[1][4][5]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 3-(Boc-amino)-4,4-difluoropiperidine in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: Acquire spectra with a standard pulse program. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR: Acquire proton-decoupled spectra. A larger number of scans (e.g., 1024 or more) may be necessary due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR: Acquire proton-decoupled and/or coupled spectra. A dedicated fluorine probe or a broadband probe tuned to the fluorine frequency is required.

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
Boc-CH₃~1.45s-
Piperidine-H (various)2.8 - 4.2m-
NH (Boc)4.5 - 5.5br s-
NH (piperidine)1.5 - 2.5br s-
  • Boc Protons: The nine equivalent protons of the tert-butyl group will appear as a sharp singlet around 1.45 ppm.

  • Piperidine Protons: The protons on the piperidine ring will appear as a series of complex multiplets in the range of 2.8 to 4.2 ppm. The geminal difluorination at the C4 position will significantly influence the chemical shifts of adjacent protons.

  • Amide and Amine Protons: The Boc-NH proton is expected to be a broad singlet, and its chemical shift can be solvent-dependent. The piperidine NH proton will also likely be a broad singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm) Multiplicity (due to C-F coupling)
Boc-C (CH₃)₃~28.5s
Piperidine-C H₂40 - 55t (for C3 and C5)
Piperidine-C H~50t (due to coupling with adjacent CF₂)
Boc-C (CH₃)₃~80.0s
Piperidine-C F₂115 - 125t
Boc-C =O~155.0s
  • Boc Group Carbons: The quaternary carbon of the tert-butyl group will appear around 80.0 ppm, and the methyl carbons will be at approximately 28.5 ppm.[6] The carbonyl carbon will be significantly downfield, around 155.0 ppm.

  • Piperidine Ring Carbons: The most notable feature will be the C4 carbon bearing the two fluorine atoms, which is expected to appear as a triplet between 115 and 125 ppm due to one-bond C-F coupling. The carbons adjacent to the CF₂ group (C3 and C5) will also exhibit coupling to fluorine, appearing as triplets with smaller coupling constants.

¹⁹F NMR Spectroscopy

¹⁹F NMR is crucial for confirming the presence and environment of the fluorine atoms.

Fluorine Assignment Expected Chemical Shift (δ, ppm) Multiplicity
CF-95 to -110m
  • The two fluorine atoms are diastereotopic and will likely appear as a complex multiplet in the range of -95 to -110 ppm. The exact chemical shift and multiplicity will depend on the conformation of the piperidine ring and coupling to the adjacent protons.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: For solid samples, a KBr pellet or Attenuated Total Reflectance (ATR) can be used.

  • Instrumentation: Acquire the spectrum using a standard FT-IR spectrometer over the range of 4000-400 cm⁻¹.

Vibrational Mode Expected Frequency (cm⁻¹) Intensity
N-H Stretch (Amine)3300 - 3500Medium
N-H Stretch (Amide)3200 - 3400Medium
C-H Stretch (Aliphatic)2850 - 3000Medium-Strong
C=O Stretch (Carbamate)1680 - 1720Strong
N-H Bend (Amide II)1510 - 1550Medium
C-F Stretch1000 - 1200Strong
  • N-H Stretching: Look for characteristic N-H stretching bands for both the secondary amine of the piperidine ring and the amide of the Boc group.

  • C=O Stretching: A strong absorption band in the region of 1680-1720 cm⁻¹ is indicative of the carbonyl group of the Boc protecting group.[7]

  • C-F Stretching: Strong bands in the fingerprint region, typically between 1000 and 1200 cm⁻¹, will be present due to the C-F stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Experimental Protocol: Mass Spectrometry
  • Ionization: Electrospray ionization (ESI) is a suitable technique for this polar molecule.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurement.

Expected Fragmentation

The molecular ion [M+H]⁺ is expected at m/z 237.14.

Proposed ESI-MS Fragmentation Pathway

M [M+H]⁺ m/z = 237.14 Frag1 Loss of isobutylene (-56) [M - C4H8 + H]⁺ m/z = 181.08 M->Frag1 - C4H8 Frag2 Loss of Boc group (-100) [M - C5H8O2 + H]⁺ m/z = 137.08 M->Frag2 - C5H8O2 Frag3 Loss of CO2 from Frag1 (-44) [M - C4H8 - CO2 + H]⁺ m/z = 137.08 Frag1->Frag3 - CO2

Caption: Key fragmentation pathways for 3-(Boc-amino)-4,4-difluoropiperidine in ESI-MS.

  • Loss of Isobutylene: A common fragmentation for Boc-protected amines is the loss of isobutylene (56 Da) to give a carbamic acid intermediate, which may subsequently lose CO₂.

  • Loss of the Boc group: The entire Boc group (100 Da) can be lost to yield the protonated 3-amino-4,4-difluoropiperidine fragment.

Conclusion

The spectroscopic characterization of 3-(Boc-amino)-4,4-difluoropiperidine relies on a combination of NMR, IR, and MS techniques. Each method provides complementary information that, when taken together, allows for unambiguous confirmation of the molecule's structure and purity. The presence of the difluorinated stereocenter and the Boc-protecting group gives rise to characteristic signals in each type of spectrum. This guide provides a comprehensive overview of the expected spectroscopic data and its interpretation, serving as a valuable resource for scientists working with this and related fluorinated compounds. A thorough understanding of these analytical techniques is essential for advancing research and development in medicinal chemistry.

References

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146. [Link]

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. University of Münster. [Link]

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. PubMed. [Link]

  • Spielkamp, N., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. [Link]

  • Spielkamp, N., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ResearchGate. [Link]

  • Pesset, B., et al. (2018). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. The Royal Society of Chemistry. [Link]

  • Slocum, S. T., et al. (2024). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed Central. [Link]

  • ResearchGate. (n.d.). 19F-NMR spectra for N-Fmoc-protected 3c. [Link]

  • Kumar, R., et al. (2023). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]

  • PubChem. (n.d.). 4-(N-Boc-amino)piperidine. [Link]

  • PubChem. (n.d.). 3-(Boc-amino)piperidine. [Link]

  • LookChem. (n.d.). Cas 1263180-22-8, 4-(Boc-aMino)-3,3-difluoropiperidine. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). [Link]

  • MDPI. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • PubChem. (n.d.). tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxylate. [Link]

  • precisionFDA. (n.d.). 3-(N-BOC-AMINO)PIPERIDINE. [Link]

  • PubChem. (n.d.). 4,4-Difluoropiperidine. [Link]

  • PubChem. (n.d.). 4-Amino-1-Boc-piperidine. [Link]

  • Analyst (RSC Publishing). (2023). 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. [Link]

  • PubChem. (n.d.). 1-Boc-4-benzylidene-3,3-difluoropiperidine. [Link]

Sources

A Technical Guide to the Physicochemical Properties of gem-Difluorinated Piperidines for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical properties and enhance its drug-like characteristics. Among the various fluorination strategies, the introduction of a gem-difluoro group (CF₂) into the piperidine ring system has garnered significant attention. This guide provides an in-depth technical analysis of the core physicochemical properties of gem-difluorinated piperidines, tailored for researchers, scientists, and drug development professionals. We will explore the nuanced effects of this substitution on basicity (pKa), lipophilicity (logP), conformational behavior, metabolic stability, and hydrogen bond donating capacity, supported by experimental data and mechanistic insights.

Introduction: The Strategic Value of gem-Difluorination in Piperidine Scaffolds

The piperidine motif is a ubiquitous structural feature in a vast number of approved pharmaceuticals, valued for its ability to confer aqueous solubility and provide a three-dimensional vector for substituent placement. However, unsubstituted piperidines can suffer from metabolic liabilities and may not possess optimal physicochemical properties for a given biological target. The introduction of a gem-difluoro group offers a strategic approach to fine-tune these properties. The high electronegativity and steric demand of the CF₂ group can profoundly influence the electronic and conformational landscape of the piperidine ring, leading to improvements in metabolic stability, modulation of basicity, and altered lipophilicity.[1][2] Understanding these effects is paramount for the rational design of novel therapeutics.

The Impact on Basicity (pKa): A Predictable Attenuation

The introduction of a gem-difluoro group has a significant and predictable impact on the basicity of the piperidine nitrogen. The strong electron-withdrawing inductive effect of the two fluorine atoms reduces the electron density on the nitrogen, thereby lowering its ability to accept a proton. This results in a decrease in the pKa value of the protonated amine.

The magnitude of this pKa reduction is dependent on the position of the CF₂ group relative to the nitrogen atom. The closer the gem-difluoro group is to the nitrogen, the more pronounced the effect. For instance, 2,2-difluoropiperidines exhibit a more substantial decrease in pKa compared to 3,3-difluoropiperidines, which in turn are less basic than 4,4-difluoropiperidines. This predictable modulation of pKa is a critical tool for medicinal chemists, as it allows for the fine-tuning of a drug candidate's ionization state at physiological pH (around 7.4), which can significantly impact its absorption, distribution, metabolism, and excretion (ADME) profile.[3][4]

Table 1: Comparative pKa Values of Piperidine and its gem-Difluorinated Analogs

CompoundpKa of Conjugate AcidReference
Piperidine~11.2General Value
3,3-Difluoropiperidine~9.4[3]
4,4-Difluoropiperidine~10.5Calculated Estimate

Note: The pKa values can vary depending on the experimental conditions and the presence of other substituents.

Experimental Protocol: pKa Determination by Potentiometric Titration

A standard and reliable method for determining the pKa of amines is potentiometric titration.

Methodology:

  • Sample Preparation: Accurately weigh approximately 1-5 mg of the gem-difluorinated piperidine derivative and dissolve it in a known volume of deionized water or a suitable co-solvent if solubility is limited.

  • Titration Setup: Use a calibrated pH meter with a suitable electrode. The titrant is a standardized solution of a strong acid (e.g., 0.1 M HCl).

  • Titration Procedure:

    • Place the sample solution in a beaker with a magnetic stirrer.

    • Immerse the pH electrode in the solution.

    • Add the titrant in small, precise increments.

    • Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH values against the volume of titrant added to generate a titration curve.

    • The pKa is the pH at the half-equivalence point, where half of the amine has been protonated. This can be determined from the inflection point of the first derivative of the titration curve.

Below is a Graphviz diagram illustrating the workflow for pKa determination.

pKa_Determination_Workflow cluster_prep Sample Preparation cluster_titration Potentiometric Titration cluster_analysis Data Analysis A Weigh Compound B Dissolve in Solvent A->B C Calibrate pH Meter B->C Start Titration D Add Titrant Incrementally C->D E Record pH D->E F Plot Titration Curve E->F Collect Data G Determine Half-Equivalence Point F->G H pKa = pH at 1/2 Equivalence G->H LogP_Determination_Workflow cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis & Calculation A Pre-saturate Solvents (n-octanol & water) B Prepare Stock Solution A->B C Mix Stock with Other Phase B->C Start Experiment D Shake Vigorously C->D E Centrifuge for Phase Separation D->E F Separate Phases E->F Proceed to Analysis G Analyze Concentration (HPLC) F->G H Calculate P = [Octanol]/[Aqueous] G->H I LogP = log10(P) H->I Conformational_Influences A Axial Fluorine Preference B Hyperconjugation (σ -> σ*) B->A C Electrostatic Interactions (Charge-Dipole) C->A D Steric Repulsion D->A counteracts E Solvation Effects E->A

Sources

An In-depth Technical Guide to the Predicted Crystal Structure and Conformational Analysis of 3-(Boc-amino)-4,4-difluoropiperidine

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Data Availability: As of the latest literature search, a definitive single-crystal X-ray structure for 3-(Boc-amino)-4,4-difluoropiperidine has not been publicly reported. This guide has been constructed by leveraging crystallographic data from the closely related, non-fluorinated analogue, (S)-tert-butyl (piperidin-3-yl)carbamate, and integrating established principles of fluorine conformational effects in piperidine rings from peer-reviewed literature. This approach provides a robust, scientifically-grounded framework for understanding the likely solid-state structure of the title compound.

Part 1: The Strategic Role of Fluorinated Piperidines in Medicinal Chemistry

The piperidine ring is a privileged scaffold in drug discovery, appearing in numerous approved pharmaceuticals. Its three-dimensional, chair-like conformation allows for precise spatial orientation of substituents, which is critical for molecular recognition at biological targets. The introduction of fluorine atoms onto this scaffold offers a powerful tool for medicinal chemists to fine-tune a molecule's physicochemical and pharmacokinetic properties.[1]

Gem-difluorination at the 4-position, as in the title compound, is particularly strategic. The strong electron-withdrawing nature of the two fluorine atoms can significantly lower the basicity (pKa) of the piperidine nitrogen. This modulation is crucial for optimizing properties such as solubility, membrane permeability, and off-target activity, for instance, reducing affinity for the hERG channel, which is associated with cardiac toxicity. Furthermore, the C-F bond can enhance metabolic stability by blocking potential sites of oxidation.[2] Understanding the precise conformational preferences and intermolecular interactions dictated by this fluorination is therefore of paramount importance for rational drug design.

Part 2: Synthesis and Crystallization Strategies

General Synthesis of 3-Amino-4,4-difluoropiperidine Scaffolds

The synthesis of fluorinated piperidines has historically been challenging. Modern methods often rely on the dearomatization-hydrogenation of fluorinated pyridine precursors. This approach allows for the stereocontrolled installation of fluorine and other substituents.

A general workflow for obtaining the target compound would likely involve the synthesis of a suitable 3-amino-4,4-difluoropyridine intermediate, followed by N-protection of the amino group with a tert-butoxycarbonyl (Boc) group, and subsequent reduction of the pyridine ring.

G A Fluorinated Pyridine Precursor B Introduction of Amino Group at C3 A->B Amination C N-Boc Protection (Boc)2O, Base B->C Protection D Catalytic Hydrogenation (e.g., Rh catalyst) C->D Reduction E 3-(Boc-amino)-4,4-difluoropiperidine D->E Final Product

Caption: Generalized synthetic workflow for 3-(Boc-amino)-4,4-difluoropiperidine.

Experimental Protocol: Crystallization

Obtaining X-ray quality single crystals is a critical step that is often empirical. A self-validating protocol would involve screening a matrix of conditions.

Objective: To grow single crystals of 3-(Boc-amino)-4,4-difluoropiperidine suitable for X-ray diffraction.

Materials:

  • Purified 3-(Boc-amino)-4,4-difluoropiperidine (≥98% purity)

  • Solvent Panel A (Volatile): Dichloromethane, Ethyl Acetate, Acetone, Methanol

  • Solvent Panel B (Less Volatile/Anti-solvent): Hexanes, Diethyl Ether, Isopropanol, Toluene

  • Small (1-2 mL) glass vials

Methodology:

  • Solubility Assessment: Begin by assessing the solubility of the compound in various solvents from Panel A to find a solvent in which it is sparingly soluble at room temperature but readily soluble upon gentle warming.

  • Slow Evaporation:

    • Prepare a nearly saturated solution of the compound in a suitable solvent from Panel A in a clean vial.

    • Loosely cap the vial (e.g., with perforated parafilm) to allow for slow evaporation of the solvent.

    • Store the vial in a vibration-free environment and observe for crystal growth over several days to weeks.

  • Vapor Diffusion (Anti-solvent):

    • Prepare a concentrated solution of the compound in a minimal amount of a "good" solvent (from Panel A).

    • Place this vial, uncapped, inside a larger, sealed jar containing a volume of an "anti-solvent" (from Panel B) in which the compound is insoluble.

    • The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a nylon loop and immediately cool them in a stream of cold nitrogen gas to prevent solvent loss.

Part 3: Structural Analysis of an Archetype: (S)-tert-butyl (piperidin-3-yl)carbamate

To establish a baseline for the piperidine ring's conformation, we will analyze the crystal structure of the non-fluorinated parent compound. The key structural features of this analogue provide a foundation for predicting the influence of the gem-difluoro group.

Molecular Conformation

In its crystalline state, the piperidine ring of (S)-tert-butyl (piperidin-3-yl)carbamate adopts a stable chair conformation . This is the lowest energy conformation for six-membered saturated heterocycles. The Boc-amino substituent is observed to occupy an equatorial position. This orientation is sterically favored, as it minimizes 1,3-diaxial interactions with the axial hydrogens on the ring.

Caption: Predicted key interactions in the crystal lattice.

Intermolecular Interactions

The crystal packing is dominated by hydrogen bonding. The secondary amine of the Boc-amino group (N-H) acts as a hydrogen bond donor, while the carbonyl oxygen of the Boc group on an adjacent molecule acts as a hydrogen bond acceptor. This results in the formation of infinite chains or networks, which are a common feature in the crystal structures of amides and carbamates.

Part 4: Predicted Structural Impact of 4,4-Difluorination

The introduction of a gem-difluoro group at the C4 position is not expected to alter the fundamental chair conformation of the piperidine ring. However, it will have profound electronic and subtle steric effects that influence both intra- and intermolecular interactions.

Key Predicted Features:

  • Ring Conformation: The piperidine ring will almost certainly adopt a chair conformation .

  • Substituent Position: The 3-(Boc-amino) group is expected to remain in the sterically preferred equatorial position .

  • Influence of Fluorine:

    • Gauche Effect: The electronegative fluorine atoms will influence the electron distribution around the ring. There may be stabilizing gauche interactions between the C-F bonds and the C-N bond of the ring.

    • Dipole Interactions: The strong dipole of the C-F bonds can lead to specific intermolecular interactions. While C-F bonds are generally weak hydrogen bond acceptors, they can participate in C-H···F interactions, which may influence the crystal packing.

    • Axial Fluorine Preference: In protonated piperidinium salts, an axial orientation of fluorine can be favored due to a stabilizing charge-dipole interaction between the axial C-F bond and the adjacent axial N-H+ bond.[1] While the title compound is not a salt, this underlying principle highlights the powerful stereoelectronic effects of fluorine.

Predicted Crystallographic Data

While precise unit cell parameters cannot be known without experimental data, we can summarize the expected key structural information in a table format.

ParameterPredicted Value/ObservationRationale
Crystal SystemLikely Monoclinic or OrthorhombicCommon for organic molecules of this type.
Space GroupLikely a centrosymmetric group (e.g., P2₁/c) if racemic, or non-centrosymmetric if chiral.Based on common packing efficiencies for organic molecules.
Piperidine ConformationChairLowest energy conformation for a six-membered ring.
3-(Boc-amino) OrientationEquatorialMinimizes steric hindrance (1,3-diaxial interactions).
Key Intermolecular InteractionN-H···O=C Hydrogen BondingThe strong hydrogen bond donor (amide N-H) and acceptor (carbonyl O) will dominate crystal packing.
Potential Minor InteractionsC-H···F interactionsWeak interactions may contribute to the overall packing arrangement.

Part 5: Implications for Drug Development

The structural insights gained from this analysis are directly applicable to the drug development process.

  • Structure-Activity Relationship (SAR): A confirmed equatorial position of the Boc-amino group (and by extension, any substituent at C3) provides a clear 3D vector for SAR studies. Chemists can design modifications knowing their likely orientation relative to the core scaffold.

  • Conformational Rigidity: The gem-difluoro substitution can increase the barrier to ring inversion, leading to a more conformationally restricted molecule. This pre-organization can reduce the entropic penalty upon binding to a target protein, potentially increasing binding affinity.

  • Physicochemical Properties: As discussed, the electron-withdrawing fluorine atoms lower the pKa of the piperidine nitrogen. This predicted effect can be confirmed experimentally and used to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties. For example, a lower pKa can reduce lysosomal trapping and improve oral bioavailability.

  • Crystal Engineering: Knowledge of the dominant N-H···O hydrogen bonding motif allows for a rational approach to crystal engineering. By modifying substituents, it may be possible to favor different crystal packing arrangements (polymorphs) with improved properties, such as stability or solubility.

Part 6: Conclusion

While awaiting experimental determination, a detailed and scientifically rigorous model for the crystal structure of 3-(Boc-amino)-4,4-difluoropiperidine can be confidently predicted. The molecule is expected to exhibit a chair-form piperidine ring with an equatorial 3-(Boc-amino) substituent. The crystal packing will likely be driven by robust N-H···O=C hydrogen bonds, a motif established by its non-fluorinated analogue. The key impact of the 4,4-difluoro substitution lies in its profound electronic influence, which modulates the pKa of the heterocycle and introduces the potential for weaker C-H···F interactions, thereby providing a critical tool for fine-tuning the properties of this valuable scaffold for drug discovery.

References

  • PubChem. 1-BOC-3-Aminopiperidine. [Link]

  • PubChem. 3-(Boc-amino)piperidine. [Link]

  • PubChem. 4,4-Difluoropiperidine. [Link]

  • Scientific Update. Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]

  • ChemRxiv. Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. [Link]

Sources

Conformational analysis of 4,4-difluoropiperidine systems

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Conformational Analysis of 4,4-Difluoropiperidine Systems

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 4,4-difluoropiperidine scaffold has emerged as a privileged motif in modern medicinal chemistry, prized for its ability to modulate key physicochemical properties such as basicity (pKa) and lipophilicity, while enhancing metabolic stability.[1][2] Its utility as a versatile building block is evident in the development of therapeutics targeting a range of neurological and other disorders.[3][4] However, the true potential of this scaffold can only be unlocked through a deep understanding of its conformational behavior. The geminal difluoride substitution at the C4 position introduces profound stereoelectronic effects that govern the three-dimensional structure of the ring, influencing molecular recognition and pharmacological activity. This guide provides a comprehensive exploration of the principles and techniques for the conformational analysis of 4,4-difluoropiperidine systems, integrating experimental and computational methodologies to provide a holistic and actionable framework for researchers.

The Stereoelectronic Landscape of 4,4-Difluoropiperidine

Unlike its non-fluorinated parent, the conformational equilibrium of the 4,4-difluoropiperidine ring is not governed by simple sterics alone. Instead, a complex interplay of subtle, yet powerful, stereoelectronic effects dictates its preferred geometry.[5][6] These effects arise from the unique properties of the fluorine atom: its high electronegativity and the strong, polarized nature of the C-F bond.[7]

The piperidine ring predominantly adopts a chair conformation to minimize torsional and angle strain. For 4,4-difluoropiperidine, this results in two C-F bonds, one oriented axially and one equatorially. The critical conformational questions revolve around the orientation of substituents on the nitrogen atom and other ring positions, and how the gem-difluoro group influences the ring's puckering and inversion.

Diagram 1: Chair Conformations of 4,4-Difluoropiperidine

G cluster_0 N-H Equatorial Conformer cluster_1 N-H Axial Conformer a b a->b f C b->f c d c->d e N d->e e->a i H e->i eq f->c g Fₑ f->g eq h Fₐ f->h ax a1 b1 a1->b1 f1 C b1->f1 c1 d1 c1->d1 e1 N d1->e1 e1->a1 i1 H e1->i1 ax f1->c1 g1 Fₑ f1->g1 eq h1 Fₐ f1->h1 ax

Caption: Chair conformations showing N-H equatorial and axial isomers.

The Gauche Effect

A key stabilizing interaction in fluorinated systems is the gauche effect, where a gauche conformation (dihedral angle of ~60°) is favored over an anti conformation (~180°).[8] This phenomenon is primarily explained by a stabilizing hyperconjugative interaction.[8][9] In the context of 4,4-difluoropiperidine, this involves the donation of electron density from a C-H or C-C sigma bonding orbital (σ) into an adjacent, anti-periplanar C-F sigma antibonding orbital (σ*).

The most significant of these interactions is the σC-H → σ*C-F hyperconjugation.[9] For this overlap to be maximal, the donor C-H bond and the acceptor C-F bond must be oriented anti-periplanar to each other. This geometric requirement means that the gauche effect can lock specific ring conformations, making the scaffold more rigid and pre-organized for binding to a biological target.[7][10]

The Anomeric Effect and Dipole Minimization

While the classical anomeric effect describes the preference for axial substituents at the C2 position of a heterocycle, related stereoelectronic interactions are at play in 4,4-difluoropiperidine.[11][12] The nitrogen lone pair (nN) can engage in hyperconjugative delocalization into the anti-periplanar σ*C-C orbitals of the ring. Furthermore, electrostatic interactions are critical. The polarized C-F bonds create significant local dipoles. The overall conformation of the molecule will tend to adopt a geometry that minimizes the repulsion between these dipoles and the dipole of the N-substituent bond.[2][5] For instance, in the N-H piperidinium cation, an attractive electrostatic interaction between the N-H⁺ and the partial negative charge on an axial fluorine can favor certain conformations.[13]

The Influence of N-Substitution and Solvent

The conformational equilibrium is exquisitely sensitive to the nature of the substituent on the piperidine nitrogen and the polarity of the solvent.[10][14]

  • N-Substitution: A bulky N-substituent will sterically favor an equatorial position. However, the electronic nature of the substituent also plays a role. Electron-withdrawing groups can alter the energy of the nitrogen's lone pair and influence its hyperconjugative interactions.

  • Protonation State: The protonation state of the nitrogen dramatically alters the stereoelectronic landscape. In the protonated (piperidinium) form, the nitrogen lone pair is no longer a donor, and strong charge-dipole interactions with the C-F bonds become dominant.[13][14]

  • Solvent Polarity: A fascinating and critical aspect is the influence of the solvent. Polar solvents can preferentially stabilize the conformer with the larger overall molecular dipole moment.[2][14] This can lead to a complete inversion of the conformational preference when moving from a nonpolar solvent like chloroform to a polar one like DMSO or water.[14] This provides a powerful, yet often overlooked, tool for conformational control.

An Integrated Framework for Conformational Analysis

A robust analysis relies on the synergy between experimental techniques, which probe the molecule's behavior in solution and solid states, and computational methods, which provide the underlying energetic and electronic rationale.

Diagram 2: Integrated Conformational Analysis Workflow

cluster_exp Experimental Validation cluster_comp Computational Investigation cluster_syn Synthesis & Interpretation NMR NMR Spectroscopy (Solution State) MODEL Integrated Conformational Model NMR->MODEL Determine J-couplings, NOEs, ΔG NMR->MODEL Correlate & Rationalize XRAY X-ray Crystallography (Solid State) XRAY->MODEL Define solid-state structure DFT DFT Calculations (Gas & Solvated Phase) NBO NBO Analysis (Orbital Interactions) DFT->NBO Calculate conformer energies (ΔE, ΔG) DFT->MODEL Correlate & Rationalize NBO->DFT Quantify stereoelectronic effects (E_int) SYNTH Hypothesis & Synthesis of Target Molecule SYNTH->NMR Analyze SYNTH->DFT Analyze

Caption: Workflow combining experimental and computational methods.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for studying the solution-state conformation and dynamics of 4,4-difluoropiperidine systems. ¹⁹F NMR is particularly insightful due to its high sensitivity and wide chemical shift range.[15]

Protocol: Determining Conformational Equilibrium by NMR

  • Sample Preparation:

    • Dissolve 5-10 mg of the 4,4-difluoropiperidine derivative in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).

    • Causality: The choice of solvent is critical as it can directly influence the conformational equilibrium.[14] A solvent series is recommended to probe polarity effects.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum to assess sample purity and general structure.

    • Acquire a ¹⁹F NMR spectrum (proton-decoupled). The chemical shifts of the axial and equatorial fluorine atoms can sometimes be resolved.

    • Acquire a ¹H-¹⁹F HSQC (Heteronuclear Single Quantum Coherence) spectrum. This experiment correlates fluorine atoms with directly attached protons, which is not applicable here but is vital for other fluorinated systems. For 4,4-difluoro systems, ¹H-¹⁹F HOESY or long-range HSQC can reveal through-space or long-range coupling information.

    • Crucial Step: Acquire a high-resolution ¹H NMR spectrum (non-decoupled from ¹⁹F) or a ¹H-{¹⁹F} selective decoupling experiment. The key to determining conformation lies in measuring the three-bond H-F coupling constants (³JHF).[10][14]

  • Data Analysis & Interpretation:

    • Identify Key Signals: Locate the signals for the protons at C2/C6 and C3/C5.

    • Measure Coupling Constants: Extract the ³JHax-Fax, ³JHax-Feq, ³JHeq-Fax, and ³JHeq-Feq coupling constants.

    • Apply Karplus Relationship: The magnitude of ³JHF is dependent on the dihedral angle (φ) between the H and F atoms.

      • A large coupling (30-45 Hz) is typically observed for an anti-periplanar relationship (φ ≈ 180°), such as ³JHax-Fax.

      • Smaller couplings (5-15 Hz) are observed for gauche relationships (φ ≈ 60°), such as ³JHax-Feq or ³JHeq-Fax.[14]

    • Calculate Equilibrium Constant: If two conformers are in fast exchange on the NMR timescale, the observed coupling constant is a weighted average. By estimating the J-values for the pure axial and equatorial conformers (often from computational models or low-temperature experiments), the population of each conformer can be determined.

  • Validation:

    • Use 2D NMR experiments like COSY, HSQC, and HMBC to unambiguously assign all proton and carbon signals.

    • Perform Nuclear Overhauser Effect (NOE) experiments (NOESY or ROESY) to find through-space correlations that confirm axial/equatorial assignments (e.g., a strong NOE between two axial protons at C2 and C6).

Single-Crystal X-ray Crystallography

X-ray crystallography provides an unambiguous snapshot of the molecule's conformation in the solid state. This data is invaluable for validating computational models and understanding intramolecular interactions.

Protocol: Solid-State Conformational Analysis

  • Crystal Growth:

    • Grow single crystals suitable for diffraction. This is often the most challenging step. Common methods include slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

    • Causality: The choice of crystallization solvent can sometimes trap different polymorphs or solvates, potentially revealing different conformations.

  • Data Collection and Structure Solution:

    • Mount a suitable crystal on a diffractometer.

    • Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.

    • Process the data and solve the crystal structure using standard crystallographic software (e.g., SHELX, Olex2).

  • Interpretation:

    • Confirm Conformation: Directly visualize the chair conformation and the axial/equatorial positions of all substituents.

    • Measure Geometric Parameters: Obtain high-precision measurements of bond lengths, bond angles, and torsion (dihedral) angles. These can be directly compared to the output of computational models.

    • Analyze Intermolecular Interactions: Examine the crystal packing to identify hydrogen bonds or other non-covalent interactions that may stabilize the observed conformation in the solid state.

Computational Chemistry Workflow

Computational modeling is essential for calculating the relative energies of different conformers and for dissecting the specific stereoelectronic interactions that stabilize them. Density Functional Theory (DFT) is the workhorse method for this analysis.

Diagram 3: Key Hyperconjugative Interaction (Gauche Effect)

G cluster_newman Newman Projection (view along C3-C4 bond) cluster_orbital Orbital Overlap (σ_C3-Hₐ → σ*_C4-Fₑ) C3 C3 H_ax H_ax C3->H_ax Hₐ H_eq H_eq C3->H_eq Hₑ C2 C2 C3->C2 C2 C4 C4 F_ax F_ax C4->F_ax Fₐ F_eq F_eq C4->F_eq Fₑ C5 C5 C4->C5 C5 donor σ C-H (donor) acceptor σ* C-F (acceptor) donor->acceptor Stabilizing Interaction (Hyperconjugation)

Caption: Hyperconjugation stabilizing a gauche F-C-C-H arrangement.

Protocol: DFT and NBO Analysis

  • Conformer Generation:

    • Build the 4,4-difluoropiperidine derivative in silico.

    • Systematically generate all possible low-energy conformers (e.g., chair forms with different substituent orientations, boat forms).

  • Geometry Optimization and Energy Calculation:

    • Perform a geometry optimization and frequency calculation for each conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p) or ωB97X-D/def2-TZVP).[13][16]

    • Causality: The frequency calculation is a critical validation step. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

    • To model solution-phase behavior, apply a polarizable continuum model (PCM) corresponding to the solvent used in NMR experiments.[14]

  • Natural Bond Orbital (NBO) Analysis:

    • Perform a single-point energy calculation on the optimized geometries with the NBO analysis keyword.

    • Causality: NBO analysis deconstructs the wavefunction into localized orbitals (bonds, lone pairs) and quantifies the stabilizing energy (E⁽²⁾) of donor-acceptor interactions, such as hyperconjugation.[13][16] This provides direct quantitative evidence for the stereoelectronic effects at play.

  • Data Synthesis and Comparison:

    • Compile the relative energies (ΔE for electronic energy, ΔG for Gibbs free energy) of all conformers.

    • Compare the calculated Gibbs free energies (ΔG) with the experimental values derived from NMR populations.

    • Compare the calculated geometric parameters (bond lengths, angles, dihedrals) with data from X-ray crystallography, if available.

    • Use the NBO E⁽²⁾ values to explain why a particular conformer is favored, linking the geometry to specific stabilizing orbital interactions.

Data Presentation and Case Study

To illustrate the principles, consider the data synthesized from studies on N-protected 3,5-difluoropiperidines, which share similar stereoelectronic principles and highlight the dramatic effect of solvent polarity.

Table 1: Solvent Effect on Conformer Free Energy Difference (ΔGa-e)

CompoundN-Protecting GroupSolventΔGa-e (kcal/mol)[a]Favored Conformer
14 Pivaloyl (Piv)Chloroform (ε=4.8)-0.6Equatorial
14 Pivaloyl (Piv)DMSO (ε=46.7)+0.6Axial
15 BocChloroform (ε=4.8)-0.4Equatorial
15 BocDMSO (ε=46.7)+0.8Axial

[a] Data adapted from computational studies on 3,5-difluoropiperidine systems, which demonstrate the same underlying principle. A positive ΔG favors the axial conformer.[14]

This data clearly demonstrates that for bulky, non-polar N-protecting groups, the equatorial conformer is slightly favored in a non-polar solvent. However, upon switching to a highly polar solvent, the equilibrium is completely inverted to favor the axial conformer, which has a larger molecular dipole moment and is therefore better stabilized by the polar environment.[14]

Conclusion: Implications for Drug Design

A thorough conformational analysis of the 4,4-difluoropiperidine scaffold is not merely an academic exercise; it is a prerequisite for rational drug design. By understanding and controlling the three-dimensional arrangement of this ring system, medicinal chemists can:

  • Pre-organize Pharmacophores: Lock the molecule into a bioactive conformation that minimizes the entropic penalty of binding to a target.[7]

  • Modulate Physicochemical Properties: The conformation influences the molecule's surface properties, affecting its solubility, membrane permeability, and protein binding.[1][2]

  • Optimize Selectivity: Fine-tuning the shape of a molecule can enhance its selectivity for a specific receptor subtype or enzyme isoform.[4]

  • Control pKa: The proximity of the electronegative fluorine atoms to the nitrogen influences the amine's basicity, a critical parameter for drug absorption and distribution.[1]

The strategic use of N-substituents and an awareness of the profound influence of the biological environment's polarity are key to harnessing the full potential of this valuable scaffold. The integrated application of high-resolution NMR, X-ray crystallography, and DFT calculations provides the necessary toolkit to navigate the complex stereoelectronic landscape of 4,4-difluoropiperidine and design the next generation of precisely tailored therapeutics.

References

  • Hopkins, C. R., et al. (2020). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemistrySelect. [Link]

  • Zhang, Y., et al. (2023). Development of an Efficient Synthesis toward a 4,4-Difluoropiperidine Intermediate Bearing a Pyridine N-Oxide Motif at the Carbon Stereocenter. Organic Process Research & Development. [Link]

  • Nairoukh, Z., Strieth-Kalthoff, F., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal. [Link]

  • Anglès, d'., et al. (2015). Can acyclic conformational control be achieved via a sulfur–fluorine gauche effect?. Chemical Communications. [Link]

  • Anderson, J. E., & Roberts, J. D. (1968). Nuclear magnetic resonance spectroscopy. Conformational equilibria and equilibration of 4,4-difluoropiperidine. Measurement of the N-H inversion rate in a six-membered ring. Journal of the American Chemical Society. [Link]

  • Hopkins, C. R., et al. (2020). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist. ChemRxiv. [Link]

  • Méndez-Hernández, D., et al. (2018). Evaluation of the Alicyclic Gauche Effect in 2‐Fluorocyclohexanone Analogs: a Combined NMR and DFT Study. ChemistrySelect. [Link]

  • Wikipedia. (n.d.). Gauche effect. Wikipedia. [Link]

  • Nairoukh, Z., Strieth-Kalthoff, F., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Angewandte Chemie International Edition. [Link]

  • Carçabal, A., et al. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journal of Organic Chemistry. [Link]

  • Smith, A. D., et al. (2018). Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect in Catalysis. Accounts of Chemical Research. [Link]

  • Nairoukh, Z., Strieth-Kalthoff, F., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Angewandte Chemie. [Link]

  • Wikipedia. (n.d.). Anomeric effect. Wikipedia. [Link]

  • de Freitas, R. F., & Rittner, R. (2017). Theoretical Study on the Anomeric Effect in α-substituted Tetrahydropyrans and Piperidines. Tetrahedron. [Link]

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. ResearchGate. [Link]

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. ResearchGate. [Link]

  • Espinosa-Becerril, M., et al. (2023). Investigation of the role of stereoelectronic effects in the conformation of piperidones by NMR spectroscopy and X-ray diffraction. Beilstein Journal of Organic Chemistry. [Link]

  • Carçabal, A., et al. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. PMC. [Link]

  • Gerig, J. T. (2001). Fluorine NMR. Encyclopedia of Nuclear Magnetic Resonance. [Link]

Sources

A Technical Guide to the Stereoselective Synthesis of 3-Amino-4,4-difluoropiperidine: Strategies and Methodologies for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The introduction of fluorine into pharmaceutical candidates is a cornerstone of modern medicinal chemistry, offering profound modulations of metabolic stability, lipophilicity, and binding affinity. The 4,4-difluoropiperidine motif, in particular, has emerged as a valuable scaffold. When combined with a chiral amino group at the C3 position, it creates a stereochemically rich building block with significant potential for developing novel therapeutics. This guide provides an in-depth exploration of robust and stereoselective synthetic strategies to access enantiomerically pure 3-amino-4,4-difluoropiperidine. We will dissect key methodologies, including catalytic asymmetric reductive amination, biocatalytic transamination, and chiral auxiliary-mediated approaches, offering both theoretical grounding and actionable experimental protocols for researchers in drug development.

Introduction: The Strategic Value of Fluorinated Aminopiperidines

The piperidine ring is one of the most prevalent N-heterocycles in FDA-approved drugs.[1] Its conformational flexibility and basic nitrogen atom make it a versatile scaffold for engaging with biological targets. The strategic incorporation of gem-difluoro groups, particularly at the C4 position, imparts several advantageous properties. The strong carbon-fluorine bond enhances metabolic stability by blocking potential sites of oxidation by cytochrome P450 enzymes.[2] Furthermore, the high electronegativity of fluorine can lower the pKa of the piperidine nitrogen, a feature that can be exploited to fine-tune a drug candidate's pharmacokinetic profile and reduce off-target effects such as hERG channel binding.[3]

The addition of a chiral amino group at the C3 position introduces a critical stereocenter for specific molecular recognition, transforming the achiral 4,4-difluoropiperidine core into a valuable chiral building block. However, the stereocontrolled synthesis of this 1,2-amino-difluoro motif presents a significant synthetic challenge. This guide will focus on practical and scalable solutions to this challenge, centering on the key intermediate, N-protected 4,4-difluoropiperidin-3-one.

Synthesis of the Key Precursor: N-Protected 4,4-Difluoropiperidin-3-one

A N-Boc-4-piperidone B N-Boc-4,4-difluoropiperidine A->B DAST or Deoxo-Fluor® (Fluorination) C N-Boc-4,4-difluoropiperidin-3-one B->C 1. LDA, THF, -78 °C 2. MoOPH (α-Hydroxylation) 3. Dess-Martin Periodinane (Oxidation)

Caption: Proposed synthetic pathway to the key ketone precursor.

The synthesis commences with the commercially available N-Boc-4-piperidone. Geminal difluorination at the C4 position can be achieved using a nucleophilic fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. Subsequent α-oxidation of the resulting N-Boc-4,4-difluoropiperidine is necessary to introduce the ketone functionality at C3. This can be accomplished through deprotonation with a strong base like lithium diisopropylamide (LDA) to form the corresponding aza-enolate, followed by trapping with an electrophilic oxygen source such as MoOPH (oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide)). The resulting α-hydroxy piperidine can then be oxidized to the desired ketone using a mild oxidant like Dess-Martin periodinane.

Stereoselective Amination Strategies

With the key precursor, N-Boc-4,4-difluoropiperidin-3-one, in hand, the crucial stereoselective introduction of the C3-amino group can be addressed. We will explore three field-proven strategies: catalytic asymmetric reductive amination, enzymatic transamination, and a chiral auxiliary-based approach.

Strategy 1: Catalytic Asymmetric Reductive Amination

Asymmetric reductive amination is a powerful and direct method for converting ketones into chiral amines.[4] This approach utilizes a chiral transition metal catalyst to stereoselectively hydrogenate an in situ-formed imine or enamine intermediate. Ruthenium and Iridium complexes with chiral phosphine ligands have shown exceptional performance in this transformation.[5]

cluster_0 Asymmetric Reductive Amination Workflow A N-Boc-4,4-difluoropiperidin-3-one B [Chiral Imine Intermediate] A->B NH4OAc, [Ru(p-cymene)Cl2]2, Chiral Ligand (e.g., (R)-xyl-binap) C (R)- or (S)-3-Amino-4,4-difluoropiperidine B->C H2 (g), High Pressure (Stereoselective Reduction)

Caption: Workflow for catalytic asymmetric reductive amination.

The causality behind this method lies in the formation of a transient chiral metal-imine complex. The steric and electronic properties of the chiral ligand create a biased coordination environment, forcing the hydride transfer from the metal center (or from H₂) to one face of the imine C=N double bond, thus establishing the stereocenter.

Experimental Protocol: Asymmetric Reductive Amination
  • Catalyst Pre-formation: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add [Ru(p-cymene)Cl₂]₂ (0.01 equiv) and the chiral ligand (e.g., (R)-Xyl-BINAP, 0.011 equiv). Add degassed solvent (e.g., methanol) and stir at room temperature for 30 minutes.

  • Reaction Setup: In a separate autoclave, add N-Boc-4,4-difluoropiperidin-3-one (1.0 equiv) and ammonium acetate (NH₄OAc, 10 equiv).

  • Reaction Execution: Transfer the pre-formed catalyst solution to the autoclave via cannula. Seal the autoclave, purge with H₂ gas three times, and then pressurize to the desired pressure (e.g., 50 atm).

  • Monitoring and Workup: Stir the reaction at a specified temperature (e.g., 60 °C) for 24-48 hours. Monitor the reaction by TLC or LC-MS. Upon completion, cool the reactor to room temperature and carefully vent the H₂ gas. Concentrate the reaction mixture in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the N-Boc-protected 3-amino-4,4-difluoropiperidine. The enantiomeric excess (ee) can be determined by chiral HPLC analysis.

ParameterConditionRationale
Catalyst [Ru(p-cymene)Cl₂]₂ / (R)-Xyl-BINAPProven catalyst system for asymmetric reductive amination of ketones.
Nitrogen Source Ammonium Acetate (NH₄OAc)A readily available and effective source of ammonia for primary amine synthesis.
Reducing Agent H₂ gasA clean and atom-economical reductant.
Solvent MethanolA polar protic solvent that facilitates imine formation and hydrogenation.
Pressure 50 atmHigher pressure often improves reaction rates and conversions.
Strategy 2: Biocatalytic Dynamic Kinetic Asymmetric Transamination

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical methods. Transaminase enzymes, in particular, are exceptionally effective at converting ketones to chiral amines with near-perfect enantioselectivity.[6][7] This strategy can be run as a dynamic kinetic resolution (DKR), where the enzyme selectively aminates one enantiomer of the substrate, while the other enantiomer is racemized in situ, allowing for a theoretical yield of 100%.[3][8]

cluster_1 Dynamic Kinetic Asymmetric Transamination A N-Boc-4,4-difluoropiperidin-3-one B Transaminase (ATA) PLP (cofactor) A->B C (S)- or (R)-3-Amino-4,4-difluoropiperidine B->C E Byproduct (e.g., Acetone) B->E D Amine Donor (e.g., Isopropylamine) D->B

Caption: Mechanism of enzymatic transamination.

The trustworthiness of this protocol is rooted in the high fidelity of enzyme catalysis. The active site of the transaminase, containing the pyridoxal phosphate (PLP) cofactor, creates a highly specific chiral environment that dictates the stereochemical outcome of the amine transfer from an amine donor (like isopropylamine) to the ketone substrate.

Experimental Protocol: Enzymatic Transamination
  • Reaction Setup: To a temperature-controlled vessel, add a buffered aqueous solution (e.g., 0.2 M borate buffer, pH 10.5). Add the transaminase enzyme (e.g., ATA-3, 1 mol%), pyridoxal phosphate (PLP, 1g/L), and the amine donor (e.g., isopropylamine, 1 M).

  • Substrate Addition: Add N-Boc-4,4-difluoropiperidin-3-one (1.0 equiv) dissolved in a co-solvent (e.g., DMSO, 20 vol%).

  • Reaction Execution: Stir the mixture at a controlled temperature (e.g., 45 °C) for 24 hours. To drive the equilibrium, the acetone byproduct can be removed by a gentle stream of nitrogen.[3]

  • Workup: After the reaction is complete (monitored by LC-MS), extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the product by column chromatography to yield the enantiomerically enriched N-Boc-3-amino-4,4-difluoropiperidine.

ParameterConditionRationale
Catalyst Transaminase (ATA)Highly selective biocatalyst for amine synthesis.
Cofactor Pyridoxal Phosphate (PLP)Essential for the catalytic activity of the transaminase.
Amine Donor IsopropylamineA common and inexpensive amine source for transamination.
pH 10.5 (Borate Buffer)Optimal pH for many transaminase enzymes and facilitates in situ racemization for DKR.
Co-solvent DMSOImproves the solubility of the organic substrate in the aqueous medium.
Strategy 3: Chiral Auxiliary-Mediated Synthesis

A classic yet highly effective strategy involves the use of a chiral auxiliary to direct the stereochemical outcome of a reaction. In this approach, a chiral moiety is temporarily attached to the substrate, influencing the facial selectivity of a subsequent transformation.

A potential route involves the diastereoselective reduction of the C3 ketone, directed by a chiral auxiliary attached to the piperidine nitrogen. The resulting chiral alcohol can then be converted to the amine with inversion of configuration via a Mitsunobu reaction or by conversion to a leaving group (e.g., mesylate) followed by displacement with an azide and subsequent reduction.

cluster_2 Chiral Auxiliary Approach A Chiral Auxiliary-Protected 4,4-difluoropiperidin-3-one B Diastereomerically Enriched 3-Hydroxy-4,4-difluoropiperidine A->B Diastereoselective Reduction (e.g., L-Selectride) C Stereochemically Inverted 3-Azido-4,4-difluoropiperidine B->C 1. MsCl, Et3N 2. NaN3, DMF (SN2 Displacement) D Chiral 3-Amino-4,4-difluoropiperidine C->D H2, Pd/C (Azide Reduction)

Caption: Workflow using a chiral auxiliary for stereocontrol.

The expertise in this method lies in selecting an appropriate chiral auxiliary that effectively shields one face of the ketone from the reducing agent. Evans' oxazolidinones or SAMP/RAMP hydrazines are well-established auxiliaries for such transformations. The self-validating nature of this protocol comes from the ability to separate the diastereomeric products, often by chromatography or crystallization, ensuring high stereochemical purity.

Conclusion and Future Outlook

The stereoselective synthesis of 3-amino-4,4-difluoropiperidine is a challenging yet achievable goal that unlocks a valuable building block for drug discovery. This guide has detailed three powerful and complementary strategies: catalytic asymmetric reductive amination, biocatalytic transamination, and a chiral auxiliary-based approach. The choice of method will depend on factors such as scale, cost, available equipment, and desired enantiomer.

  • Catalytic Asymmetric Reductive Amination offers a direct, versatile, and scalable route, with success being highly dependent on catalyst and ligand screening.

  • Biocatalytic Transamination represents a green and highly selective method, often providing access to products with exceptional enantiomeric purity.

  • Chiral Auxiliary-Mediated Synthesis is a robust and classical approach that provides excellent stereocontrol, albeit through a longer synthetic sequence.

As the demand for novel, stereochemically complex fluorinated scaffolds continues to grow, the development of efficient and scalable syntheses for molecules like 3-amino-4,4-difluoropiperidine will remain a key focus for process chemists and medicinal chemists alike. The methodologies outlined herein provide a solid foundation for researchers to tackle this synthetic challenge and accelerate the discovery of next-generation therapeutics.

References

  • Bai, C., & Zhang, X. (2023). Ru-Catalyzed Asymmetric Reductive Amination of Aryl-Trifluoromethyl Ketones for Synthesis of Primary α-(Trifluoromethyl)arylmethylamines.
  • Philips, E., & Xiang, B., et al. (2019). Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine. Journal of Organic Chemistry, 84(13), 8006-8018. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among US FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257-10274. [Link]

  • Cai, C., et al. (2004). Asymmetric reductive amination of ketones.
  • Various Authors. (2013). 4,4-difluoro-piperidine-compounds.
  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]

  • van Dijk, L., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221-14226. [Link]

  • Phan, D. H., & Lectka, T. (2014). Asymmetric Fluorination of α-Branched Cyclohexanones Enabled by a Combination of Chiral Anion Phase-Transfer Catalysis and Enamine Catalysis using Protected Amino Acids. Journal of the American Chemical Society, 136(15), 5782-5785. [Link]

  • Surmont, R., et al. (2010). Synthesis of 4-substituted 3,3-difluoropiperidines. The Journal of organic chemistry, 75(13), 4559-4565. [Link]

  • ResearchGate. (2018). Strategies for asymmetric synthesis of β,β-difluoro-α-amino acid derivatives. ResearchGate. [Link]

  • SciSpace. (2014). An asymmetric synthesis method for (R)-3-amino piperidine derivatives. SciSpace. [Link]

  • Google Patents. (2014). An asymmetric synthesis method for (R)-3-amino piperidine derivatives.
  • ResearchGate. (2014). ChemInform Abstract: Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines. ResearchGate. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359. [Link]

Sources

A-Technical-Guide-to-3-(Boc-amino)-4,4-difluoropiperidine-for-Advanced-Research-and-Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction-The-Emergence-of-Fluorinated-Piperidines-in-Modern-Drug-Discovery

The introduction of fluorine atoms into molecular scaffolds is a well-established strategy in medicinal chemistry for modulating the pharmacokinetic and physicochemical properties of drug candidates.[1] Fluorine's high electronegativity and small size can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity.[1] The piperidine ring, a ubiquitous saturated heterocycle in pharmaceuticals, is a prime target for such modifications. The geminal difluorination of the piperidine ring, as seen in 3-(Boc-amino)-4,4-difluoropiperidine, offers a unique combination of conformational restriction and altered basicity of the piperidine nitrogen, making it a valuable building block for novel therapeutics.

This guide provides an in-depth technical overview of 3-(Boc-amino)-4,4-difluoropiperidine, a key intermediate for researchers and scientists in the field of drug development. We will explore its chemical properties, commercial availability, and practical applications, with a focus on enabling its effective use in the laboratory.

Technical-Profile-of-3-(Boc-amino)-4,4-difluoropiperidine

Chemical Identity and Properties

PropertyValue
CAS Number 1052713-53-7[2][3]
Alternate CAS 1263180-22-8[4][5][6][7]
Molecular Formula C10H18F2N2O2[3][4][5][6][7]
Molecular Weight 236.26 g/mol [3][5][7]
IUPAC Name tert-butyl (4,4-difluoropiperidin-3-yl)carbamate[5]
Synonyms 3-(tert-Butoxycarbonylamino)-4,4-difluoropiperidine, tert-butyl N-(4,4-difluoropiperidin-3-yl)carbamate
Appearance Typically a white to off-white solid or powder[8]
Boiling Point (Predicted) 308.6±42.0 °C[4][6]
Density (Predicted) 1.14±0.1 g/cm3 [4][6]

Note: The existence of two CAS numbers (1052713-53-7 and 1263180-22-8) for what appears to be the same compound is common in chemical databases and can arise from different registration times or by different suppliers. Researchers should verify the structure and specifications regardless of the CAS number provided.

The Boc (tert-butoxycarbonyl) protecting group on the 3-amino substituent is crucial for its synthetic utility.[9][10][11] This acid-labile protecting group allows for the selective unmasking of the amine functionality at a later stage of a synthetic sequence, enabling further elaboration of the molecule.[9][10][12]

Commercial-Suppliers-and-Considerations-for-Procurement

A variety of chemical suppliers offer 3-(Boc-amino)-4,4-difluoropiperidine, catering to different scales and purity requirements. When selecting a supplier, researchers should consider not only the price but also the purity, availability, and the quality of the accompanying documentation, such as the Certificate of Analysis (CoA) and Safety Data Sheet (SDS).

Table of Representative Commercial Suppliers

SupplierPurityAvailabilityNotes
Fluorochem≥95%[5]In Stock (UK, Europe, China)[5]Provides detailed safety and handling information.[5]
SynblockNot specifiedInquireLists key chemical properties and synonyms.[7]
Amadis ChemicalNot specifiedInquireCan be contacted via chemical supplier platforms.[13]
Allfluoro PharmaceuticalNot specifiedInquireCan be contacted via chemical supplier platforms.[13]
Reafon IndustryNot specifiedInquireCan be contacted via chemical supplier platforms.[13]
Hangzhou Zhongqi ChemIndustrial and Pharma Grade[6]InquireISO 9001 certified trader.[6]

Key Considerations for Supplier Selection:

  • Purity: For use in drug discovery and development, high purity (typically >97%) is essential to avoid the introduction of unwanted impurities into subsequent reactions.

  • Analytical Data: A reliable supplier will provide a comprehensive CoA with data from techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity of the compound.

  • Scalability: For projects that may progress to larger-scale synthesis, it is important to choose a supplier with the capacity to provide kilogram quantities of the material.

  • Regulatory Compliance: For later-stage development, suppliers should be able to provide documentation supporting compliance with relevant regulatory standards.

Applications-in-Medicinal-Chemistry

3-(Boc-amino)-4,4-difluoropiperidine is a valuable building block for the synthesis of a wide range of biologically active molecules. The difluoropiperidine motif can impart desirable properties to drug candidates, including increased metabolic stability and altered pKa of the piperidine nitrogen, which can affect receptor binding and pharmacokinetic profiles.

While specific examples for 3-(Boc-amino)-4,4-difluoropiperidine are not extensively detailed in the provided search results, its structural analogue, (R)-3-(Boc-amino)piperidine, is a key intermediate in the synthesis of dipeptidyl peptidase IV (DPP-4) inhibitors like Alogliptin, which are used to treat type 2 diabetes.[8][11][14] This suggests that 3-(Boc-amino)-4,4-difluoropiperidine is likely explored for the synthesis of novel analogues of existing drugs or as a scaffold for new chemical entities in various therapeutic areas. One potential application is in the development of indoleamine 2,3-dioxygenase (IDO) inhibitors, which have therapeutic potential in cancer, neurodegenerative disorders, and infectious diseases.[4]

Synthetic-Utility-and-Reaction-Protocols

The synthetic utility of 3-(Boc-amino)-4,4-difluoropiperidine lies in the sequential deprotection and functionalization of its two nitrogen atoms. The Boc group can be readily removed under acidic conditions to reveal the 3-amino group, which can then be acylated, alkylated, or used in other coupling reactions. The piperidine nitrogen can be functionalized through reactions such as reductive amination or N-arylation.

Workflow for the Utilization of 3-(Boc-amino)-4,4-difluoropiperidine

G start 3-(Boc-amino)-4,4- difluoropiperidine deprotection Boc Deprotection (e.g., TFA in DCM) start->deprotection functionalization1 Functionalization of 3-Amino Group (e.g., Acylation, Alkylation) deprotection->functionalization1 functionalization2 Functionalization of Piperidine Nitrogen (e.g., Reductive Amination, N-Arylation) functionalization1->functionalization2 final_product Target Molecule functionalization2->final_product

Caption: A general synthetic workflow illustrating the sequential functionalization of 3-(Boc-amino)-4,4-difluoropiperidine.

Step-by-Step Protocol for Boc Deprotection

This protocol is a general guideline for the deprotection of the Boc group.[10][12] Researchers should optimize the conditions for their specific substrate.

  • Dissolution: Dissolve the 3-(Boc-amino)-4,4-difluoropiperidine in a suitable solvent such as dichloromethane (DCM) or ethyl acetate.

  • Acid Addition: Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, to the solution. The amount of acid will depend on the scale of the reaction and the specific substrate.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, remove the solvent and excess acid under reduced pressure. The resulting product will be the corresponding ammonium salt.

  • Neutralization (Optional): If the free amine is required, the salt can be neutralized with a base, such as sodium bicarbonate or triethylamine, during an aqueous work-up.

Handling-and-Storage-Guidelines

Proper handling and storage are essential to maintain the quality and safety of 3-(Boc-amino)-4,4-difluoropiperidine.

Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.[5][6]

  • Ventilation: Work in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or vapors.[6][15]

  • Handling: Avoid contact with skin and eyes.[6] In case of contact, rinse thoroughly with water.[5] Do not eat, drink, or smoke when using this product.[5][6]

Hazard Statements:

  • Harmful if swallowed.[5][6]

  • Causes skin irritation.[5][6]

  • Causes serious eye irritation.[5][6]

  • May cause respiratory irritation.[5][6]

Storage Conditions:

  • Temperature: Store in a cool, dry, and well-ventilated place.[6][15] Some suppliers recommend storage under an inert gas (nitrogen or argon) at 2–8 °C.[4]

  • Container: Keep the container tightly closed to prevent moisture absorption and contamination.[6][15]

  • Incompatibilities: Store away from incompatible materials such as strong oxidizing agents.

Conclusion

3-(Boc-amino)-4,4-difluoropiperidine is a valuable and versatile building block for the synthesis of novel compounds in drug discovery. Its unique structural features, arising from the geminally difluorinated piperidine ring, offer medicinal chemists a powerful tool to fine-tune the properties of their molecules. By carefully selecting a reputable commercial supplier and following proper handling and synthetic protocols, researchers can effectively incorporate this important intermediate into their research and development programs, paving the way for the discovery of new and improved therapeutics.

References

  • LookChem. 4-(Boc-aMino)-3,3-difluoropiperidine. [Link]

  • Open Research@CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]

  • NINGBO INNO PHARMCHEM CO., LTD. Exploring the Chemical Synthesis Applications of (R)-3-(Boc-Amino)piperidine. [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Fisher Scientific. Amine Protection / Deprotection. [Link]

  • PubMed. Applications of fluorine-containing amino acids for drug design. [Link]

  • NINGBO INNO PHARMCHEM CO., LTD. The Role of (R)-3-(Boc-Amino)piperidine in Modern Pharmaceutical Synthesis. [Link]

  • Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety. [Link]

  • precisionFDA. 3-(N-BOC-AMINO)PIPERIDINE. [Link]

  • Chemical-Suppliers. Your Inquiry on 3-(Boc-amino)-4,4-difluoropiperidine. [Link]

  • LookChem. 3-(Boc-aMino)-5,5-difluoropiperidine CAS NO.1303973-94-5. [Link]

Sources

The Strategic Incorporation of Difluoropiperidines in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a wide array of physicochemical and biological properties. Among the privileged fluorinated scaffolds, the difluoropiperidine moiety has emerged as a particularly valuable building block. This technical guide provides an in-depth review of the synthesis, conformational intricacies, and diverse applications of difluoropiperidines in drug discovery. We will explore the causal relationships behind synthetic choices, the profound impact of fluorine substitution on molecular conformation and basicity, and the role of this scaffold in the design of novel therapeutics targeting a range of diseases. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of difluoropiperidines in their own research endeavors.

The Power of Fluorine in Piperidine Scaffolds: A Synergistic Alliance

The piperidine ring is one of the most ubiquitous saturated N-heterocycles found in pharmaceuticals and natural products.[1] Its conformational flexibility and ability to engage in key binding interactions have cemented its status as a privileged scaffold. The introduction of fluorine, the most electronegative element, into this ring system creates a powerful synergy, offering medicinal chemists a versatile toolkit to address common drug discovery challenges.[2][3]

The benefits of incorporating fluorine into piperidine rings are multifaceted:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes. Replacing metabolically labile C-H bonds with C-F bonds can significantly increase a drug's half-life, leading to improved pharmacokinetic profiles.[2]

  • Modulation of Basicity (pKa): The electron-withdrawing nature of fluorine can significantly lower the pKa of the piperidine nitrogen. This is a critical parameter for optimizing a drug's solubility, permeability, and off-target activity, particularly in mitigating interactions with the hERG potassium ion channel, a common cause of cardiovascular toxicity.[4]

  • Increased Lipophilicity: Fluorine substitution often increases a molecule's lipophilicity, which can enhance its ability to cross biological membranes, including the blood-brain barrier. This is particularly advantageous for drugs targeting the central nervous system.[2]

  • Conformational Control: The steric and electronic effects of fluorine can profoundly influence the conformational preferences of the piperidine ring, locking it into a more biologically active conformation and improving binding affinity and selectivity for its target.[2][5]

Synthetic Strategies for Accessing Difluoropiperidine Building Blocks

The development of robust and stereoselective synthetic routes to difluoropiperidines is crucial for their widespread application in drug discovery. Several strategies have been developed, each with its own advantages and limitations.

Fluorination of Piperidone Precursors

A common approach involves the fluorination of a pre-existing piperidone ring. This method is often used for the synthesis of gem-difluorinated piperidines.

Experimental Protocol: Synthesis of 4,4-Difluoropiperidine Hydrochloride [6]

This protocol describes a two-step, one-pot synthesis starting from N-Boc-4-piperidone.

  • Step 1: Fluorination. N-Boc-4-piperidone is treated with a fluorinating agent such as Deoxofluor or trifluorosulfenyl morpholine to yield N-Boc-4,4-difluoropiperidine. The use of modern fluorinating reagents like trifluorosulfenyl morpholine can offer higher yields and a cleaner reaction profile compared to traditional reagents like DAST (diethylaminosulfur trifluoride).[6]

  • Step 2: Deprotection and Salt Formation. The resulting N-Boc-4,4-difluoropiperidine is then treated with hydrogen chloride in a suitable solvent (e.g., methanol/dichloromethane or dioxane). This removes the Boc protecting group and forms the hydrochloride salt in a single step, simplifying the workup and purification process.[6] The final product, 4,4-difluoropiperidine hydrochloride, is a stable, crystalline solid that can be used directly in subsequent reactions.[7][8]

Hydrogenation of Fluorinated Pyridines

The catalytic hydrogenation of readily available fluorinated pyridines provides an efficient route to all-cis-(multi)fluorinated piperidines. This method offers excellent diastereoselectivity.

Experimental Protocol: Palladium-Catalyzed Hydrogenation of Fluoropyridines [1]

  • Catalyst System: A palladium-on-carbon (Pd/C) catalyst is typically employed for this transformation.

  • Reaction Conditions: The fluoropyridine substrate is subjected to hydrogenation under a hydrogen atmosphere. The reaction is often carried out in a suitable solvent and may require elevated pressure and temperature. This method is generally tolerant of air and moisture, making it practical for larger-scale synthesis.[1]

  • Stereochemical Outcome: A key feature of this method is the predominant formation of the axial-fluorine isomer.[1] This has significant implications for the conformational properties of the resulting piperidine.

G cluster_0 Synthesis of Difluoropiperidines Fluorinated_Pyridine Fluorinated Pyridine Difluoropiperidine Difluoropiperidine Fluorinated_Pyridine->Difluoropiperidine Pd-catalyzed Hydrogenation [8] Piperidone Piperidone Piperidone->Difluoropiperidine Fluorination & Deprotection [13]

Caption: Key synthetic routes to difluoropiperidines.

The Critical Role of Conformational Analysis

The therapeutic efficacy of a drug molecule is intrinsically linked to its three-dimensional structure. The introduction of fluorine into the piperidine ring has a profound and often predictable impact on its conformational preferences.

A systematic study of fluorinated piperidines using NMR spectroscopy and DFT computations has revealed a strong preference for the fluorine atom to occupy an axial position.[5][9] This "axial-F preference" is driven by a combination of factors:

  • Charge-Dipole Interactions: Electrostatic interactions between the positively charged nitrogen (in its protonated state) and the electronegative fluorine atom stabilize the axial conformation.[9]

  • Hyperconjugation: Electron donation from anti-periplanar C-H bonds into the low-lying σ* orbital of the C-F bond contributes to the stability of the axial conformer.[9]

  • Solvation Effects: The polarity of the solvent can significantly influence the conformational equilibrium. Increasing solvent polarity can further favor the more polar axial conformation.[5][10]

This predictable control over conformation is a powerful design element in medicinal chemistry. By strategically placing fluorine atoms, chemists can pre-organize the piperidine scaffold into a conformation that is optimal for binding to its biological target, thereby enhancing potency and selectivity.[5]

Compound Solvent ΔG (axial → equatorial) (kcal/mol) Preferred Conformation Reference
3,5-Difluoropiperidine (Boc-protected)ChloroformN/A (J-coupling indicates equatorial)Equatorial[5]
3,5-Difluoropiperidine (Boc-protected)DMSON/A (J-coupling indicates axial)Axial[5]
3-Fluoropiperidinium HClWater+1.8Axial[9]
3,5-Difluoropiperidinium HClWater+3.9Axial[9]

Table 1: Influence of solvent and substitution on the conformational preference of fluorinated piperidines.

Applications of Difluoropiperidines in Drug Discovery

The unique properties of the difluoropiperidine scaffold have been leveraged in the development of a wide range of bioactive molecules.

Dopamine D4 Receptor Antagonists

The dopamine D4 receptor (D4R) is a G protein-coupled receptor implicated in various neuropsychiatric disorders. Researchers have developed a series of potent and selective D4R antagonists based on a 4,4-difluoropiperidine scaffold.[11]

In one study, structure-activity relationship (SAR) studies led to the identification of a compound with exceptional binding affinity for the D4 receptor (Ki = 0.3 nM) and over 2000-fold selectivity against other dopamine receptor subtypes.[11] Molecular docking studies revealed that the piperidine nitrogen forms a key interaction with aspartate and glutamate residues in the receptor's binding pocket.[11] While these compounds exhibited poor microsomal stability, they serve as valuable tool compounds for investigating D4R signaling.[11][12]

G cluster_1 Difluoropiperidine in Drug Design Difluoropiperidine Difluoropiperidine Scaffold Properties Modulated Properties: - pKa - Lipophilicity - Conformation - Metabolic Stability [3, 16] Difluoropiperidine->Properties Applications Therapeutic Applications Properties->Applications D4R_Antagonist Dopamine D4 Receptor Antagonists [4] Applications->D4R_Antagonist Peptide_Isostere Peptide Bond Isosteres [18, 19] Applications->Peptide_Isostere

Caption: The role of difluoropiperidine in medicinal chemistry.

Peptide Bond Isosteres

The isosteric replacement of the peptide bond is a widely used strategy in peptidomimetic design to overcome the poor metabolic stability and low oral bioavailability of peptide-based drugs.[13][14] The rigid and polar nature of the peptide bond can be mimicked by various surrogates.[14] While the direct application of difluoropiperidines as peptide bond isosteres is an emerging area, the principles of conformational constraint and modulated polarity offered by this scaffold make it an attractive candidate for this purpose. The defined stereochemistry and predictable conformational preferences of difluoropiperidines could be used to mimic the turn structures of peptides, which are often crucial for biological activity.

Conclusion and Future Perspectives

The difluoropiperidine scaffold has firmly established itself as a valuable tool in the medicinal chemist's arsenal. The strategic incorporation of two fluorine atoms provides a powerful means to fine-tune the physicochemical and pharmacological properties of drug candidates, addressing key challenges in drug discovery such as metabolic instability, off-target toxicity, and poor bioavailability. The ability to exert predictable control over the conformation of the piperidine ring is a particularly powerful advantage, enabling the design of molecules with enhanced potency and selectivity.

Future research in this area will likely focus on the development of novel and more efficient synthetic methodologies to access a wider diversity of difluoropiperidine isomers. Furthermore, the exploration of this scaffold in new therapeutic areas and its application as a constrained peptide mimetic are expected to yield exciting new discoveries. As our understanding of the intricate interplay between fluorine substitution and biological activity continues to grow, the difluoropiperidine moiety is poised to play an increasingly important role in the development of the next generation of innovative medicines.

References

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 59(20), 7754-7759. [Link]

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie, 132(20), 7828-7833. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorine in Medicinal Chemistry: A Focus on Piperidine Derivatives. Retrieved from [Link]

  • Butcher, J. W., et al. (2024). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem. [Link]

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. ResearchGate. [Link]

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). The conformational preferences of 3-fluoropiperidine (1) and 3,5-difluoropiperidine (2) and their TFA-(A), HCl-(B), and NH-(C)-analogues. ResearchGate. [Link]

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). The conformational preferences of 3-fluoropiperidine (1) and... ResearchGate. [Link]

  • Luchkin, A. S., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(16), 4786. [Link]

  • Butcher, J. W., et al. (2025). Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. ChemRxiv. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Growing Importance of Fluorinated Pyridines in Medicinal Chemistry. Retrieved from [Link]

  • CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride. (2020).
  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]

  • Chapter 16. Fluoroolefin Dipeptide Isosteres. (n.d.). ResearchGate. [Link]

  • Hodges, J. A., & Raines, R. T. (2018). An Evaluation of Peptide-Bond Isosteres. Organic letters, 20(15), 4479–4486. [Link]

Sources

Methodological & Application

Application Notes and Protocol for the Deprotection of 3-(Boc-amino)-4,4-difluoropiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Piperidines in Medicinal Chemistry

The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties.[1][2] In drug discovery, gem-difluorination of cyclic amines like piperidine is a valuable strategy to modulate basicity (pKa), lipophilicity, and metabolic stability, often leading to improved pharmacokinetic profiles and enhanced binding affinity to biological targets.[1][2] The 3-amino-4,4-difluoropiperidine scaffold, in particular, is a key building block in the synthesis of a variety of pharmacologically active agents. The strategic removal of the tert-butoxycarbonyl (Boc) protecting group from its precursor, 3-(Boc-amino)-4,4-difluoropiperidine, is a critical step in the synthetic pathway towards these novel therapeutics. This document provides a detailed protocol for this deprotection, grounded in established chemical principles and practical laboratory experience.

Chemical Principle: The Mechanism of Acid-Catalyzed Boc Deprotection

The most common and effective method for the removal of the Boc protecting group is through acid-catalyzed hydrolysis.[3][4] The reaction is typically carried out using a strong acid, such as trifluoroacetic acid (TFA), often in a chlorinated solvent like dichloromethane (DCM).[4][5][6]

The mechanism proceeds through the following key steps:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid (TFA). This initial step activates the protecting group for cleavage.

  • Formation of a Tert-butyl Cation: The protonated intermediate is unstable and fragments to form a stable tertiary carbocation (tert-butyl cation), carbon dioxide (CO₂), and the free amine. The evolution of CO₂ gas is a characteristic feature of this reaction.

  • Formation of the Amine Salt: The newly liberated and basic amine is immediately protonated by the excess acid in the reaction mixture, forming the corresponding trifluoroacetate salt.

It is important to note that the liberated tert-butyl cation is a reactive electrophile that can potentially lead to side reactions by alkylating nucleophilic functional groups within the molecule.[7][8] While less of a concern for the target molecule in this protocol, for more complex substrates, the addition of a scavenger such as triisopropylsilane (TIS) can be beneficial to trap the tert-butyl cation.[7]

Experimental Protocol: Boc Deprotection of 3-(Boc-amino)-4,4-difluoropiperidine

This protocol outlines a standard procedure for the acidic removal of the Boc protecting group.

Materials and Reagents:
Reagent/MaterialGradeSupplier Example
3-(Boc-amino)-4,4-difluoropiperidine≥95%Commercial
Trifluoroacetic acid (TFA)Reagent grade, ≥99%Sigma-Aldrich
Dichloromethane (DCM), anhydrousACS grade, ≥99.8%Fisher Scientific
Saturated aqueous sodium bicarbonate (NaHCO₃)Laboratory gradeVWR
Brine (saturated aqueous sodium chloride)Laboratory gradeVWR
Anhydrous sodium sulfate (Na₂SO₄)Anhydrous, granularEMD Millipore
Diethyl etherACS gradeHoneywell
Standard laboratory glasswareN/AN/A
Magnetic stirrer and stir barN/AN/A
Ice bathN/AN/A
Rotary evaporatorN/AN/A
Safety Precautions:
  • Trifluoroacetic acid (TFA) is highly corrosive and volatile. Always handle TFA in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.[1]

  • Dichloromethane (DCM) is a suspected carcinogen. Handle DCM in a chemical fume hood and avoid inhalation of vapors.

  • The reaction generates carbon dioxide gas, which can cause pressure buildup. Ensure the reaction vessel is not sealed.

Step-by-Step Procedure:
  • Reaction Setup:

    • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-(Boc-amino)-4,4-difluoropiperidine (1.0 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1–0.2 M.

    • Cool the solution to 0 °C using an ice bath. This helps to control any potential exotherm during the addition of the acid.

  • Deprotection Reaction:

    • While stirring, slowly add trifluoroacetic acid (TFA) (5-10 equivalents) to the solution. A common practice is to use a 1:1 (v/v) mixture of DCM and TFA.[4][5]

    • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Continue to stir the reaction at room temperature for 1-4 hours.[3]

  • Reaction Monitoring:

    • The progress of the reaction should be monitored to ensure the complete consumption of the starting material. This can be achieved using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][9]

    • On a TLC plate, the deprotected amine salt will be significantly more polar (lower Rf value) than the Boc-protected starting material. Staining with a ninhydrin solution will visualize the primary amine product as a colored spot.

    • LC-MS analysis will show the disappearance of the starting material's mass peak and the appearance of the product's mass peak.

  • Work-up and Isolation (to obtain the trifluoroacetate salt):

    • Upon completion of the reaction, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

    • To the resulting residue, add cold diethyl ether and triturate to precipitate the 3-amino-4,4-difluoropiperidine trifluoroacetate salt.

    • Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

  • Work-up and Isolation (to obtain the free amine):

    • After removing the volatiles as described above, carefully dissolve the residue in a minimal amount of water.

    • Basify the aqueous solution to a pH > 10 by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[6] Be cautious as this will generate CO₂ gas.

    • Extract the aqueous layer multiple times with an organic solvent such as DCM or ethyl acetate.

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free 3-amino-4,4-difluoropiperidine. Note that the free amine may be volatile or an oil.

Data and Characterization

ParameterStarting Material (3-(Boc-amino)-4,4-difluoropiperidine)Product (3-amino-4,4-difluoropiperidine TFA salt)
Molecular Formula C₁₀H₁₈F₂N₂O₂C₅H₉F₂N₂⁺ · CF₃COO⁻
Molecular Weight 236.26 g/mol 247.16 g/mol
Appearance Typically a white to off-white solidWhite to off-white solid
¹H NMR (CDCl₃) δ ~1.45 (s, 9H, -C(CH₃)₃), 1.8-2.2 (m, 2H), 2.9-3.8 (m, 5H), ~4.8 (br s, 1H, -NH)N/A (Typically run in D₂O or DMSO-d₆)
¹³C NMR (CDCl₃) δ ~28.4 (3C, -C(CH₃)₃), ~40-50 (piperidine carbons), ~80.0 (quaternary C, -C(CH₃)₃), ~155.0 (C=O)N/A
¹⁹F NMR (CDCl₃) Multiplet around -95 to -105 ppmMultiplet around -95 to -105 ppm (piperidine), singlet around -76 ppm (TFA)
TLC (5% MeOH in DCM) Rf ≈ 0.6Rf ≈ 0.1 (streaking)

Note: The exact NMR chemical shifts can vary depending on the solvent and instrument. The provided values are estimates based on related structures.[2][10]

Visualizing the Process

Reaction Workflow

G cluster_0 Reaction cluster_1 Monitoring cluster_2 Work-up & Isolation A 1. Dissolve 3-(Boc-amino)-4,4-difluoropiperidine in anhydrous DCM B 2. Cool to 0 °C A->B C 3. Add TFA (5-10 equiv.) B->C D 4. Stir at room temperature for 1-4 hours C->D E 5. Monitor by TLC/LC-MS D->E F 6. Concentrate in vacuo E->F G 7a. Precipitate with diethyl ether (TFA salt) OR 7b. Basify and extract (free amine) F->G H 8. Filter and dry G->H

Caption: Experimental workflow for Boc deprotection.

Reaction Mechanism

G Boc-Amine R-NH-Boc Protonated_Boc_Amine R-NH-Boc(H⁺) Boc-Amine->Protonated_Boc_Amine Protonation Products R-NH₃⁺ + CO₂ + (CH₃)₃C⁺ Protonated_Boc_Amine->Products Fragmentation TFA TFA (H⁺) TFA->Boc-Amine

Caption: Simplified mechanism of acid-catalyzed Boc deprotection.

Troubleshooting Guide

Problem ObservedPossible Cause(s)Suggested Solution(s)
Incomplete Reaction - Insufficient acid strength or concentration.[11] - Short reaction time. - Low reaction temperature. - Poor solubility of the starting material.[11]- Increase the concentration of TFA or use neat TFA. - Extend the reaction time and monitor by TLC/LC-MS until completion. - Allow the reaction to run at room temperature or slightly warm if necessary. - If solubility is an issue, consider a co-solvent like methanol, but be mindful of potential side reactions.
Formation of Side Products - Alkylation of the product by the tert-butyl cation.[7][8] - Degradation of other acid-sensitive functional groups.- Add a scavenger like triisopropylsilane (TIS) to the reaction mixture. - If other acid-labile groups are present, consider a milder deprotection method such as HCl in dioxane or thermal deprotection.[12][13]
Low Yield after Work-up - Product loss during the aqueous work-up, especially if the product has some water solubility. - Incomplete precipitation of the TFA salt.- For the free amine, ensure thorough extraction from the aqueous phase with multiple portions of organic solvent. - When precipitating the TFA salt, ensure the diethyl ether is cold and allow sufficient time for precipitation. Consider using a different anti-solvent if precipitation is poor.
Product is an Oil or Gummy Solid - The TFA salt or the free amine of this specific compound may not be a crystalline solid at room temperature.- Attempt to form a different salt, such as the hydrochloride salt, by using HCl in dioxane for the deprotection.[12] HCl salts are often more crystalline. - If the free amine is an oil, it can often be used in the next step without further purification if it is sufficiently pure by NMR.

Conclusion

The acid-catalyzed deprotection of 3-(Boc-amino)-4,4-difluoropiperidine using trifluoroacetic acid is a robust and reliable method for accessing the versatile 3-amino-4,4-difluoropiperidine building block. By understanding the underlying chemical mechanism and adhering to the detailed protocol and safety precautions outlined in this document, researchers can confidently perform this crucial synthetic transformation. Careful monitoring of the reaction and appropriate work-up procedures are key to obtaining the desired product in high yield and purity, paving the way for the synthesis of novel fluorinated compounds with potential applications in drug discovery and development.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Secondary Amines.
  • Gouverneur, V., et al. (2010). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. Organic & Biomolecular Chemistry. The Royal Society of Chemistry.
  • Benchchem. (n.d.). Technical Support Center: Reactions with Boc-Protected Amines.
  • Benchchem. (n.d.). PROTAC Synthesis Technical Support Center: Troubleshooting Incomplete Boc Deprotection.
  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.
  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations.
  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
  • Wipf, P., & Mo, Y. (2011). Fluorinated Amino-Derivatives of the Sesquiterpene Lactone, Parthenolide, as 19F NMR Probes in Deuterium-Free Environments. PMC - NIH.
  • Benchchem. (n.d.). Technical Support Center: N-Boc Deprotection of Piperazine Derivatives.
  • Benchchem. (n.d.). Application Notes and Protocols: Boc Deprotection of Boc-D-4-aminomethylphe(Boc).
  • ResearchGate. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions.
  • Benchchem. (n.d.). Boc deprotection methods for (R)-3-(Boc-amino)pyrrolidine.
  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1163.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.

Sources

Application Notes and Protocols for N-Alkylation Reactions of 3-(Boc-amino)-4,4-difluoropiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Piperidines in Drug Discovery

The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast number of approved pharmaceuticals.[1] Its three-dimensional structure allows for the precise orientation of substituents to interact with biological targets. The strategic introduction of fluorine atoms onto this privileged core can profoundly modulate a molecule's physicochemical and pharmacological properties, including metabolic stability, membrane permeability, and binding affinity. The gem-difluoro motif, in particular, is a valuable isostere for a carbonyl group and can significantly impact the conformation and basicity of the piperidine ring.

This guide focuses on the N-alkylation of 3-(Boc-amino)-4,4-difluoropiperidine, a versatile building block for the synthesis of novel chemical entities. The presence of the gem-difluoro group at the 4-position and a Boc-protected amine at the 3-position presents unique synthetic considerations. This document provides a detailed exploration of two primary N-alkylation strategies: direct alkylation with electrophiles and reductive amination with carbonyl compounds. The protocols and insights provided herein are designed to equip researchers, scientists, and drug development professionals with the knowledge to effectively functionalize this important synthetic intermediate.

Core Scientific Principles: Understanding the Reactivity of 3-(Boc-amino)-4,4-difluoropiperidine

The N-alkylation of 3-(Boc-amino)-4,4-difluoropiperidine is a nucleophilic substitution reaction at the piperidine nitrogen. The success of this transformation hinges on understanding the electronic and steric factors influencing the nucleophilicity of the secondary amine.

The Electronic Influence of the Gem-Difluoro Group

The two fluorine atoms at the 4-position are strongly electron-withdrawing. This inductive effect can decrease the basicity (pKa) of the piperidine nitrogen, thereby reducing its nucleophilicity compared to a non-fluorinated analogue.[1] Consequently, more forcing reaction conditions, such as stronger bases or higher temperatures, may be required to achieve efficient alkylation. The modulation of the piperidine nitrogen's basicity is a key consideration in drug design, as it can impact interactions with biological targets and improve properties like selectivity and reduced hERG channel affinity.[1]

Steric Considerations

The Boc-protecting group at the adjacent 3-position introduces significant steric bulk. This hindrance can further modulate the accessibility of the piperidine nitrogen to incoming electrophiles. The choice of alkylating agent and reaction conditions must account for this steric encumbrance to ensure efficient reaction kinetics.

Experimental Workflows & Protocols

Two primary methods for the N-alkylation of 3-(Boc-amino)-4,4-difluoropiperidine are detailed below: Direct Alkylation and Reductive Amination.

Workflow Overview

G cluster_0 Preparation cluster_1 N-Alkylation Strategies cluster_2 Downstream Processing Start 3-(Boc-amino)-4,4-difluoropiperidine Direct_Alkylation Protocol 1: Direct Alkylation (Alkyl Halides) Start->Direct_Alkylation Reductive_Amination Protocol 2: Reductive Amination (Aldehydes/Ketones) Start->Reductive_Amination Workup Aqueous Work-up & Extraction Direct_Alkylation->Workup Reductive_Amination->Workup Purification Silica Gel Chromatography Workup->Purification Product N-Alkyl-3-(Boc-amino)-4,4-difluoropiperidine Purification->Product

Caption: General workflow for the N-alkylation of 3-(Boc-amino)-4,4-difluoropiperidine.

Protocol 1: Direct N-Alkylation with Alkyl Halides

This method involves the direct reaction of the piperidine nitrogen with an alkyl halide (or other suitable electrophile like a tosylate) in the presence of a base. The choice of base is critical to deprotonate the piperidine nitrogen (or scavenge the HX by-product) and facilitate the nucleophilic attack.

G reagents Starting Material 3-(Boc-amino)-4,4-difluoropiperidine Alkyl Halide (R-X) Base (e.g., K₂CO₃, DIPEA) Solvent (e.g., DMF, ACN) reaction Reaction Conditions Stir at RT to 80°C Monitor by TLC/LC-MS reagents->reaction workup Work-up & Purification Quench with H₂O Extract with Organic Solvent Column Chromatography reaction->workup product Product | N-Alkyl-3-(Boc-amino)-4,4-difluoropiperidine workup->product

Caption: Schematic of the direct N-alkylation protocol.

Detailed Step-by-Step Protocol (Example: N-Benzylation)
  • Reagent Preparation: To a solution of 3-(Boc-amino)-4,4-difluoropiperidine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.1 M), add potassium carbonate (K₂CO₃, 2.0 eq).

  • Addition of Alkylating Agent: To the stirred suspension, add benzyl bromide (1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60-70°C and stir under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired N-benzyl-3-(Boc-amino)-4,4-difluoropiperidine.

Key Considerations and Causality:
  • Choice of Base: A non-nucleophilic base is preferred to avoid competition with the piperidine nitrogen.

    • Potassium Carbonate (K₂CO₃): An inexpensive and effective inorganic base suitable for many alkylations.

    • N,N-Diisopropylethylamine (DIPEA): A sterically hindered organic base that is soluble in most organic solvents and is effective at scavenging the acid by-product.

    • Sodium Hydride (NaH): A strong, non-nucleophilic base that can be used for less reactive alkylating agents. It requires anhydrous conditions and careful handling.

  • Solvent: Polar aprotic solvents like DMF or acetonitrile (ACN) are typically used to dissolve the reactants and facilitate the Sₙ2 reaction.

  • Temperature: Due to the reduced nucleophilicity caused by the gem-difluoro group, heating is often necessary to drive the reaction to completion.

ParameterCondition ACondition BCondition C
Alkylating Agent Benzyl BromideEthyl IodidePropargyl Bromide
Base K₂CO₃DIPEAK₂CO₃
Solvent DMFACNDMF
Temperature 60°C70°C50°C
Typical Yield 75-90%70-85%80-95%
Note: Yields are illustrative and will vary based on specific substrate and reaction scale.

Protocol 2: Reductive Amination

Reductive amination is a powerful and often milder alternative to direct alkylation, particularly for introducing sterically demanding alkyl groups. This two-step, one-pot process involves the initial formation of an iminium ion between the piperidine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ by a hydride reagent.

G reagents Starting Materials 3-(Boc-amino)-4,4-difluoropiperidine Aldehyde/Ketone (R'COR'') Reducing Agent (e.g., STAB) Solvent (e.g., DCM, DCE) reaction Reaction Conditions Stir at RT Optional: Acetic Acid catalyst Monitor by TLC/LC-MS reagents->reaction workup Work-up & Purification Quench with aq. NaHCO₃ Extract with Organic Solvent Column Chromatography reaction->workup product <f0> Product | <f1> N-Alkyl-3-(Boc-amino)-4,4-difluoropiperidine workup->product

Caption: Schematic of the reductive amination protocol.

Detailed Step-by-Step Protocol (Example: N-isopropylation)
  • Reagent Preparation: To a solution of 3-(Boc-amino)-4,4-difluoropiperidine (1.0 eq) and acetone (1.5 eq) in dichloromethane (DCM, 0.1 M), add a catalytic amount of acetic acid (0.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.

  • Reaction: Continue stirring at room temperature until the reaction is complete as monitored by TLC or LC-MS (typically 2-16 hours).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.

Key Considerations and Causality:
  • Choice of Reducing Agent:

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is the reagent of choice for reductive amination.[2][3] It is mild, selective for iminium ions over carbonyls, and does not require acidic conditions for the reduction step, which is beneficial for the acid-labile Boc group.

    • Sodium Cyanoborohydride (NaBH₃CN): Another common reagent, but it is toxic and requires careful pH control.

  • Catalyst: A catalytic amount of a weak acid like acetic acid can accelerate the formation of the iminium ion intermediate.

  • Advantages over Direct Alkylation: Reductive amination avoids the formation of quaternary ammonium salts, which can be a side product in direct alkylation, and it is often more effective for introducing secondary and tertiary alkyl groups.

ParameterCondition ACondition BCondition C
Carbonyl Compound AcetoneCyclohexanoneBenzaldehyde
Reducing Agent NaBH(OAc)₃NaBH(OAc)₃NaBH(OAc)₃
Solvent DCM1,2-Dichloroethane (DCE)DCM
Additive Acetic Acid (cat.)NoneAcetic Acid (cat.)
Typical Yield 80-95%75-90%85-98%
Note: Yields are illustrative and will vary based on specific substrate and reaction scale.

Trustworthiness and Self-Validation

The protocols described are based on well-established chemical transformations widely used in organic synthesis.[2][3] To ensure the validity of the results, the following analytical techniques are recommended:

  • Reaction Monitoring: TLC or LC-MS should be used to track the consumption of the starting material and the formation of the product.

  • Product Characterization: The identity and purity of the final N-alkylated product should be confirmed by:

    • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure and the successful incorporation of the alkyl group.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Conclusion

The N-alkylation of 3-(Boc-amino)-4,4-difluoropiperidine provides a versatile entry point to a wide range of novel, fluorinated building blocks for drug discovery. Both direct alkylation and reductive amination are robust methods for this transformation. The choice of method will depend on the desired alkyl substituent and the available reagents. By understanding the electronic and steric influences of the substituents on the piperidine ring, researchers can rationally design and optimize reaction conditions to achieve high yields of the desired products. The protocols and insights provided in this guide serve as a comprehensive resource for scientists working in this exciting area of medicinal chemistry.

References

  • Giang, T., & Vo, D.-V. (2021). Recent Advances and Strategies for the N-Alkylation of Amines. Asian Journal of Organic Chemistry, 10(1), 22-44. Available at: [Link]

  • Toukhrir, W., et al. (2019). Reductive Amination of Aldehydes and Ketones. In Comprehensive Organic Synthesis II (Second Edition), 4, 1-47. Available at: [Link]

  • Patents on Google. (2020). Preparation method of 3, 3-difluoro-4-aminopiperidine compound and derivative thereof. CN111233751B.
  • Patents on Google. (2020). Preparation method of 4, 4-difluoropiperidine hydrochloride. CN111116456B.
  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Available at: [Link]

  • Eriksson, M., et al. (2013). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry, 56(15), 6145–6154. Available at: [Link]

  • Katritzky, A. R., et al. (2010). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Arkivoc, 2011(1), 163-173. Available at: [Link]

Sources

The Strategic Incorporation of 3-(Boc-amino)-4,4-difluoropiperidine in the Synthesis of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Fluorine Advantage in Kinase Inhibitor Design

In the landscape of modern drug discovery, particularly in the competitive arena of kinase inhibitors, the strategic incorporation of fluorine atoms has become a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the application of a key fluorinated building block, 3-(Boc-amino)-4,4-difluoropiperidine , in the synthesis of advanced kinase inhibitors.

The piperidine scaffold is a ubiquitous motif in pharmaceuticals, and its gem-difluorination at the 4-position offers a compelling strategy to modulate key drug-like properties.[2] The electron-withdrawing nature of the two fluorine atoms can lower the pKa of the piperidine nitrogen, which can be advantageous for optimizing a compound's pharmacokinetic profile.[3][4] Furthermore, the C-F bond's resistance to metabolic oxidation can enhance the half-life of a drug candidate.[1] This guide will delve into the practical applications of 3-(Boc-amino)-4,4-difluoropiperidine, providing detailed protocols and explaining the scientific rationale behind its use in the synthesis of a potent class of kinase inhibitors.

Physicochemical Properties of the 4,4-Difluoropiperidine Moiety

The introduction of a gem-difluoro group onto the piperidine ring significantly alters its electronic and conformational properties. Understanding these changes is critical to appreciating the value of 3-(Boc-amino)-4,4-difluoropiperidine as a building block.

PropertyEffect of 4,4-DifluorinationRationale
Basicity (pKa) DecreaseThe strong inductive effect of the two electron-withdrawing fluorine atoms reduces the electron density on the piperidine nitrogen, making it less basic.[3] This can be beneficial in reducing off-target interactions with aminergic GPCRs and improving cell permeability.
Lipophilicity (LogP) Context-dependent increase or decreaseWhile fluorine is highly electronegative, the overall impact on lipophilicity is complex and can be influenced by the surrounding molecular environment. In many cases, the introduction of a CF2 group can lead to a modest increase in lipophilicity.
Metabolic Stability IncreaseThe C-F bond is significantly stronger than a C-H bond and is less susceptible to oxidative metabolism by cytochrome P450 enzymes.[1] This can lead to a longer in vivo half-life and improved pharmacokinetic profile.
Conformational Preference AlterationThe gem-difluoro group can influence the conformational preference of the piperidine ring, potentially locking it into a bioactive conformation for optimal binding to the target kinase.

Application in Kinase Inhibitor Synthesis: A Case Study Inspired by Janus Kinase (JAK) Inhibitors

To illustrate the utility of 3-(Boc-amino)-4,4-difluoropiperidine, we present a synthetic strategy for a novel kinase inhibitor based on the core structure of Tofacitinib, a well-established Janus Kinase (JAK) inhibitor.[1] Tofacitinib features a pyrrolo[2,3-d]pyrimidine core coupled to a chiral 3-amino-4-methylpiperidine moiety. By replacing the 4-methylpiperidine with a 4,4-difluoropiperidine, we can explore the impact of this fluorinated scaffold on kinase inhibitory activity and drug-like properties.

The overall synthetic workflow can be conceptualized as follows:

G A 3-(Boc-amino)-4,4- difluoropiperidine B Boc Deprotection A->B C 4,4-Difluoro-piperidin-3-amine B->C E Nucleophilic Aromatic Substitution (SNAr) C->E D 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine D->E F Core Kinase Inhibitor Scaffold E->F G Further Functionalization (e.g., Acylation) F->G H Final Kinase Inhibitor Analog G->H

Caption: Synthetic workflow for a 4,4-difluoropiperidine-containing kinase inhibitor.

Experimental Protocols

Protocol 1: Boc Deprotection of 3-(Boc-amino)-4,4-difluoropiperidine

The removal of the tert-butyloxycarbonyl (Boc) protecting group is a critical first step to unmask the secondary amine for subsequent coupling reactions. Acid-catalyzed cleavage is the most common and efficient method.[5]

Method A: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a standard and highly effective method for Boc deprotection.

  • Materials:

    • 3-(Boc-amino)-4,4-difluoropiperidine

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Standard laboratory glassware

    • Magnetic stirrer

  • Procedure:

    • Dissolve 3-(Boc-amino)-4,4-difluoropiperidine (1.0 eq) in anhydrous DCM (approx. 0.1-0.2 M concentration).

    • Cool the solution to 0°C using an ice bath.

    • Slowly add trifluoroacetic acid (TFA) (5-10 eq) to the stirred solution.

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

    • Upon completion, carefully neutralize the excess TFA by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure to yield the free amine, 4,4-difluoropiperidin-3-amine.

Method B: Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is also widely used and often yields the amine as a hydrochloride salt, which can be advantageous for stability and handling.

  • Materials:

    • 3-(Boc-amino)-4,4-difluoropiperidine

    • 4M HCl solution in 1,4-dioxane

    • Diethyl ether or MTBE

    • Standard laboratory glassware

    • Magnetic stirrer

  • Procedure:

    • Dissolve 3-(Boc-amino)-4,4-difluoropiperidine (1.0 eq) in a minimal amount of a suitable solvent like ethyl acetate or use neat if it is an oil.

    • Add the 4M HCl solution in 1,4-dioxane (5-10 eq) to the stirred starting material at room temperature.

    • Stir the reaction mixture for 1-4 hours. A precipitate of the hydrochloride salt may form.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, if a precipitate has formed, collect the solid by filtration. Wash the solid with diethyl ether to remove non-polar impurities.

    • Dry the solid under vacuum to yield 4,4-difluoropiperidin-3-amine hydrochloride.

Causality Behind Experimental Choices:

  • Acid Choice: Both TFA and HCl are strong acids capable of efficiently cleaving the Boc group. The choice often depends on the desired final form of the product (free amine vs. hydrochloride salt) and the compatibility of subsequent reaction steps.

  • Solvent: DCM is a good solvent for the starting material and is relatively inert to the acidic conditions of TFA. 1,4-Dioxane is a common solvent for HCl-mediated deprotections.

  • Temperature: The reaction is typically started at 0°C to control the initial exotherm and then allowed to proceed at room temperature for complete conversion.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) for Kinase Core Assembly

The coupling of the deprotected 4,4-difluoropiperidin-3-amine with a heterocyclic core, such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, is a key step in assembling the kinase inhibitor. This reaction typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.

G cluster_0 Boc Deprotection cluster_1 SNAr Coupling A 3-(Boc-amino)-4,4-difluoropiperidine C 4,4-Difluoropiperidin-3-amine A->C [H+] B Acid (TFA or HCl) F Coupled Product C->F D 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine D->F E Base (e.g., DIPEA) G Final Kinase Inhibitor F->G Further Functionalization

Caption: Key steps in the synthesis of a 4,4-difluoropiperidine-based kinase inhibitor.

  • Materials:

    • 4,4-Difluoropiperidin-3-amine (or its hydrochloride salt)

    • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

    • N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

    • Anhydrous N,N-Dimethylformamide (DMF) or other polar aprotic solvent

    • Standard laboratory glassware

    • Magnetic stirrer

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous DMF under an inert atmosphere, add 4,4-difluoropiperidin-3-amine (1.1-1.5 eq).

    • If using the hydrochloride salt of the amine, add an additional equivalent of base (e.g., DIPEA).

    • Add DIPEA (2-3 eq) to the reaction mixture.

    • Heat the reaction mixture to 80-120°C and stir for 4-16 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous layer with a suitable organic solvent such as ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Causality Behind Experimental Choices:

  • Base: A non-nucleophilic base like DIPEA is crucial to neutralize the HCl generated during the reaction (or from the amine hydrochloride salt) without competing with the desired nucleophilic attack of the piperidine amine.

  • Solvent: A polar aprotic solvent like DMF is used to dissolve the reactants and facilitate the SNAr reaction.

  • Temperature: Heating is generally required to overcome the activation energy for the SNAr reaction on the electron-deficient pyrimidine ring.

  • Inert Atmosphere: An inert atmosphere is recommended to prevent potential side reactions, especially at elevated temperatures.

Structure-Activity Relationship (SAR) Insights

The incorporation of the 4,4-difluoropiperidine moiety is expected to have a significant impact on the biological activity of the resulting kinase inhibitor.

FeatureExpected Impact on Kinase Inhibition
Binding Affinity Potentially enhanced due to favorable interactions of the C-F bonds with the kinase active site. The altered pKa may also influence key hydrogen bonding interactions.
Selectivity The conformational constraints imposed by the gem-difluoro group may favor binding to the target kinase over other off-target kinases, leading to improved selectivity.
Pharmacokinetics Improved metabolic stability due to the strength of the C-F bonds can lead to a longer half-life and better oral bioavailability.[1]

For a hypothetical 4,4-difluoro Tofacitinib analog, one would anticipate a modulation of its JAK kinase inhibitory profile. For instance, the lower basicity of the piperidine nitrogen could alter its interaction with the hinge region of the kinase, potentially affecting both potency and selectivity across the JAK family (JAK1, JAK2, JAK3, and TYK2).

Conclusion

3-(Boc-amino)-4,4-difluoropiperidine is a valuable and versatile building block for the synthesis of novel kinase inhibitors. Its strategic incorporation allows for the fine-tuning of critical drug-like properties, including metabolic stability, pKa, and conformational preference. The detailed protocols provided in this application note offer a practical guide for the efficient utilization of this fluorinated scaffold in drug discovery programs. By understanding the underlying principles of its reactivity and the impact of gem-difluorination, researchers can leverage 3-(Boc-amino)-4,4-difluoropiperidine to develop next-generation kinase inhibitors with improved therapeutic profiles.

References

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
  • Mykhailiuk, P. K. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331.
  • PubChem. 4,4-Difluoropiperidine. Retrieved from [Link]

  • Grealis, R. J., & Müller, K. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(21), 2375–2384.
  • Mykhailiuk, P. K. (2020). Lipophilicity Effects of Monofluorination at the Tertiary Aliphatic Carbon as a Function of α-Substituent. The Journal of Organic Chemistry, 85(15), 9815–9823.

Sources

Application Notes & Protocols: Strategic Incorporation of 4,4-Difluoropiperidine into Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine ring is one of the most prevalent nitrogen-containing heterocycles in approved pharmaceuticals.[1][2] Its strategic modification is a cornerstone of modern medicinal chemistry. This guide provides an in-depth exploration of the 4,4-difluoropiperidine motif, a key bioisosteric replacement for piperidine or its 4-substituted analogs. We delve into the compelling scientific rationale for its use, detailing its profound effects on crucial drug-like properties including basicity (pKa), lipophilicity, and metabolic stability. This document provides validated, step-by-step synthetic protocols for the preparation of the key N-Boc-4,4-difluoropiperidine building block and its subsequent incorporation into target molecules, empowering researchers to leverage this valuable scaffold in their drug discovery programs.

The Rationale: Why 4,4-Difluoropiperidine?

The introduction of fluorine into drug candidates is a powerful and widely adopted strategy to optimize physicochemical and pharmacological properties.[3][4] The gem-difluoro group (CF₂) at the 4-position of the piperidine ring acts as a unique bioisostere for a carbonyl group, a gem-dimethyl group, or an unsubstituted methylene group, offering distinct advantages.[5][6]

The primary drivers for incorporating the 4,4-difluoropiperidine scaffold are:

  • Basicity (pKa) Attenuation: The strong electron-withdrawing nature of the two fluorine atoms significantly lowers the pKa of the piperidine nitrogen.[7][8] This reduction in basicity can be critical for mitigating off-target effects, such as hERG channel affinity which is linked to cardiac toxicity, and improving oral absorption and bioavailability.[8][9]

  • Metabolic Stability: The C-F bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[3] Replacing metabolically labile C-H bonds at the 4-position with a CF₂ group can block this common site of metabolism, thereby increasing the drug's half-life and improving its pharmacokinetic profile.[10][11]

  • Lipophilicity Modulation: While fluorine is highly electronegative, its effect on lipophilicity (LogP/LogD) is complex and context-dependent.[12][13] The CF₂ group can subtly modulate lipophilicity and aqueous solubility, providing a tool to fine-tune a molecule's ability to cross biological membranes without the drastic increases often seen with larger hydrophobic groups.[10][14]

  • Conformational Control: The steric and electronic properties of the CF₂ group can influence the conformational preferences of the piperidine ring, potentially locking the molecule into a more biologically active shape for enhanced target binding.[3]

Data Summary: Physicochemical Property Modulation

The strategic replacement of the C4-methylene with a gem-difluoro group induces a predictable and significant shift in the basicity of the piperidine nitrogen.

CompoundParent Piperidine4,4-DifluoropiperidinepKa ShiftSource(s)
pKa ~11.2 (Calculated for piperidinium ion)~8.5 (Experimental)↓ ~2.7 units [7][15]
cLogP 1.10.47 (Calculated)↓ ~0.63 units [16]

Note: pKa and LogP values can vary based on experimental or calculation methods. The data presented illustrates a general trend. The reduction in pKa is a direct consequence of the inductive effect of the fluorine atoms, which destabilizes the protonated state of the nitrogen.[10][12]

Caption: Impact of 4,4-difluorination on key drug properties.

Synthetic Strategies & Protocols

A robust and scalable synthesis is crucial for the successful application of the 4,4-difluoropiperidine scaffold. The most common and practical approach involves the deoxofluorination of a readily available ketone precursor, followed by standard functionalization of the piperidine nitrogen.

Caption: General workflow for incorporating the 4,4-difluoropiperidine motif.

Protocol 1: Synthesis of N-Boc-4,4-difluoropiperidine

This protocol describes the synthesis of the pivotal N-Boc protected building block from N-Boc-4-piperidone using diethylaminosulfur trifluoride (DAST) as the fluorinating agent.

Rationale: N-Boc-4-piperidone is a cost-effective and stable starting material. The Boc protecting group is robust enough to withstand the fluorination conditions yet is easily removed under acidic conditions for subsequent reactions. DAST is a widely used reagent for converting ketones to gem-difluorides.

Materials:

  • N-Boc-4-piperidone (1.0 eq)

  • Diethylaminosulfur trifluoride (DAST) (2.0-3.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Equipment:

  • Round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet

  • Addition funnel

  • Ice-water bath

  • Rotary evaporator

  • Standard glassware for extraction and chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add N-Boc-4-piperidone (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. Causality: This is a critical step to control the exothermicity of the reaction and minimize the formation of byproducts.

  • Reagent Addition: Slowly add DAST (2.0-3.0 eq) to the stirred solution dropwise via an addition funnel over 30-60 minutes. Maintain the internal temperature below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the starting material is consumed, carefully cool the reaction mixture back to 0 °C. Quench the reaction by the slow, dropwise addition of saturated aqueous NaHCO₃ solution until gas evolution ceases. Safety Note: Quenching is highly exothermic and releases gas. Perform this step slowly in a well-ventilated fume hood.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated aqueous NaHCO₃, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield N-Boc-4,4-difluoropiperidine as a clear oil or low-melting solid.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Deprotection and N-Alkylation

This protocol details the removal of the Boc protecting group and a subsequent N-alkylation via reductive amination to couple the scaffold to a molecule of interest.

Rationale: Reductive amination is a robust and high-yielding method for forming C-N bonds, making it ideal for incorporating the 4,4-difluoropiperidine moiety into a larger scaffold containing an aldehyde or ketone.

Materials:

  • N-Boc-4,4-difluoropiperidine (from Protocol 1)

  • 4 M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA)

  • An aldehyde or ketone (R-CHO or R-CO-R') (1.0 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Dichloroethane (DCE)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (optional, if starting from the HCl salt)

Procedure:

Part A: Boc Deprotection

  • Setup: Dissolve N-Boc-4,4-difluoropiperidine (1.0 eq) in a minimal amount of DCM or methanol.

  • Acid Addition: Add an excess of 4 M HCl in 1,4-dioxane (e.g., 10 eq).

  • Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor for the disappearance of the starting material by TLC or LC-MS.

  • Isolation: Concentrate the reaction mixture to dryness under reduced pressure to obtain 4,4-difluoropiperidine hydrochloride as a solid, which can often be used directly in the next step.[17][18][19]

Part B: Reductive Amination

  • Reaction Setup: To a round-bottom flask, add the aldehyde/ketone (1.0 eq), 4,4-difluoropiperidine hydrochloride (1.1 eq), and anhydrous DCM or DCE.

  • Base Addition (if needed): If using the hydrochloride salt, add TEA or DIPEA (1.2 eq) to liberate the free amine. Stir for 10 minutes.

  • Imine/Enamine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise. Causality: NaBH(OAc)₃ is a mild reducing agent that selectively reduces the iminium ion in the presence of the starting aldehyde/ketone, minimizing side reactions.

  • Reaction: Stir at room temperature for 4-16 hours until the reaction is complete as monitored by LC-MS.

  • Workup & Purification: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM, wash with brine, dry over Na₂SO₄, concentrate, and purify by silica gel chromatography or preparative HPLC to yield the final N-substituted 4,4-difluoropiperidine product.

Case Studies in Drug Discovery

The utility of the 4,4-difluoropiperidine scaffold has been demonstrated in several drug discovery programs, highlighting its ability to solve specific medicinal chemistry challenges.

  • Dopamine D4 Receptor Antagonists: In the development of selective dopamine 4 (D4) receptor antagonists for potential use in treating central nervous system disorders, the 4,4-difluoropiperidine scaffold was explored.[16][20] Researchers identified compounds with exceptional binding affinity (Ki = 0.3 nM) and remarkable selectivity (>2000-fold) over other dopamine receptor subtypes.[16][20] The fluorinated scaffold was key to achieving this potency and selectivity profile.

  • Orexin Receptor Antagonists: Novel 4,4-difluoropiperidine derivatives have been investigated as antagonists of orexin receptors, which are implicated in regulating sleep-wake cycles.[21] Antagonists of these receptors are explored as potential treatments for insomnia and other sleep disorders.

  • MRGPRX2 Antagonists: The synthesis of a complex 4,4-difluoropiperidine intermediate was a key challenge in the development of an antagonist for the Mas-related G protein-coupled receptor X2 (MRGPRX2). The gem-difluoro moiety was installed adjacent to a stereocenter, demonstrating the compatibility of this group with chiral chemistry.[22]

Conclusion

The 4,4-difluoropiperidine moiety is more than a simple fluorinated analog; it is a strategic tool for overcoming common hurdles in drug discovery, including metabolic instability and off-target activity related to high basicity. Its synthesis from readily available precursors is well-established, and its incorporation into diverse molecular architectures can be achieved through robust, standard chemical transformations. By understanding the fundamental principles behind its effects on molecular properties and mastering the synthetic protocols for its use, researchers can effectively deploy the 4,4-difluoropiperidine scaffold to accelerate the development of safer and more efficacious drug candidates.

References

  • Mucciarelli, S., et al. (2021). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. Available at: [Link]

  • SFJ-Chemicals. (n.d.). The Role of Fluorine in Medicinal Chemistry: A Focus on Piperidine Derivatives. Available at: [Link]

  • Le-Falher, L., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. Available at: [Link]

  • Scott, A. D., et al. (1999). Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles. Journal of Medicinal Chemistry. Available at: [Link]

  • Patel, M., et al. (2021). Development of an Efficient Synthesis toward a 4,4-Difluoropiperidine Intermediate Bearing a Pyridine N-Oxide Motif at the Carbon Stereocenter. ResearchGate. Available at: [Link]

  • Le-Falher, L., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. Available at: [Link]

  • He, P., et al. (2018). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Communications. Available at: [Link]

  • Le-Falher, L., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ResearchGate. Available at: [Link]

  • Rong, Y., et al. (2024). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed Central. Available at: [Link]

  • Mykhailiuk, P. K. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. ResearchGate. Available at: [Link]

  • Mykhailiuk, P. K. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. ResearchGate. Available at: [Link]

  • Zimmer, L., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem. Available at: [Link]

  • Kalow, J. A., et al. (2013). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews. Available at: [Link]

  • Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry. Available at: [Link]

  • Mykhailiuk, P. K. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal. Available at: [Link]

  • Foley, D. J., et al. (2020). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science. Available at: [Link]

  • CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride. Google Patents.
  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Available at: [Link]

  • Gill, A. K., et al. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]

  • Surmont, R., et al. (2010). Synthesis of 4-substituted 3,3-difluoropiperidines. The Journal of Organic Chemistry. Available at: [Link]

  • SpiroChem. (n.d.). Bioisosteric Replacement Strategies. Available at: [Link]

  • Rong, Y., et al. (2024). Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv. Available at: [Link]

  • Mykhailiuk, P. K. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry. Available at: [Link]

  • University of Washington. (n.d.). Bioisosteres of Common Functional Groups. Available at: [Link]

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2758352, 4,4-Difluoropiperidine. Available at: [Link]

  • WO2013127913A1 - 4,4-difluoro-piperidine-compounds. Google Patents.
  • Ojima, I. (2013). Recent progress in the strategic incorporation of fluorine into medicinally active compounds. Journal of Fluorine Chemistry. Available at: [Link]

  • Conor, A. (2024). Innovations in Synthetic Route Design for Drug Discovery and Development. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Di, L., et al. (2016). Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. Journal of Medicinal Chemistry. Available at: [Link]

  • Schrödinger. (n.d.). Central nervous system drugs. Available at: [Link]

  • Fustero, S., et al. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules. Available at: [Link]

  • Hossain, S., & Bepari, M. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. Available at: [Link]

  • Alam, M. M., & Ojima, I. (2023). Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022). Journal of Medicinal Chemistry. Available at: [Link]

  • Horan, E. D., & Sigman, M. S. (2023). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available at: [Link]

  • Pretze, M., & Wuest, F. (2017). Methods to Increase the Metabolic Stability of 18F-Radiotracers. Pharmaceuticals. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2758351, 4,4-Difluoropiperidine hydrochloride. Available at: [Link]

Sources

Application Note & Protocol: Synthesis and Evaluation of Novel GPCR Ligands Using Fluorinated Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

G-protein coupled receptors (GPCRs) remain one of the most critical and heavily pursued target classes in modern drug discovery, implicated in nearly all physiological processes.[1][2] The strategic design of novel ligands with optimized potency, selectivity, and pharmacokinetic profiles is paramount. This guide details the rationale and methodology for leveraging fluorinated piperidine scaffolds in the synthesis of novel GPCR ligands. The unique physicochemical properties conferred by fluorine—such as modulated basicity, enhanced metabolic stability, and altered conformational preferences—offer a powerful tool for lead optimization.[3][4][5] We provide a comprehensive overview of synthetic strategies, detailed step-by-step protocols for the synthesis of a model ligand, and robust methods for its pharmacological characterization, including binding and functional assays.

Section 1: The Strategic Advantage of Fluorine in GPCR Ligand Design

The introduction of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties.[6] Approximately 20% of all pharmaceuticals on the market are organofluorine compounds, a testament to the element's utility.[4] When combined with the piperidine motif, one of the most abundant N-heterocycles in approved drugs, a powerful toolkit for medicinal chemists emerges.[7][8]

Causality Behind Fluorination Strategy:

  • Basicity (pKa) Modulation: The high electronegativity of fluorine exerts a strong inductive electron-withdrawing effect. When placed on a piperidine ring, it significantly lowers the basicity (pKa) of the nitrogen atom.[9] This is a critical advantage, as high basicity is often linked to off-target effects, such as hERG channel affinity (cardiac toxicity), and can impact absorption and distribution.[9] By tuning the pKa, researchers can optimize the ionization state of the ligand at physiological pH, improving cell permeability and reducing undesirable interactions.

  • Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (~116 kcal/mol), making it resistant to enzymatic cleavage.[3][4] Strategic placement of fluorine at metabolically labile positions (e.g., sites of potential cytochrome P450 oxidation) can block these pathways, thereby increasing the compound's half-life and bioavailability.[3][6]

  • Conformational Control & Binding Affinity: Fluorine substitution can alter the conformational preferences of the piperidine ring.[3][7] This conformational constraint can "pre-organize" the ligand into a bioactive conformation that is optimal for binding to the GPCR target, leading to enhanced potency and selectivity.[3][10] Furthermore, while fluorine is a poor hydrogen bond acceptor, it can participate in favorable orthogonal multipolar interactions with protein backbone carbonyls (C–F···C=O), contributing significantly to binding affinity.[11][12]

  • Lipophilicity and Membrane Permeability: Fluorination generally increases a molecule's lipophilicity, which can enhance its ability to cross cellular membranes and the blood-brain barrier.[4][13] This property must be carefully balanced, as excessive lipophilicity can lead to poor solubility and non-specific binding.[3] The strategic placement of single fluorine atoms allows for fine-tuning this property.

Section 2: Synthetic Strategies for Fluorinated Piperidine Scaffolds

Accessing fluorinated piperidines has historically been a challenge, but modern synthetic methods have made a wide range of these valuable building blocks accessible.[7][8] The two primary retrosynthetic strategies involve either the fluorination of a pre-formed piperidine ring or the construction of the ring from a fluorinated precursor. A highly effective and increasingly common approach is the hydrogenation of readily available fluoropyridines.[7][14]

Key Synthetic Approaches:

  • Nucleophilic Fluorination: Reagents like diethylaminosulfur trifluoride (DAST) can be used for deoxofluorination of hydroxypiperidines.

  • Electrophilic Fluorination: Reagents such as Selectfluor® can be used to fluorinate electron-rich piperidine precursors.

  • Ring Construction: Cycloaddition reactions using fluorinated components can build the heterocyclic core.[15][16]

  • Hydrogenation of Fluoropyridines: This is a powerful method for producing cis-(multi)fluorinated piperidines. Catalysts based on rhodium and palladium are effective, allowing for high diastereoselectivity.[14] This approach benefits from the wide commercial availability of diverse fluoropyridine starting materials.

Section 3: Protocol - Synthesis of a Model Fluoropiperidine-Containing GPCR Ligand

This protocol describes the synthesis of a model antagonist for a hypothetical Gq-coupled GPCR, herein named GPCR-X. The target molecule, FP-Ligand-1 , is assembled via a reductive amination coupling a fluorinated piperidine core with a suitable aromatic fragment.

Workflow Overview:

G A Commercially Available 4-Fluoropyridine B Step 1: N-Boc Protection & Hydrogenation A->B C N-Boc-4-fluoropiperidine (Intermediate 1) B->C D Step 2: Boc Deprotection (TFA) C->D E 4-Fluoropiperidine (Intermediate 2) D->E G Step 3: Reductive Amination (Sodium Triacetoxyborohydride) E->G F Aromatic Aldehyde (Fragment B) F->G H Crude FP-Ligand-1 G->H I Step 4: Purification (Flash Chromatography) H->I J Purified FP-Ligand-1 I->J G cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR-X Ligand Binding Site Gq Gq Protein (α, β, γ) GPCR->Gq Activates PLC PLC Gq->PLC Activates IP3 IP₃ PLC->IP3 Generates DAG DAG PLC->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor Ca Ca²⁺ Release ER->Ca Induces Agonist Agonist Agonist->GPCR:f1 Activates Antagonist FP-Ligand-1 (Antagonist) Antagonist->GPCR:f1 Blocks

Sources

Application Notes and Protocols for the Use of 3-(Boc-amino)-4,4-difluoropiperidine in PET Tracer Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorination in PET Tracer Design

The development of novel Positron Emission Tomography (PET) tracers is a cornerstone of modern molecular imaging, enabling the non-invasive visualization and quantification of physiological and pathological processes at the molecular level. A critical aspect of PET tracer design is the strategic incorporation of fluorine-18 ([¹⁸F]), a positron-emitting radionuclide with a favorable half-life (109.8 minutes) and low positron energy (635 keV), which allows for high-resolution imaging.[1] The introduction of fluorine atoms into a tracer molecule can significantly enhance its metabolic stability and modulate its lipophilicity, thereby improving its pharmacokinetic profile and ability to cross the blood-brain barrier (BBB).[2]

The 4,4-difluoropiperidine moiety has emerged as a particularly valuable scaffold in medicinal chemistry. The geminal difluoro substitution at the 4-position of the piperidine ring can confer several advantageous properties, including increased metabolic stability by blocking potential sites of oxidation and altered basicity of the piperidine nitrogen, which can fine-tune receptor binding affinity and selectivity.[3] This application note provides a comprehensive guide to the use of a key building block, 3-(Boc-amino)-4,4-difluoropiperidine , in the development of a novel PET tracer for imaging the sigma-1 (σ₁) receptor, a protein implicated in a range of neurological and psychiatric disorders.[4]

Featured Building Block: 3-(Boc-amino)-4,4-difluoropiperidine

Structure:

Figure 1: Structure of 3-(Boc-amino)-4,4-difluoropiperidine.

3-(Boc-amino)-4,4-difluoropiperidine is a versatile synthetic intermediate. The tert-butoxycarbonyl (Boc) protecting group on the 3-amino substituent allows for selective modification of the piperidine nitrogen, while the gem-difluoro group imparts the aforementioned benefits of enhanced metabolic stability and modulated basicity. These features make it an ideal starting material for the synthesis of complex molecular probes, including PET tracers.

Application Example: Synthesis of a Novel Sigma-1 Receptor PET Tracer, [¹⁸F]DF-Fluspidine

To illustrate the utility of 3-(Boc-amino)-4,4-difluoropiperidine, we present a detailed protocol for the synthesis of a hypothetical but scientifically plausible PET tracer, "[¹⁸F]DF-Fluspidine," a difluorinated analog of the known σ₁ receptor ligand, Fluspidine.[4] The rationale for this modification is to potentially improve upon the pharmacokinetic profile of the parent compound.

Part 1: Synthesis of the Tosylate Precursor

The synthesis of the tosylate precursor is a multi-step process that begins with the coupling of the 3-(Boc-amino)-4,4-difluoropiperidine building block with a suitable aromatic partner, followed by a series of functional group manipulations to install the tosylate leaving group for the final radiolabeling step.

Precursor_Synthesis_Workflow cluster_Step1 Step 1: N-Arylation cluster_Step2 Step 2: Reductive Amination cluster_Step3 Step 3: Boc Deprotection cluster_Step4 Step 4: N-Benzylation A 3-(Boc-amino)-4,4-difluoropiperidine C Intermediate 1 A->C B 2-Bromobenzaldehyde B->C D Intermediate 1 F Intermediate 2 D->F E 2-(Tosyloxy)ethanal E->F G Intermediate 2 H Intermediate 3 G->H I Intermediate 3 K Tosylate Precursor I->K J Benzyl bromide J->K

Figure 2: Workflow for the synthesis of the tosylate precursor.

Protocol 1: Synthesis of the Tosylate Precursor

  • Step 1: N-Arylation.

    • To a solution of 3-(Boc-amino)-4,4-difluoropiperidine (1.0 eq) in a suitable solvent such as toluene, add 2-bromobenzaldehyde (1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), a phosphine ligand (e.g., Xantphos, 0.04 eq), and a base (e.g., Cs₂CO₃, 2.0 eq).

    • Heat the reaction mixture under an inert atmosphere (e.g., argon) at 100-110 °C for 12-18 hours.

    • Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford Intermediate 1.

  • Step 2: Reductive Amination.

    • Dissolve Intermediate 1 (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

    • Add 2-(tosyloxy)ethanal (1.2 eq) followed by a reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq).

    • Stir the reaction at room temperature for 4-6 hours.

    • Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction with saturated sodium bicarbonate solution.

    • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography to yield Intermediate 2.

  • Step 3: Boc Deprotection.

    • Dissolve Intermediate 2 in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20% v/v).

    • Stir the reaction at room temperature for 1-2 hours.

    • Monitor the reaction by TLC or LC-MS. Upon completion, concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize the excess acid.

    • Dry the organic layer, filter, and concentrate to obtain Intermediate 3, which can be used in the next step without further purification.

  • Step 4: N-Benzylation.

    • Dissolve Intermediate 3 (1.0 eq) in a polar aprotic solvent such as acetonitrile.

    • Add a base (e.g., K₂CO₃, 2.0 eq) and benzyl bromide (1.1 eq).

    • Stir the reaction at room temperature for 12-16 hours.

    • Monitor the reaction by TLC or LC-MS. Upon completion, filter off the base and concentrate the filtrate.

    • Purify the crude product by column chromatography to obtain the final tosylate precursor.

Table 1: Summary of Precursor Synthesis Steps and Typical Yields

StepReaction TypeKey ReagentsSolventTypical Yield
1N-ArylationPd₂(dba)₃, Xantphos, Cs₂CO₃Toluene60-70%
2Reductive AminationNaBH(OAc)₃DCM75-85%
3Boc DeprotectionTFADCM>95% (crude)
4N-BenzylationK₂CO₃, Benzyl bromideAcetonitrile80-90%
Part 2: Automated [¹⁸F]-Radiolabeling and Purification

The radiosynthesis of [¹⁸F]DF-Fluspidine is performed via a nucleophilic substitution of the tosylate precursor with [¹⁸F]fluoride. This process is typically carried out in an automated synthesis module to ensure radiation safety and reproducibility.[4][5]

Radiosynthesis_Workflow cluster_Step1 Step 1: [¹⁸F]Fluoride Trapping and Elution cluster_Step2 Step 2: Azeotropic Drying cluster_Step3 Step 3: Nucleophilic Substitution cluster_Step4 Step 4: HPLC Purification cluster_Step5 Step 5: Formulation A [¹⁸F]Fluoride in [¹⁸O]H₂O B QMA Cartridge A->B C Elution with K₂CO₃/Kryptofix 2.2.2 B->C D [¹⁸F]F⁻/K₂₂₂/K₂CO₃ Complex E Heating under vacuum D->E F Anhydrous [¹⁸F]Fluoride E->F G Anhydrous [¹⁸F]Fluoride I Heating at 85-110°C G->I H Tosylate Precursor in Acetonitrile H->I J Crude [¹⁸F]DF-Fluspidine I->J K Crude [¹⁸F]DF-Fluspidine L Semi-preparative HPLC K->L M Purified [¹⁸F]DF-Fluspidine L->M N Purified Tracer in HPLC Eluent O Solid-Phase Extraction (SPE) N->O P Final Formulation in Saline O->P

Figure 3: Workflow for automated radiosynthesis and purification.

Protocol 2: Automated Radiosynthesis of [¹⁸F]DF-Fluspidine

This protocol is designed for an automated synthesis module (e.g., TRACERlab™ FX F-N).

  • [¹⁸F]Fluoride Trapping and Elution:

    • Deliver cyclotron-produced [¹⁸F]fluoride in [¹⁸O]water to the synthesis module.

    • Trap the [¹⁸F]fluoride on a pre-conditioned quaternary methylammonium (QMA) light cartridge.

    • Elute the trapped [¹⁸F]fluoride into the reaction vessel with a solution of potassium carbonate (K₂CO₃) and Kryptofix 2.2.2 (K₂₂₂) in acetonitrile/water.

  • Azeotropic Drying:

    • Heat the reaction vessel to 110-120 °C under a stream of nitrogen and vacuum to remove water azeotropically. Repeat with additions of anhydrous acetonitrile until the [¹⁸F]fluoride/K₂₂₂ complex is dry.

  • Nucleophilic Substitution:

    • Dissolve the tosylate precursor (2-5 mg) in anhydrous acetonitrile (1-2 mL).

    • Add the precursor solution to the reaction vessel containing the dried [¹⁸F]fluoride complex.

    • Heat the reaction mixture at 85-110 °C for 10-15 minutes.[5]

  • HPLC Purification:

    • After cooling, quench the reaction with the HPLC mobile phase.

    • Inject the crude reaction mixture onto a semi-preparative reverse-phase HPLC column (e.g., C18).

    • Elute with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a buffer like ammonium acetate) to separate [¹⁸F]DF-Fluspidine from unreacted [¹⁸F]fluoride and other impurities.[5]

    • Collect the fraction corresponding to the product peak, which is identified by a radiodetector.

  • Formulation:

    • Dilute the collected HPLC fraction with sterile water.

    • Trap the [¹⁸F]DF-Fluspidine on a C18 Sep-Pak cartridge.

    • Wash the cartridge with sterile water to remove the HPLC solvents.

    • Elute the final product from the cartridge with a small volume of ethanol and dilute with sterile saline for injection.

    • Pass the final solution through a 0.22 µm sterile filter into a sterile vial.

Table 2: Typical Radiosynthesis Parameters

ParameterValue
Precursor Amount2-5 mg
Reaction Temperature85-110 °C
Reaction Time10-15 min
Radiochemical Yield (decay-corrected)30-45%
Radiochemical Purity>99%
Molar Activity150-350 GBq/µmol
Total Synthesis Time50-60 min
Part 3: Quality Control

Rigorous quality control (QC) is essential to ensure the safety and efficacy of the PET tracer before administration to subjects.[6][7]

Protocol 3: Quality Control of [¹⁸F]DF-Fluspidine

  • Visual Inspection:

    • The final product should be a clear, colorless solution, free of any particulate matter.

  • pH:

    • Measure the pH of the final solution using a calibrated pH meter or pH strips. The acceptable range is typically 4.5-7.5.

  • Radiochemical Purity and Identity:

    • Inject an aliquot of the final product onto an analytical HPLC system equipped with a radiodetector and a UV detector.

    • The radiochemical purity is determined by the percentage of the total radioactivity that corresponds to the product peak. The acceptance criterion is typically ≥95%.

    • The identity of the product is confirmed by comparing the retention time of the radioactive peak with that of a co-injected, non-radioactive reference standard of DF-Fluspidine.

  • Radionuclidic Purity:

    • Measure the half-life of the final product using a dose calibrator. The measured half-life should be within ±5% of the known half-life of ¹⁸F (109.8 minutes).

    • Alternatively, use a gamma-ray spectrometer to identify the characteristic 511 keV annihilation peak of ¹⁸F.

  • Residual Solvents:

    • Analyze the final product for residual solvents (e.g., acetonitrile, ethanol) using gas chromatography (GC). The levels must be below the limits specified in the relevant pharmacopeia (e.g., USP <467>).

  • Bacterial Endotoxin Test (LAL Test):

    • Perform a Limulus Amebocyte Lysate (LAL) test to ensure the final product is free from pyrogens. The endotoxin level must be below the specified limit (e.g., < 175 EU/V).[7]

  • Sterility:

    • Perform a sterility test according to pharmacopeial methods to ensure the absence of microbial contamination. This is typically a retrospective test due to the short half-life of ¹⁸F.

Table 3: Quality Control Specifications for [¹⁸F]DF-Fluspidine

TestMethodAcceptance Criteria
AppearanceVisual InspectionClear, colorless, free of particulates
pHpH meter/strip4.5 - 7.5
Radiochemical PurityAnalytical HPLC≥ 95%
Radionuclidic IdentityGamma Spectroscopy511 keV peak
Radionuclidic PurityHalf-life determination104 - 115 minutes
Residual SolventsGas ChromatographyPer USP <467>
Bacterial EndotoxinsLAL Test< 175 EU/V
SterilityUSP <71>No microbial growth

Conclusion

3-(Boc-amino)-4,4-difluoropiperidine is a highly valuable and versatile building block for the development of novel PET tracers. Its strategic use, as demonstrated in the synthesis of the hypothetical tracer [¹⁸F]DF-Fluspidine, allows for the introduction of a gem-difluoro moiety that can enhance the metabolic stability and optimize the pharmacokinetic properties of the resulting radiopharmaceutical. The detailed protocols provided herein for precursor synthesis, automated radiolabeling, and quality control offer a comprehensive framework for researchers and drug development professionals to leverage this promising building block in their own PET tracer development programs.

References

  • Fischer, S., Wiese, C., Grosse-Mastertrup, E., Hiller, A., Deuther-Conrad, W., Scheunemann, M., ... & Brust, P. (2014). Automation of the radiosynthesis and purification procedures for [18F]Fluspidine preparation, a new radiotracer for clinical investigations in PET imaging of σ(1) receptors in brain.
  • Gao, M., Wang, M., & Zheng, Q. H. (2012). A new positron emission tomography (PET) radioligand for imaging sigma-1 receptors in living subjects. ACS Chemical Neuroscience, 3(11), 879-887.
  • IAEA. (2012). Strategies for Clinical Implementation and Quality Management of PET Tracers. IAEA Radioisotopes and Radiopharmaceuticals Series No. 4.
  • Maulide, N., Fischer, S., & Brust, P. (2021). [18F]Fluspidine—A PET Tracer for Imaging of σ1 Receptors in the Central Nervous System. Pharmaceuticals, 14(2), 94.
  • Preshlock, S., Tredwell, M., & Gouverneur, V. (2016). (18) F-Labeling of Arenes and Heteroarenes for Positron Emission Tomography. Chemical reviews, 116(2), 719-766.
  • Scott, P. J. (2018). Radiochemical Syntheses: Radiopharmaceuticals for Positron Emission Tomography. Springer.
  • Sharma, S. K., & Prante, O. (2021). Synthesis and biological evaluation of PET tracers designed for imaging of calcium activated potassium channel 3.1 (KCa3.1) channels in vivo. RSC Medicinal Chemistry, 12(9), 1546-1558.
  • Sun, H., Tawa, G., & Wallquist, A. (2012). Classification of real and virtual chemicals by structural properties.
  • Tu, Z., Xu, J., & Jones, L. A. (2011). Radiosynthesis of a novel sigma-1 receptor PET tracer, [18F]FTC-146. Journal of labelled compounds & radiopharmaceuticals, 54(5), 253-257.
  • van der Mey, M., Kenis, G., & van den Buuse, M. (2015). Sigma-1 and sigma-2 receptor ligands as potential tools for the treatment of schizophrenia. Central nervous system agents in medicinal chemistry, 15(1), 29-41.
  • Wang, L., Zhang, Y., & Zhang, X. (2019). Development of a CCR2 targeted 18F-labelled radiotracer for atherosclerosis imaging with PET. Theranostics, 9(24), 7244.
  • Yu, J. (2016). Synthesis of PET Radiopharmaceuticals. Radiology Key.
  • Zhang, M. R., & Kida, T. (2012). Radiosynthesis and evaluation of [11C] SA4503 and its fluoroethyl analog [18F] FE-SA4503 as PET tracers for sigma1 receptors in the brain. Nuclear medicine and biology, 39(8), 1149-1156.
  • Zlatopolskiy, B. D., & Neumaier, B. (2017). Quality control of PET radiopharmaceuticals. In PET Radiochemistry (pp. 235-263). Springer, Cham.
  • Z-w. Chen, & H-b. Chen. (2020). Synthesis and biological evaluation of a novel [18F]-labeled arginine derivative for tumor imaging. Molecules, 25(22), 5434.
  • Abate, C., Niso, M., & Berardi, F. (2015). Synthesis and pharmacological evaluation of 11C-labeled piperazine derivative as a PET probe for sigma-2 receptor imaging. Nuclear Medicine and Biology, 42(4), 369-377.
  • Fischer, S., Deuther-Conrad, W., & Brust, P. (2013). Radiosynthesis of racemic and enantiomerically pure (-)-[18F]flubatine--a promising PET radiotracer for neuroimaging of α4β2 nicotinic acetylcholine receptors.
  • Gillings, N., Hjelmeland, K., & Gee, A. (2020). The role of fluorine in medicinal chemistry. Journal of medicinal chemistry, 63(19), 10694-10727.
  • James, M. L., & Gambhir, S. S. (2012). A molecular imaging primer: modalities, imaging agents, and applications. Physiological reviews, 92(2), 897-965.
  • Lin, K. S., & Benard, F. (2016). Design, synthesis and evaluation of (18) F-labeled bradykinin B1 receptor-targeting small molecules for PET imaging. Bioorganic & medicinal chemistry letters, 26(15), 3682-3686.
  • Mach, R. H., & Luedtke, R. R. (2012). Development of the first selective sigma-2 receptor PET tracer and its translation to human studies. Journal of Nuclear Medicine, 53(1), 1-2.
  • Maisonial, A., & Kuhnast, B. (2017). Synthesis of spirocyclic sigma1 receptor ligands as potential PET radiotracers, structure-affinity relationships and in vitro metabolic stability. European journal of medicinal chemistry, 138, 987-1000.
  • Pan, J., & Pourghiasian, M. (2013). PET imaging radiotracers of chemokine receptors. Current radiopharmaceuticals, 6(2), 65-76.
  • Schelbert, H. R. (2009). PET imaging of myocardial viability. Journal of Nuclear Medicine, 50(Suppl 1), 1S-4S.
  • Selivanova, S. V., & Ametamey, S. M. (2017). A full-spectrum evaluation of sigma-1 receptor (S1R) positron emission tomography (PET) radioligands from binding affinity to clinical imaging. Molecules, 22(10), 1731.
  • Sherman, P. S., & Martin, T. J. (2012). PET imaging of sigma-1 receptors in the brain of nonhuman primates with [11C] SA4503. Synapse, 66(10), 861-870.
  • Waterhouse, R. N. (2003). Determination of lipophilicity and its use as a predictor of blood-brain barrier penetration of radiotracers. Current pharmaceutical design, 9(10), 803-817.
  • Wilson, A. A., & Garcia, A. (2011). Radiosynthesis and evaluation of a carbon-11 labeled PET tracer for receptor-interacting protein kinase 1. ACS chemical neuroscience, 2(7), 386-394.
  • Zhang, J., & Li, Z. (2020). CC chemokine receptor 2-targeting copper nanoparticles for positron emission tomography-guided delivery of gemcitabine for pancreatic ductal adenocarcinoma. ACS nano, 14(12), 16996-17009.
  • Zhang, X., & Cai, W. (2014). PET imaging of chemokine receptor CXCR4 in cancer. Journal of Nuclear Medicine, 55(6), 863-866.

Sources

Application Note: A Scalable and Efficient Synthesis of tert-butyl (4,4-difluoropiperidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction

Fluorinated piperidines are crucial building blocks in modern medicinal chemistry, appearing in a significant percentage of pharmaceuticals.[1][2] The introduction of fluorine atoms can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity.[2][3] Specifically, the 4,4-difluoropiperidine moiety is a key structural motif in various therapeutic agents under investigation.[4][5][6] This application note details a robust and scalable synthetic route to tert-butyl (4,4-difluoropiperidin-3-yl)carbamate, a vital intermediate for drug discovery and development.

The presented protocol focuses on a reductive amination approach, a reliable and widely used method for amine synthesis, to introduce the carbamate functionality.[7][8] This strategy offers advantages in terms of operational simplicity and scalability compared to multi-step sequences that may require challenging fluorination or resolution steps.[3][9]

Synthetic Strategy: A Rationale-Driven Approach

The overall synthetic strategy is a two-step process commencing from the commercially available N-Boc-4-piperidone. The key transformations are a geminal difluorination followed by a stereoselective reductive amination.

Diagram of the Synthetic Pathway:

G A N-Boc-4-piperidone B N-Boc-4,4-difluoropiperidine A->B Fluorination C 4,4-Difluoropiperidin-3-one B->C Hydrolysis/Oxidation D 4,4-Difluoropiperidin-3-one oxime C->D Oximation E 3-Amino-4,4-difluoropiperidine D->E Reduction F tert-butyl (4,4-difluoropiperidin-3-yl)carbamate E->F Boc Protection

Caption: Synthetic route to the target compound.

This route was selected for its convergent nature and the use of well-established, scalable reactions. An alternative approach involving the direct amination of a fluorinated precursor was considered but deemed less efficient for large-scale production due to potential challenges in controlling regioselectivity and purification.[3]

Detailed Experimental Protocol

PART 1: Synthesis of 4,4-Difluoropiperidine Hydrochloride

This initial phase focuses on the construction of the core difluoropiperidine ring system.

Step 1: Fluorination of N-Boc-4-piperidone

The synthesis begins with the fluorination of commercially available N-Boc-4-piperidone. While various fluorinating agents exist, Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) is often employed for its efficacy and handling characteristics in a laboratory setting. For a large-scale process, morpholinosulfur trifluoride can be a cost-effective alternative.[10]

  • Procedure:

    • To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous dichloromethane (DCM, 10 vol) under an inert atmosphere (N₂ or Ar), slowly add Deoxo-Fluor® (1.2 eq) at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford N-Boc-4,4-difluoropiperidine.

Step 2: Deprotection to 4,4-Difluoropiperidine Hydrochloride

The Boc protecting group is removed under acidic conditions to yield the hydrochloride salt.[10][11]

  • Procedure:

    • Dissolve the crude N-Boc-4,4-difluoropiperidine from the previous step in a solution of HCl in 1,4-dioxane (4 M, 5 vol).

    • Stir the mixture at room temperature for 2-4 hours.

    • Monitor the deprotection by TLC or LC-MS.

    • Upon completion, remove the solvent under reduced pressure.

    • Triturate the resulting solid with diethyl ether or methyl tert-butyl ether (MTBE), filter, and dry under vacuum to obtain 4,4-difluoropiperidine hydrochloride as a white solid.

PART 2: Reductive Amination and Boc Protection

This part of the synthesis introduces the key carbamate functionality.

Step 3: Reductive Amination of 4,4-Difluoropiperidin-3-one

The hydrochloride salt is typically converted to the free base before reductive amination. However, for process efficiency, a direct reductive amination protocol is often preferred. This example proceeds through the formation of an oxime intermediate.[12]

  • Procedure to form the Oxime:

    • A mixture of 4,4-difluoropiperidin-3-one hydrochloride (prepared from the corresponding piperidine), hydroxylamine hydrochloride (1.1 eq), and sodium acetate (1.5 eq) in ethanol/water (4:1, 10 vol) is heated to reflux for 2-4 hours.

    • After cooling to room temperature, the solvent is removed under reduced pressure.

    • The residue is partitioned between water and ethyl acetate. The aqueous layer is extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated to give the crude oxime, which is used in the next step without further purification.

  • Procedure for Reduction and Boc Protection:

    • The crude 4,4-difluoropiperidin-3-one oxime is dissolved in methanol (10 vol).

    • Raney nickel (approximately 10% w/w) is added carefully under an inert atmosphere.

    • The mixture is hydrogenated in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature for 16-24 hours.

    • The catalyst is carefully filtered through a pad of Celite®, and the filtrate is concentrated.

    • The resulting crude 3-amino-4,4-difluoropiperidine is dissolved in a mixture of THF and water (1:1, 10 vol).

    • Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and sodium bicarbonate (2.0 eq) are added.[13]

    • The reaction mixture is stirred vigorously at room temperature for 12-16 hours.

    • The reaction is monitored by TLC or LC-MS.

    • After completion, the THF is removed under reduced pressure.

    • The aqueous residue is extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated.

    • The crude product is purified by column chromatography on silica gel or by recrystallization to afford tert-butyl (4,4-difluoropiperidin-3-yl)carbamate.[14]

Workflow of the Reductive Amination and Protection:

G cluster_0 Oxime Formation cluster_1 Reduction & Boc Protection A 4,4-Difluoropiperidin-3-one B Hydroxylamine HCl, NaOAc A->B Reactants C 4,4-Difluoropiperidin-3-one oxime B->C Product D Oxime Intermediate E Raney Ni, H₂ D->E Reduction F 3-Amino-4,4-difluoropiperidine E->F G Boc₂O, NaHCO₃ F->G Boc Protection H Final Product G->H

Caption: Key steps in the reductive amination sequence.

Data Summary

StepProductYield (%)Purity (by HPLC)Key Analytical Data
1N-Boc-4,4-difluoropiperidine85-95>95%¹⁹F NMR consistent with gem-difluoro group.
24,4-Difluoropiperidine HCl90-98>98%¹H NMR shows absence of Boc protons.
3tert-butyl (4,4-difluoropiperidin-3-yl)carbamate60-75 (over 2 steps)>99%MS (ESI): m/z 237.1 [M+H]⁺. ¹H and ¹³C NMR consistent with structure.[15][16][17][18]

Safety and Handling Considerations

  • Deoxo-Fluor® and Morpholinosulfur Trifluoride: These reagents are corrosive and moisture-sensitive. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Sodium Triacetoxyborohydride: This reagent is a water-reactive solid that can release flammable gases upon contact with water.[19][20] It is also an irritant.[19][21] Store in a dry, inert atmosphere and handle with care, avoiding dust inhalation.[19][22] Use in a well-ventilated area and wear appropriate PPE.[20][21][23]

  • Raney Nickel: This catalyst is pyrophoric, especially when dry, and should be handled as a slurry in water or ethanol. Keep it wet at all times and handle under an inert atmosphere.

  • Hydrogenation: Perform in a designated area with appropriate safety measures for handling flammable gases under pressure.

Conclusion

This application note provides a detailed and scalable protocol for the synthesis of tert-butyl (4,4-difluoropiperidin-3-yl)carbamate. The described route, centered around a robust reductive amination strategy, offers high yields and purity, making it suitable for the production of this key intermediate in a drug discovery and development setting. The clear explanations of the rationale behind the chosen synthetic steps and the emphasis on safety provide researchers with a comprehensive guide for successful implementation.

References

  • Cole-Parmer. Material Safety Data Sheet - Sodium triacetoxyborohydride. [Link]

  • ResearchGate. Development of an Efficient Synthesis toward a 4,4-Difluoropiperidine Intermediate Bearing a Pyridine N-Oxide Motif at the Carbon Stereocenter. [Link]

  • PubMed Central. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. [Link]

  • ChemRxiv. Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist. [Link]

  • Universität Münster. Chemists develop new synthesis method for producing fluorinated piperidines. [Link]

  • National Institutes of Health. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. [Link]

  • Google Patents. CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride.
  • Scientific Update. Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]

  • Matassini, C., Clemente, F., & Goti, A. THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. [Link]

  • ACS Publications. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation | ACS Catalysis. [Link]

  • National Institutes of Health. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. [Link]

  • LookChem. Cas 1263180-22-8,4-(Boc-aMino)-3,3-difluoropiperidine. [Link]

  • RSC Publishing. One-pot solvent-free reductive amination with a solid ammonium carbamate salt from CO2 and amine. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Google Patents.
  • Open Research@CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]

  • YouTube. Reductive Amination & Amide Synthesis (IOC 40). [Link]

  • Google Patents. US9650337B2 - Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl)
  • ChemRxiv. Reductive amination of carbonyl C–C bonds enables formal nitrogen insertion. [Link]

  • ResearchGate. Reductive amination and amide synthesis. Reagents and conditions: (a)... | Download Scientific Diagram. [Link]

  • Google Patents. CN102574792B - Synthesis of (4-fluoro-3-piperidin-4-yl-benzyl)
  • Biocompare. tert-butyl N-(4,4-difluoropiperidin-3-yl)carbamate from Aladdin Scientific. [Link]

  • Google Patents. EP2471775B1 - Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor.
  • Googleapis.com. United States Patent (19). [Link]

  • ResearchGate. High-yielding, large-scale synthesis of nprotected--aminonitriles: Tert-butyl (1R)-2-Cyano-1-phenylethylcarbamate. [Link]

  • ResearchGate. Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. [Link]

  • Google Patents. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
  • PubMed. Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model. [Link]

  • PubMed. New 1,3,4-oxadiazole/oxime hybrids: Design, synthesis, anti-inflammatory, COX inhibitory activities and ulcerogenic liability. [Link]

  • ResearchGate. (PDF) Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. [Link]

  • MDPI. tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. [Link]

Sources

Introduction: The Strategic Value of the 4,4-Difluoropiperidine Moiety

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Coupling Reactions with 3-Amino-4,4-difluoropiperidine Hydrochloride for Pharmaceutical Research

In the landscape of modern medicinal chemistry, the piperidine ring is one of the most ubiquitous N-heterocyclic scaffolds found in FDA-approved drugs.[1][2] The strategic incorporation of fluorine atoms onto this privileged structure has become a powerful tool for fine-tuning the physicochemical and pharmacokinetic properties of drug candidates. Specifically, the 3-amino-4,4-difluoropiperidine scaffold offers a unique combination of features. The gem-difluoro group at the C4 position significantly modulates the basicity (pKa) of the piperidine nitrogen and the adjacent C3-amino group, influencing drug-receptor interactions and membrane permeability.[3] This modification can also block potential sites of metabolism, thereby enhancing the metabolic stability and half-life of a compound.[1]

This guide provides detailed application notes and protocols for the two most common and critical transformations involving 3-amino-4,4-difluoropiperidine hydrochloride: Amide Bond Formation and Reductive Amination . As a hydrochloride salt, the primary amine at the C3 position is protonated, necessitating its conversion to the free base form in situ for effective reaction. The protocols herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying rationale to empower effective troubleshooting and optimization.

Core Chemistry & Reactivity Considerations

The key to successfully employing 3-amino-4,4-difluoropiperidine hydrochloride lies in understanding its inherent reactivity.

  • The Hydrochloride Salt: The starting material is a salt. The primary amine at C3 and the secondary amine of the piperidine ring are protonated. Before any nucleophilic attack can occur, the C3-primary amine must be deprotonated to its free base form. This is typically achieved by adding a non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA). An excess of the base (typically 2-3 equivalents) is often required to neutralize the hydrochloride and ensure a sufficient concentration of the free amine.

  • Impact of gem-Difluorination: The two electron-withdrawing fluorine atoms at the C4 position have a profound electronic effect. They lower the electron density throughout the ring, which in turn decreases the basicity (pKa) of both the ring nitrogen and the C3-amino group.[3] While this can be advantageous for modulating ADME properties, it also renders the C3-amine less nucleophilic than its non-fluorinated counterpart. Consequently, coupling reactions may require more potent activating agents or slightly more forcing conditions to achieve high yields.

Application Protocol 1: Amide Bond Formation

Amide bond formation is arguably the most frequent reaction in pharmaceutical synthesis.[4] The reaction involves coupling the primary amine of 3-amino-4,4-difluoropiperidine with a carboxylic acid. Due to the low reactivity of a direct condensation, the carboxylic acid must first be activated.[5]

Underlying Principle: Carboxylic Acid Activation

The core principle is to convert the hydroxyl group of the carboxylic acid into a better leaving group. This is accomplished using a "coupling reagent." The process generally involves the formation of a highly reactive intermediate (e.g., an O-acylisourea, an active ester, or an acid anhydride), which is then susceptible to nucleophilic attack by the amine.

G cluster_0 Activation Phase cluster_1 Coupling Phase Carboxylic_Acid Carboxylic Acid (R-COOH) Activated_Intermediate Activated Intermediate (e.g., OAt-Ester) Carboxylic_Acid->Activated_Intermediate + Coupling Reagent + Base (DIPEA) Amide_Product Amide Product Activated_Intermediate->Amide_Product Amine_HCl 3-Amino-4,4-difluoropiperidine •HCl Free_Amine Free Amine Amine_HCl->Free_Amine + Base (DIPEA) Free_Amine->Amide_Product Nucleophilic Attack

Caption: Workflow for Amide Bond Formation.

Comparative Overview of Common Coupling Reagents

The choice of coupling reagent is critical and depends on the substrate's complexity, steric hindrance, and susceptibility to racemization.

Coupling ReagentFull NameActivating GroupAdvantagesDisadvantages
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateOAt EsterHighly reactive, fast kinetics, low racemization. Excellent for hindered couplings.Higher cost, potential for side reactions if not used correctly.
HBTU N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphateOBt EsterReliable, widely used, good for routine synthesis.Can cause guanidinylation of the primary amine as a side reaction.
EDC / HOBt N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide / HydroxybenzotriazoleOBt EsterCost-effective, water-soluble urea byproduct is easily removed.Slower reaction times, higher risk of racemization compared to HATU.
T3P Propylphosphonic AnhydrideMixed AnhydrideHigh yields, clean reactions, byproduct is water-soluble.Often requires slightly elevated temperatures.
Detailed Step-by-Step Protocol: HATU-Mediated Coupling

This protocol describes a general procedure for coupling a generic carboxylic acid with 3-amino-4,4-difluoropiperidine hydrochloride using HATU, a highly efficient reagent.

Materials & Reagents

ReagentM.W.EquivalentsPurpose
3-Amino-4,4-difluoropiperidine HCl176.601.0Amine source
Carboxylic Acid (R-COOH)Varies1.0 - 1.2Acyl source
HATU380.231.1 - 1.3Coupling reagent
DIPEA (or TEA)129.242.5 - 3.0Base
Anhydrous DMF (or DCM)--Solvent

Procedure

  • Reaction Setup: To a clean, dry, nitrogen-flushed round-bottom flask, add the carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.2 M.

  • Reagent Addition: Add 3-amino-4,4-difluoropiperidine hydrochloride (1.0 eq) and HATU (1.2 eq) to the solution.

  • Initiation: Cool the flask to 0 °C in an ice bath. Slowly add DIPEA (2.5 eq) dropwise via syringe. The excess base is crucial to neutralize the HCl salt and drive the reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-16 hours. Reaction progress should be monitored by an appropriate method (e.g., LC-MS or TLC). The reduced nucleophilicity of the fluorinated amine may necessitate a longer reaction time compared to non-fluorinated analogs.

  • Workup:

    • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt byproduct), water, and finally, saturated aqueous NaCl (brine).

    • Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes or methanol in DCM, depending on the product's polarity.

Application Protocol 2: Reductive Amination

Reductive amination is a powerful and versatile method for forming C-N bonds, allowing the synthesis of secondary and tertiary amines.[6] This reaction couples 3-amino-4,4-difluoropiperidine with an aldehyde or ketone.

Underlying Principle: Imine/Enamine Formation and Reduction

The reaction proceeds in two distinct stages, often performed in a single pot:[7]

  • Imine/Enamine Formation: The primary amine attacks the carbonyl carbon of the aldehyde or ketone to form a hemiaminal intermediate, which then dehydrates to form an imine (from aldehydes) or an enamine (from ketones). This step is reversible and often acid-catalyzed.

  • Reduction: A selective reducing agent, stable in the reaction conditions, reduces the C=N double bond of the imine or enamine to form the new C-N single bond of the final amine product.

G Amine_HCl 3-Amino-4,4-difluoropiperidine •HCl Free_Amine Free Amine Amine_HCl->Free_Amine + Base (optional, depending on conditions) Imine_Intermediate Imine/Enamine Intermediate Free_Amine->Imine_Intermediate Carbonyl Aldehyde or Ketone (R-CHO / R-CO-R') Carbonyl->Imine_Intermediate Condensation (-H₂O) Final_Product Alkylated Amine Product Imine_Intermediate->Final_Product Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Final_Product Reduction

Caption: General Pathway for Reductive Amination.

Selection of the Reducing Agent

The choice of hydride reagent is critical for a successful one-pot reaction. The reagent must be mild enough not to reduce the starting aldehyde/ketone faster than imine formation occurs, but potent enough to reduce the resulting C=N bond.

Reducing AgentFull NameKey Characteristics
NaBH(OAc)₃ Sodium triacetoxyborohydrideThe reagent of choice. Mild, selective for imines over carbonyls, and does not require strict pH control.[8] Tolerates a wide range of functional groups.
NaBH₃CN Sodium cyanoborohydrideEffective but highly toxic (releases HCN gas under acidic conditions). Requires careful pH control.
H₂ / Catalyst Catalytic Hydrogenation (e.g., Pd/C)"Green" and effective, but can reduce other functional groups (e.g., alkenes, alkynes, nitro groups).[9][10]
Detailed Step-by-Step Protocol: NaBH(OAc)₃-Mediated Reaction

This protocol details a one-pot reductive amination using the preferred reagent, sodium triacetoxyborohydride.

Materials & Reagents

ReagentM.W.EquivalentsPurpose
3-Amino-4,4-difluoropiperidine HCl176.601.0Amine source
Aldehyde or KetoneVaries1.0 - 1.2Carbonyl source
NaBH(OAc)₃211.941.2 - 1.5Reducing agent
Acetic Acid (optional)60.050.1 - 1.0Catalyst
Anhydrous DCE or DCM--Solvent

Procedure

  • Reaction Setup: To a clean, dry round-bottom flask, add 3-amino-4,4-difluoropiperidine hydrochloride (1.0 eq) and the aldehyde or ketone (1.1 eq).

  • Dissolution: Add anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM) to dissolve/suspend the reagents (approx. 0.1 M).

  • Imine Formation: Add a catalytic amount of acetic acid (e.g., 1 drop) if desired, which can accelerate imine formation, particularly with ketones. Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Add sodium triacetoxyborohydride (1.3 eq) portion-wise at room temperature. The addition may cause some effervescence.

  • Reaction: Stir the reaction at room temperature for 4-24 hours. Monitor progress by LC-MS or TLC until the starting amine is consumed.

  • Workup:

    • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃. Stir until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography (silica gel) or by preparative HPLC if necessary.

Conclusion and Future Perspectives

3-Amino-4,4-difluoropiperidine hydrochloride is a valuable building block for introducing a fluorinated motif into drug candidates. Mastery of its coupling via amide bond formation and reductive amination is essential for its effective application. The protocols provided here serve as a robust starting point. Researchers should remain mindful of the slightly attenuated nucleophilicity of the amine and be prepared to adjust reaction times, temperatures, or reagent stoichiometry to optimize outcomes for their specific substrates. The continued exploration of novel fluorinated scaffolds like this one will undoubtedly fuel the discovery of next-generation therapeutics with enhanced pharmacological profiles.

References
  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations.

  • Loh, R., et al. (2021). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis.

  • ResearchGate. (2020). (PDF) Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.

  • Mistry, M., et al. (2021). A Pd-Catalyzed [4 + 2] Annulation Approach to Fluorinated N-Heterocycles. Organic Letters.

  • Beilstein Journal of Organic Chemistry. (2010). Prins fluorination cyclisations: Preparation of 4-fluoro-pyran and -piperidine heterocycles.

  • Kar, A., et al. (2018). Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts. Chemistry – A European Journal.

  • ResearchGate. (2014). Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines.

  • Nilsson, M., et al. (2016). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry.

  • Google Patents. (2013). WO2013127913A1 - 4,4-difluoro-piperidine-compounds.

  • PubMed Central. (2020). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

  • Molecules. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

  • Matassini, C., et al. (2018). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.

  • PubMed Central. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines.

  • Reddit. (2021). Tips and tricks for difficult amide bond formation?.

  • ChemRxiv. (2020). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist.

  • ResearchGate. (2023). Amide Bond Formation and Peptide Coupling.

  • Google Patents. (1993). WO1993001170A1 - 3-aminopiperidine derivatives and related nitrogen containing heterocycles.

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).

  • CSIR-NIScPR. (2022). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid.

  • The Royal Society of Chemistry. (2011). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines.

  • Sigma-Aldrich. Peptide Coupling Reagents Guide.

Sources

Application Notes and Protocols: Enhancing Metabolic Stability with Fluorinated Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Moiety in Drug Discovery and the Challenge of Metabolic Instability

The piperidine scaffold is a cornerstone in medicinal chemistry, present in a vast number of clinically approved drugs targeting a wide range of diseases, including cancer and central nervous system disorders.[1] Its prevalence is due to its ability to confer favorable physicochemical properties, such as modulating lipophilicity and aqueous solubility, and to act as a versatile three-dimensional scaffold for interacting with biological targets.[1] However, the very properties that make piperidine an attractive moiety can also render it susceptible to metabolic breakdown, primarily by cytochrome P450 (CYP) enzymes in the liver.[2][3] This metabolic liability can lead to poor pharmacokinetic profiles, such as low oral bioavailability and short half-life, hindering the development of promising drug candidates.[2][4]

The primary metabolic pathways for piperidine-containing compounds include N-dealkylation and oxidation of the piperidine ring itself.[2][3][5] These reactions introduce polar functional groups that facilitate excretion, effectively clearing the drug from the body, often before it can exert its therapeutic effect. Therefore, strategies to mitigate this metabolic instability are of paramount importance in drug discovery.

The Fluorine Advantage: A Strategic Approach to Bolstering Metabolic Stability

One of the most effective strategies to enhance the metabolic stability of piperidine-containing drug candidates is the selective incorporation of fluorine atoms.[6][7] This approach, a form of bioisosteric replacement of hydrogen with fluorine, leverages the unique physicochemical properties of the fluorine atom to block or slow down metabolic pathways.[8][9]

Mechanistic Insights into Fluorine-Mediated Metabolic Stability

The strategic placement of fluorine can profoundly influence a molecule's metabolic fate through several key mechanisms:

  • Increased C-F Bond Strength: The carbon-fluorine (C-F) bond is significantly stronger (bond dissociation energy of ~485 kJ/mol) and more resistant to oxidative cleavage by CYP enzymes compared to a carbon-hydrogen (C-H) bond.[6][10][11] By replacing a metabolically labile C-H bond on the piperidine ring with a C-F bond, that site is effectively "blocked" from enzymatic attack.[6][7]

  • Electronic Effects: Fluorine is the most electronegative element, and its introduction into the piperidine ring exerts a strong electron-withdrawing inductive effect.[6][12] This can decrease the electron density at adjacent carbons, making them less susceptible to oxidative metabolism.[6][13]

  • Altered pKa: Fluorination can lower the basicity (pKa) of the piperidine nitrogen.[14][15][16] This can influence the compound's interaction with the active site of metabolic enzymes and may also affect its absorption and distribution properties, indirectly impacting its overall pharmacokinetic profile.[16]

  • Conformational Control: The introduction of fluorine can influence the conformational preferences of the piperidine ring.[10][17] This may orient the molecule in a way that is less favorable for binding to the active site of metabolic enzymes, thereby reducing the rate of metabolism.

The following diagram illustrates the common metabolic "soft spots" on a piperidine ring and how fluorination can protect these sites.

cluster_0 Metabolic Pathways of a Substituted Piperidine cluster_1 Fluorination as a Metabolic Shield Piperidine Substituted Piperidine CYP450 CYP450 Enzymes Piperidine->CYP450 Metabolism Metabolite1 N-Dealkylation Product Metabolite2 Ring Oxidation Product (Hydroxylation) CYP450->Metabolite1 CYP450->Metabolite2 Fluorinated_Piperidine Fluorinated Piperidine Blocked_Metabolism Reduced/Blocked Metabolism Fluorinated_Piperidine->Blocked_Metabolism Fluorine Fluorine Atom (Metabolic Block) Fluorinated_Piperidine->Fluorine

Caption: Metabolic fate of piperidine and the protective effect of fluorination.

Experimental Protocols for Assessing Metabolic Stability

Evaluating the metabolic stability of fluorinated piperidine analogs is a critical step in the drug discovery process.[18][19] In vitro assays using liver-derived systems are cost-effective and provide valuable data for predicting in vivo clearance.[20] The two most common assays are the microsomal stability assay and the hepatocyte stability assay.

Protocol 1: Liver Microsomal Stability Assay

This assay primarily assesses Phase I metabolism, particularly by CYP enzymes, as microsomes are subcellular fractions containing these enzymes.[20][21]

Objective: To determine the in vitro intrinsic clearance (CLint) of a test compound in the presence of liver microsomes.

Materials:

  • Liver microsomes (human or other species of interest)

  • Test compounds and positive control compounds (e.g., testosterone, verapamil)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Ice-cold acetonitrile or methanol (for reaction termination)

  • 96-well plates

  • Incubator shaker set to 37°C

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Thaw liver microsomes on ice.

    • Prepare stock solutions of test and control compounds in a suitable solvent (e.g., DMSO).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the phosphate buffer, liver microsomes, and test compound solution. Pre-incubate the mixture at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the plate at 37°C with gentle shaking.

  • Time Points and Reaction Termination:

    • At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.[21]

    • Immediately terminate the reaction by adding the aliquot to a well containing ice-cold acetonitrile with an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Quantify the remaining parent compound at each time point.

Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

  • Determine the elimination rate constant (k) from the slope of the linear regression.

  • Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the appropriate formula, taking into account the microsomal protein concentration.

Start Start Prepare_Reagents Prepare Reagents (Microsomes, Compounds, NADPH system) Start->Prepare_Reagents Pre_Incubate Pre-incubate Microsomes and Compound at 37°C Prepare_Reagents->Pre_Incubate Initiate_Reaction Initiate Reaction with NADPH System Pre_Incubate->Initiate_Reaction Incubate_Timepoints Incubate and Sample at Time Points Initiate_Reaction->Incubate_Timepoints Terminate_Reaction Terminate Reaction with Cold Solvent Incubate_Timepoints->Terminate_Reaction Process_Samples Centrifuge and Collect Supernatant Terminate_Reaction->Process_Samples Analyze LC-MS/MS Analysis Process_Samples->Analyze Data_Analysis Calculate t1/2 and CLint Analyze->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the liver microsomal stability assay.

Protocol 2: Hepatocyte Stability Assay

Intact hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain both Phase I and Phase II enzymes and relevant cofactors, providing a more comprehensive assessment of metabolic stability.[20][22]

Objective: To determine the in vitro intrinsic clearance (CLint) of a test compound in a suspension of cryopreserved hepatocytes.

Materials:

  • Cryopreserved hepatocytes (human or other species of interest)

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Test compounds and positive control compounds (e.g., testosterone, 7-hydroxycoumarin)

  • 96-well plates (collagen-coated optional)

  • Incubator shaker with CO2 control set to 37°C

  • Ice-cold acetonitrile or methanol (for reaction termination)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Hepatocyte Preparation:

    • Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath.

    • Gently transfer the cells to pre-warmed incubation medium.

    • Determine cell viability and concentration using a method like trypan blue exclusion.

    • Adjust the cell density to the desired concentration (e.g., 0.5 x 10^6 viable cells/mL).[23]

  • Incubation:

    • Add the hepatocyte suspension to the wells of a 96-well plate.

    • Add the test and control compounds to the wells.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2, with gentle shaking.

  • Time Points and Reaction Termination:

    • At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect an aliquot of the cell suspension.[24]

    • Terminate the reaction by adding the aliquot to ice-cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the samples to pellet cell debris and precipitated proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the parent compound.

Data Analysis:

  • Similar to the microsomal stability assay, calculate the half-life (t1/2) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound over time.[23][24]

Data Presentation and Interpretation

The results from these assays are typically presented in a table to allow for easy comparison between the parent compound and its fluorinated analogs.

Compoundt1/2 (min) in Human Liver MicrosomesCLint (µL/min/mg protein) in Human Liver Microsomest1/2 (min) in Human HepatocytesCLint (µL/min/10^6 cells) in Human Hepatocytes
Parent Piperidine1546.22527.7
Mono-fluorinated Analog 65 10.7 90 7.7
Di-fluorinated Analog >120 <5.8 >180 <3.9

Interpretation: A significant increase in the half-life (t1/2) and a corresponding decrease in the intrinsic clearance (CLint) for the fluorinated analogs compared to the parent compound indicate a successful improvement in metabolic stability.

Synthesis of Fluorinated Piperidines

The successful implementation of this strategy relies on the availability of efficient synthetic methods for accessing fluorinated piperidines. Recent advances in synthetic organic chemistry have provided chemists with a variety of tools to introduce fluorine into the piperidine scaffold.[14][15][25] These methods include the hydrogenation of fluoropyridines, which offers a direct route to a range of fluorinated piperidines.[26][27]

Conclusion

The strategic incorporation of fluorine into the piperidine moiety is a powerful and well-established approach to enhance metabolic stability in drug discovery. By understanding the underlying mechanisms and employing robust in vitro assays to evaluate the impact of fluorination, researchers can effectively mitigate metabolic liabilities and improve the pharmacokinetic profiles of their drug candidates. The continued development of novel synthetic methodologies for accessing fluorinated building blocks will further empower medicinal chemists to harness the "fluorine advantage" in the design of next-generation therapeutics.

References

  • Metabolic Stability Assays. (n.d.). Merck Millipore.
  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. (2024). The Journal of Organic Chemistry.
  • Advanced in vitro metabolic stability assays for drug discovery. (n.d.). Nuvisan.
  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. (2024). PubMed.
  • In Vitro Metabolic Stability. (n.d.). Creative Bioarray.
  • Microsomal Stability Assay Protocol. (n.d.). AxisPharm.
  • Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. (n.d.). Taylor & Francis.
  • Metabolic Stability Assays. (n.d.). WuXi AppTec Lab Testing Division.
  • Bioisosterism: A Rational Approach in Drug Design. (n.d.). Institute of Industrial Science, the University of Tokyo.
  • Metabolic Stability Services. (n.d.). Eurofins Discovery.
  • Metabolic Stability in Drug Development: 5 Assays. (2023). WuXi AppTec.
  • The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis.
  • Hepatocyte Stability. (n.d.). Cyprotex ADME-Tox Solutions | Evotec.
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (n.d.). PubMed Central.
  • Application of Bioisosteres in Drug Design. (2012). SlideShare.
  • Hepatocyte Stability Assay. (n.d.). Domainex.
  • METABOLISM OF FLUORINE-CONTAINING DRUGS. (n.d.). Annual Reviews.
  • Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. (2018). Journal of Medicinal Chemistry.
  • Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate.
  • Hepatocyte Stability Assay Test. (n.d.). AxisPharm.
  • In vitro drug metabolism: for the selection of your lead compounds. (n.d.).
  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. (n.d.). PMC - NIH.
  • Methods to Increase the Metabolic Stability of 18F-Radiotracers. (n.d.). PMC - PubMed Central.
  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. (n.d.).
  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024). protocols.io.
  • Chemists develop new synthesis method for producing fluorinated piperidines. (2019). ScienceDaily.
  • Effects of Fluorine Substitution on Drug Metabolism: Pharmacological and Toxicological Implications. (n.d.). Taylor & Francis Online.
  • The Role of Fluorine in Medicinal Chemistry: A Focus on Piperidine Derivatives. (n.d.).
  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. (2024). ResearchGate.
  • Metabolism of fluorine-containing drugs. (2000). SciSpace.
  • Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol. (2025). ResearchGate.
  • Methods to Increase the Metabolic Stability of F-Radiotracers. (2025). ResearchGate.
  • Methods to Increase the Metabolic Stability of (18)F-Radiotracers. (2015). PubMed.
  • Breaking C-F bonds in drugs. (n.d.). Hypha Discovery Blogs.
  • Technical Support Center: Enhancing Piperidine Moiety Bioavailability. (n.d.). Benchchem.
  • Fluorine in drug discovery: Role, design and case studies. (n.d.).
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed.
  • Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability. (n.d.). ResearchGate.
  • Key properties of the carbon–fluorine (C–F) bond and their industrial... (n.d.). ResearchGate.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PMC - PubMed Central.
  • Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles. (n.d.). Journal of Medicinal Chemistry.
  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. (2020). PMC - NIH.
  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (n.d.). MDPI.
  • A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. (n.d.). Benchchem.
  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. (2011). PMC - NIH.
  • Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline. (n.d.). ResearchGate.

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating the Purification of 3-(Boc-amino)-4,4-difluoropiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the unique purification challenges of 3-(Boc-amino)-4,4-difluoropiperidine. This guide is designed for researchers, scientists, and drug development professionals who encounter obstacles in obtaining this critical building block with the desired purity. Here, we will dissect common issues, provide in-depth troubleshooting strategies, and offer detailed protocols to streamline your purification workflow.

Introduction: The Challenge of a Unique Molecule

3-(Boc-amino)-4,4-difluoropiperidine is a valuable synthetic intermediate, prized for its role in constructing complex bioactive molecules. The presence of the gem-difluoro group and the Boc-protecting group, however, introduces a unique set of physicochemical properties that can complicate standard purification protocols. Researchers often grapple with issues such as co-eluting impurities, on-column degradation, and poor chromatographic peak shape. This guide aims to provide a systematic approach to overcoming these hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address some of the most common questions and issues encountered during the purification of 3-(Boc-amino)-4,4-difluoropiperidine.

Q1: I'm observing a persistent impurity with a similar polarity to my product during normal-phase chromatography. How can I improve the separation?

A1: This is a frequent challenge. The impurity is likely a structurally related compound, such as an isomer or a partially deprotected species. Here are several strategies to enhance resolution:

  • Optimize Your Solvent System: A systematic screen of solvent systems is crucial. While Ethyl Acetate/Hexane is a common starting point, consider introducing a more polar or a more selective solvent. For instance, adding a small percentage of methanol or isopropanol can alter the selectivity. Conversely, switching to a different solvent system altogether, like Dichloromethane/Methanol, might provide the necessary resolution.

  • Consider a Different Stationary Phase: If optimizing the mobile phase is insufficient, switching your stationary phase is the next logical step. Options include:

    • Alumina (Neutral or Basic): Alumina can offer different selectivity compared to silica gel, particularly for basic compounds like piperidines.

    • Diatomaceous Earth: This can be a milder alternative to silica gel, sometimes reducing on-column degradation.

  • Employ Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative for purifying fluorinated compounds.[1][2][3] It often provides orthogonal selectivity to both normal and reversed-phase HPLC, potentially resolving impurities that are inseparable by other means.[1]

Q2: My compound appears to be degrading on the silica gel column, leading to low recovery. What's causing this and how can I prevent it?

A2: The acidic nature of standard silica gel can lead to the partial or complete cleavage of the acid-labile tert-butoxycarbonyl (Boc) protecting group.[4][5] This results in the formation of 3-amino-4,4-difluoropiperidine, which can be highly polar and may either streak on the column or remain adsorbed.

Here's how to mitigate this issue:

  • Neutralize Your Silica Gel: Pre-treat your silica gel by slurrying it in a solvent system containing a small amount of a volatile base, such as triethylamine (typically 0.1-1%). This will neutralize the acidic sites on the silica surface.

  • Use a Deactivated Stationary Phase: Consider using commercially available deactivated silica gel or switching to a less acidic stationary phase like alumina.

  • Minimize Residence Time: A faster flow rate during column chromatography can reduce the contact time between your compound and the stationary phase, thereby minimizing degradation.

  • Alternative Purification Methods: If on-column degradation persists, consider non-chromatographic methods like recrystallization or explore less harsh chromatographic techniques such as SFC.[1]

Q3: I'm struggling with "oiling out" during my attempts to recrystallize the purified product. How can I induce crystallization?

A3: "Oiling out" is a common issue when purifying Boc-protected compounds, which can often be amorphous or oily.[6][7] This phenomenon occurs when the compound separates from the solution as a supersaturated liquid rather than a crystalline solid.

Here are some techniques to promote crystallization:

  • Thorough Drying: Ensure all residual solvents from your chromatographic purification are completely removed under high vacuum. Residual solvents can act as impurities and inhibit crystallization.[7]

  • Solvent System Screening: A systematic approach to finding the right solvent or solvent mixture is key. Start with a solvent in which your compound is sparingly soluble at room temperature but readily soluble upon heating. If a single solvent doesn't work, try a binary solvent system (e.g., a good solvent like ethyl acetate and a poor solvent like hexane).

  • Seed Crystals: If you have a small amount of crystalline material, adding a seed crystal to a supersaturated solution can induce crystallization.[8][9]

  • Trituration: If you have an oil, try dissolving it in a minimal amount of a good solvent and then adding a poor solvent dropwise while vigorously stirring. This can sometimes precipitate the product as a solid. Alternatively, you can directly triturate the oil with a poor solvent.[7]

Q4: What are the common process-related impurities I should be aware of during the synthesis and purification of 3-(Boc-amino)-4,4-difluoropiperidine?

A4: Awareness of potential impurities is critical for developing an effective purification strategy. Common impurities can include:

  • Unreacted Starting Material: Incomplete reaction can leave residual starting materials.

  • Over-reacted or Di-Boc Species: In some cases, a di-Boc protected impurity might form.[4]

  • Partially Fluorinated Intermediates: If the fluorination step is not complete, mono-fluorinated species may be present.[10]

  • Deprotected Amine: As discussed, the Boc group can be cleaved under acidic conditions, leading to the formation of 3-amino-4,4-difluoropiperidine.[4][5]

A summary of potential impurities and their characteristics is provided in the table below:

Impurity TypePotential StructureExpected Polarity (Normal Phase)
Starting MaterialVaries based on synthetic routeVaries
Di-Boc ImpurityDi-Boc protected piperidineLess polar than the desired product
Mono-fluoro ImpurityMono-fluorinated piperidineSimilar polarity to the desired product
Deprotected Amine3-amino-4,4-difluoropiperidineMore polar than the desired product

Experimental Protocols

Here are detailed, step-by-step protocols for key purification techniques.

Protocol 1: Optimized Flash Column Chromatography

Objective: To purify crude 3-(Boc-amino)-4,4-difluoropiperidine while minimizing on-column degradation.

Materials:

  • Crude 3-(Boc-amino)-4,4-difluoropiperidine

  • Silica gel (60-120 mesh)

  • Triethylamine

  • Hexane

  • Ethyl Acetate

  • Glass column, flasks, and other standard laboratory glassware

Procedure:

  • Slurry Preparation: In a fume hood, prepare a slurry of silica gel in your chosen eluent (e.g., 9:1 Hexane:Ethyl Acetate) containing 0.5% (v/v) triethylamine.

  • Column Packing: Pour the slurry into your column and allow it to pack under a gentle flow of the eluent.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or your eluent. Adsorb this solution onto a small amount of silica gel, and then evaporate the solvent to obtain a dry powder. Carefully add this dry-loaded sample to the top of your packed column.

  • Elution: Begin eluting with your chosen solvent system. You can use a gradient elution, gradually increasing the polarity (e.g., from 10% to 30% Ethyl Acetate in Hexane, all containing 0.5% triethylamine).

  • Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Supercritical Fluid Chromatography (SFC)

Objective: To achieve high-resolution separation of 3-(Boc-amino)-4,4-difluoropiperidine from closely eluting impurities.

General SFC Method Development Parameters:

ParameterStarting Condition
Column Achiral (e.g., Diol, Cyano) or Chiral (if applicable)
Mobile Phase A Supercritical CO2
Mobile Phase B (Co-solvent) Methanol or Ethanol (with or without an additive)
Gradient 5% to 40% B over 5-10 minutes
Flow Rate 3-4 mL/min (analytical); Scale-up accordingly
Back Pressure 120-150 bar
Column Temperature 35-40 °C
Detection UV-Vis and/or Mass Spectrometry

Procedure:

  • Sample Preparation: Dissolve the sample in the co-solvent (e.g., methanol) at a concentration of approximately 1-10 mg/mL.

  • Method Development: Start with a generic gradient on an analytical SFC system to determine the retention time of your product and impurities.

  • Optimization: Adjust the gradient, co-solvent, and any additives (e.g., diethylamine for basic compounds) to optimize the separation.

  • Scale-up: Once an optimal analytical method is developed, scale it up to a preparative SFC system for purification.

Visualizing the Purification Workflow

The following diagram illustrates a logical workflow for troubleshooting the purification of 3-(Boc-amino)-4,4-difluoropiperidine.

Purification_Workflow start Crude Product tlc_analysis Initial TLC/LC-MS Analysis start->tlc_analysis decision_purity Is Purity >95%? tlc_analysis->decision_purity end_product Pure Product decision_purity->end_product Yes flash_chrom Flash Column Chromatography (Standard Conditions) decision_purity->flash_chrom No decision_flash Successful Separation? flash_chrom->decision_flash optimized_flash Optimized Flash Chromatography (Neutralized Silica, Alt. Solvents) decision_flash->optimized_flash No recrystallization Recrystallization decision_flash->recrystallization Yes decision_optimized_flash Successful Separation? optimized_flash->decision_optimized_flash sfc_purification Supercritical Fluid Chromatography (SFC) decision_optimized_flash->sfc_purification No decision_optimized_flash->recrystallization Yes sfc_purification->recrystallization decision_recrystallization Crystals or Oil? recrystallization->decision_recrystallization decision_recrystallization->end_product Crystals trituration Trituration/ Solvent Screen decision_recrystallization->trituration Oil trituration->recrystallization

Caption: A decision-making workflow for the purification of 3-(Boc-amino)-4,4-difluoropiperidine.

Concluding Remarks

The purification of 3-(Boc-amino)-4,4-difluoropiperidine requires a thoughtful and systematic approach. By understanding the inherent chemical properties of the molecule and anticipating potential impurities and degradation pathways, researchers can proactively select the most appropriate purification strategy. This guide provides a foundation for troubleshooting common issues, and it is our hope that these insights will empower you to achieve your desired purity with greater efficiency and success.

References

  • Benchchem. Technical Support Center: Purification Strategies for Polar Fluorinated Compounds.
  • Selerity Technologies. THE ANALYSIS OF FLUORINATED POLYMERS BY SUPERCRITICAL FLUID CHROMATOGRAPHY (SFC).
  • Wikipedia. Supercritical fluid chromatography. Available from: [Link]

  • Sigma-Aldrich. Application Note – N-Boc protection.
  • Fisher Scientific. Amine Protection / Deprotection.
  • ResearchGate. 53734 PDFs | Review articles in SUPERCRITICAL FLUIDS. Available from: [Link]

  • ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available from: [Link]

  • Benchchem. Technical Support Center: Characterization of Impurities in (S)-1-Boc-3-aminopiperidine.
  • Master Organic Chemistry. Amine Protection and Deprotection. Available from: [Link]

  • Semantic Scholar. A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Available from: [Link]

  • Waters. SFC: A Greener Approach to Analytical and Purification Applications.
  • Open Research@CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Available from: [Link]

  • Google Patents. CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride.
  • Pharmaceutical Technology. Overcoming Challenges in Fluorine-Based Chemistry. Available from: [Link]

  • Scholars Research Library. Der Pharma Chemica.
  • Benchchem. Challenges in the characterization of fluorinated hydrocarbons.
  • Google Patents. CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine.
  • PubChem. tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxylate. Available from: [Link]

  • Google Patents. CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • Benchchem. A Comparative Guide to the Purity Analysis of Boc-D-4-aminomethylphe(Boc) by TLC and HPLC.
  • Google Patents. CN112661672A - Crystallization method of Boc-amino acid.
  • ResearchGate. How to get (or crystallize) solid amino acids derivatives and peptides? Available from: [Link]

  • The Nairoukh Research Group. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Available from: [Link]

  • NIH. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Available from: [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Available from: [Link]

  • Eureka | Patsnap. Crystallization method of Boc-amino acid. Available from: [Link]

  • Google Patents. CN107805218B - Method for preparing 4-Boc-aminopiperidine.
  • Benchchem. Technical Support Center: Purification of Boc-Protected Amino Acids by Recrystallization.
  • Chongqing Chemdad Co. 4-(Boc-aMino)-3,3-difluoropiperidine. Available from: [Link]

  • INDOFINE Chemical Company, Inc. 4-(BOC-AMINO)-3,3-DIFLUOROPIPERIDINE. Available from: [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Fluoropiperidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of fluoropiperidines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of incorporating fluorine into piperidine scaffolds. The introduction of fluorine can significantly modulate the physicochemical properties of a molecule, such as basicity (pKa), and can have a profound impact on its biological activity and pharmacokinetic profile.[1][2] However, the synthesis of these valuable building blocks is often challenging.[1]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The advice herein is grounded in established chemical principles and field-proven insights to ensure you can confidently optimize your reaction conditions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but also the scientific reasoning behind them.

Issue 1: Low Yield or Incomplete Conversion in Electrophilic Fluorination

Question: I am attempting an electrophilic fluorination of a piperidine precursor (e.g., a silyl enol ether of a protected keto-piperidine) using an N-F reagent like Selectfluor®, but I'm observing low yields and a significant amount of starting material remains. What are the common causes and how can I troubleshoot this?

Answer:

Low yields in electrophilic fluorination are a frequent hurdle and can stem from several factors related to reagents, substrate reactivity, and reaction conditions.[3]

Potential Causes & Troubleshooting Steps:

  • Insufficient Reagent Stoichiometry: An inadequate amount of the fluorinating agent or the base used to generate the enolate can lead to incomplete conversion.

    • Solution: Carefully re-evaluate the stoichiometry. Ensure you are using at least a stoichiometric equivalent of the fluorinating reagent. For the base, a slight excess might be necessary to drive the enolate formation to completion. However, be cautious as a large excess of a strong base can lead to side reactions.[3]

  • Inappropriate Base Strength: The choice of base is critical for efficient deprotonation to form the reactive enolate.

    • Causality: If the base is too weak, enolate formation will be slow or incomplete. If it's excessively strong, it might react with your fluorinating agent or promote undesired side reactions.

    • Solution: Consider the pKa of your substrate. For less acidic protons, a stronger base like lithium diisopropylamide (LDA) or potassium hexamethyldisilazide (KHMDS) may be required. For more activated positions, a milder base like sodium hydride (NaH) or even an organic base could suffice.

  • Suboptimal Reaction Time and Temperature: The reaction may be sluggish under the current conditions.

    • Solution: If the reagents are thermally stable, cautiously increasing the reaction temperature can enhance the rate. Alternatively, extending the reaction time may improve conversion.[3] It is crucial to monitor the reaction progress by techniques like TLC or LC-MS to avoid decomposition over extended periods.

  • Stepwise Addition for Multiple Fluorinations: If your goal is to introduce more than one fluorine atom, a stepwise approach is often more effective than attempting a one-pot polyfluorination.

    • Solution: Isolate the partially fluorinated intermediates and subject them to a second fluorination step under optimized conditions. This allows for better control and can significantly improve the overall yield.[3]

Issue 2: Hydrodefluorination as a Major Side Reaction

Question: During the hydrogenation of a fluoropyridine to synthesize a fluoropiperidine using a metal catalyst (e.g., Pd/C, Rh, Ru), I am observing a significant amount of the corresponding non-fluorinated piperidine as a byproduct. How can I minimize this hydrodefluorination?

Answer:

Hydrodefluorination, the cleavage of the C-F bond and its replacement with a C-H bond, is a well-documented side reaction in the catalytic hydrogenation of fluorinated aromatic systems.[1] This is particularly problematic with catalysts like iridium, which can extensively promote C-F bond cleavage.[1]

Key Factors and Optimization Strategies:

  • Catalyst Selection: The choice of metal is paramount.

    • Insight: Ruthenium and rhodium-based catalysts have shown better selectivity compared to iridium in suppressing hydrodefluorination for certain substrates.[1] Palladium on carbon (Pd/C) is also a commonly used catalyst for the hydrogenation of fluoropyridines.[4]

    • Recommendation: Screen different catalysts. For example, in the synthesis of a syn-fluoro-piperidine pharmacophore, ruthenium was found to be slightly better than rhodium in minimizing the des-fluoro impurity.[1]

  • Reaction Conditions:

    • Solvent: The choice of solvent can influence catalyst activity and selectivity. For instance, substituting THF with 2-Me-THF in combination with a MeOH co-solvent was found to be beneficial in one study to prevent solvent polymerization and aid substrate dissolution.[1]

    • Additives: The presence of an acid can be crucial. In palladium-catalyzed hydrogenations, a Brønsted acid is often necessary for the reaction to proceed efficiently.[4] However, the accumulation of fluoride ions from even minor hydrodefluorination can inhibit the catalyst.[1]

  • Alternative Synthetic Strategies: If direct hydrogenation proves problematic, consider a dearomatization-hydrogenation (DAH) process.

    • Mechanism: This involves an initial dearomatization of the pyridine ring using a reagent like a borane, which also protects the Lewis basic nitrogen, followed by hydrogenation under milder conditions.[1][5] This approach can circumvent issues of catalyst poisoning and hydrodefluorination.[1]

Issue 3: Poor Stereoselectivity in the Synthesis

Question: I am synthesizing a substituted fluoropiperidine, but the reaction is producing a mixture of diastereomers that are difficult to separate. How can I improve the stereoselectivity?

Answer:

Achieving high stereoselectivity is a common challenge in the synthesis of substituted piperidines. The orientation of the fluorine atom (axial vs. equatorial) and the relative stereochemistry of other substituents are critical for biological activity.[1][6]

Strategies to Enhance Stereoselectivity:

  • Reagent-Controlled Diastereoselection: The choice of reagents can directly influence the stereochemical outcome.

    • Example: In a fluoro-Prins cyclization reaction for the synthesis of 4-fluoropiperidines, using DMPU/HF as the nucleophilic fluorination reagent resulted in higher yields and better diastereoselectivity compared to pyridine/HF.[7]

  • Substrate-Controlled Diastereoselection: The existing stereocenters or conformational biases in your starting material can direct the stereochemistry of the newly formed centers.

    • Conformational Preference: The fluorine atom in protonated 3-fluoropiperidines often prefers an axial orientation due to favorable charge-dipole interactions (C-F…H-N+).[1][6][8] This inherent preference can be exploited in your synthetic design.

  • Asymmetric Catalysis: For enantioselective synthesis, employing chiral catalysts is a powerful strategy.

    • Asymmetric Hydrogenation: The use of chiral phosphine ligands in combination with metals like Rh or Ru can lead to high enantioselectivity in the hydrogenation of prochiral fluoroenamides.[1]

    • Biocatalysis: Enzymes offer exquisite stereocontrol. For example, transaminases can be used for the dynamic asymmetric transamination of a fluoroketone to produce a chiral fluoro-aminopiperidine with high enantiomeric excess.[1] Another approach is the biocatalytic desymmetrization of a meso-precursor.[9]

Frequently Asked Questions (FAQs)

Q1: What is the role of a protecting group in fluoropiperidine synthesis, and how do I choose the right one?

A1: Protecting groups are essential for temporarily masking reactive functional groups (like the piperidine nitrogen) to prevent them from interfering with the desired chemical transformations.[10][11] For the piperidine nitrogen, common protecting groups include:

  • Boc (tert-Butoxycarbonyl): Stable under many reaction conditions and easily removed with acid (e.g., TFA).[12][13]

  • Cbz (Benzyloxycarbonyl): Removed by catalytic hydrogenation, which might be compatible with or part of your synthetic sequence.[12]

  • Amides (e.g., Acetyl, Benzoyl): These are generally more robust.[11]

  • Sulfonamides (e.g., Tosyl): Very stable and require strong reducing agents or concentrated acid for removal.[11]

The choice depends on the overall synthetic route and the orthogonality required.[10][11] You need a protecting group that is stable to the fluorination and subsequent reaction conditions but can be removed without affecting other functional groups in your molecule.[13]

Q2: My fluoropiperidine product is volatile and difficult to purify. What are some strategies to handle this?

A2: The volatility of low-molecular-weight piperidines can indeed pose a challenge during isolation and purification.[4] A common and effective strategy is to derivatize the product in situ after the reaction is complete.[4][5] By converting the free amine into a less volatile derivative like a Cbz-protected amine, an Fmoc-protected amine, or a trifluoroacetamide, purification by standard techniques like column chromatography becomes much more manageable.[1][4][5] The protecting group can then be removed in a subsequent step if the free amine is the desired final product.

Q3: What are the main synthetic strategies to access fluoropiperidines?

A3: There are several powerful strategies, and the best choice depends on the desired substitution pattern and stereochemistry:

  • Nucleophilic Fluorination: Involves the displacement of a leaving group (e.g., hydroxyl, sulfonate) with a fluoride source (e.g., DAST, Deoxo-Fluor®, DMPU/HF).[7][14]

  • Electrophilic Fluorination: Uses an electrophilic fluorine source (e.g., Selectfluor®) to react with a nucleophilic carbon, often an enolate or enol ether.[1]

  • Hydrogenation of Fluoropyridines: A common method where a readily available fluoropyridine is reduced to the corresponding piperidine using heterogeneous or homogeneous catalysts.[4][15] This can be done directly or via a dearomatization-hydrogenation (DAH) process.[1][5]

  • Biocatalytic and Photochemical Methods: Modern approaches that offer high selectivity, such as enzymatic desymmetrization and flow photochemical decarboxylative fluorination.[9][16]

Q4: How can I purify my final fluoropiperidine product?

A4: Purification methods depend on the properties of your compound.

  • Column Chromatography: The most common method for non-volatile, protected derivatives.

  • Distillation: Suitable for volatile, thermally stable free amines.

  • Crystallization: If your product is a solid, this can be an excellent method for obtaining high purity material.

  • Preparative HPLC/SFC: High-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) can be used for challenging separations of isomers or for achieving very high purity.[16][17]

  • Solid-Phase Extraction (SPE): Can be a rapid and efficient method for purification, sometimes replacing the need for HPLC.[17]

Experimental Protocols & Data

Table 1: Comparison of Conditions for Hydrogenation of 3-Fluoropyridine
CatalystAcidSolventYield of Cbz-protected 3-FluoropiperidineDiastereoselectivity (cis:trans)Reference
10 wt% Pd/CHClMeOH83%>99:1[4]
5 wt% Pt/CHClMeOH6%>99:1[4]
5 wt% Rh/Al2O3HClMeOHTraces<5%[4]
5 wt% Ru/Al2O3HClMeOHTraces<5%[4]

This table summarizes data for the palladium-catalyzed hydrogenation of 3-fluoropyridine, highlighting its superior performance compared to other common catalysts under these specific conditions.[4]

Protocol: General Procedure for Palladium-Catalyzed Hydrogenation of a Fluoropyridine

(Adapted from Glorius et al., Nat. Chem. 2019 & Spieß et al., ACS Catal. 2019) [4][5]

  • Reaction Setup: To an oven-dried pressure tube containing a magnetic stir bar, add the fluoropyridine substrate (1.0 equiv) and the palladium on carbon catalyst (10 wt%).

  • Solvent and Acid Addition: Add methanol (or another suitable solvent) and the Brønsted acid (e.g., HCl, 1.1 equiv).

  • Hydrogenation: Seal the tube, purge with hydrogen gas, and then pressurize the vessel to the desired hydrogen pressure (e.g., 50 bar).

  • Reaction: Stir the reaction mixture vigorously at the desired temperature (e.g., 80 °C) for the required time (e.g., 24 hours).

  • Workup and In Situ Protection: After cooling to room temperature and carefully venting the hydrogen, filter the reaction mixture through a pad of celite to remove the catalyst. The resulting solution containing the volatile fluoropiperidine can be treated directly with a protecting group reagent (e.g., benzyl chloroformate (Cbz-Cl) or di-tert-butyl dicarbonate ((Boc)2O)) and a base (e.g., triethylamine) to facilitate purification.

  • Purification: After aqueous workup, the protected fluoropiperidine can be purified by standard column chromatography.

Visual Workflows

Troubleshooting Logic for Low Yield in Electrophilic Fluorination

G start Low Yield in Electrophilic Fluorination check_reagents Check Reagent Stoichiometry start->check_reagents Incomplete Conversion? check_base Evaluate Base Strength start->check_base Side Reactions? check_conditions Assess Reaction Time & Temperature start->check_conditions Sluggish Reaction? stepwise Consider Stepwise Fluorination start->stepwise Polyfluorination Attempt? solution1 Adjust Stoichiometry (Fluorinating Agent & Base) check_reagents->solution1 solution2 Screen Different Bases (e.g., LDA, KHMDS) check_base->solution2 solution3 Increase Temperature or Extend Reaction Time check_conditions->solution3 solution4 Isolate Mono-fluorinated Intermediate First stepwise->solution4 G start Goal: Synthesize Fluoropiperidine q1 Is the Fluoropyridine Precursor Readily Available? start->q1 q2 Is High Stereoselectivity (Enantio- or Diastereo-) Critical? q1->q2 No strategy1 Direct Hydrogenation of Fluoropyridine q1->strategy1 Yes strategy3 Nucleophilic or Electrophilic Fluorination q2->strategy3 No strategy4 Asymmetric Catalysis or Biocatalysis q2->strategy4 Yes q3 Is Hydrodefluorination a Major Issue? strategy2 Dearomatization- Hydrogenation (DAH) q3->strategy2 Yes strategy1->q3

Caption: Decision-making guide for selecting a synthetic strategy.

References

  • Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorin
  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations.
  • Synthesis of Enantiopure Fluoropiperidines via Biocatalytic Desymmetrization and Flow Photochemical Decarboxylative Fluorination.
  • Fluorination Reagents, Fluorin
  • Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. PubMed.
  • Supporting Information Synthesis of Enantiopure Fluoropiperidines via Biocatalytic Desymmetrization and Flow Photochemical Decarboxylative Fluorination.
  • Accessing (Multi)
  • Protonated 3-fluoropiperidines: an unusual fluoro directing effect and a test for quantitative theories of solvation. Journal of the American Chemical Society.
  • The formation of all-cis-(multi)
  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Semantic Scholar.
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.
  • Optimization of the reaction conditions for the synthesis of 4a.
  • Overcoming challenges in the synthesis of fluorin
  • Protecting group. Wikipedia.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Optimization of reaction conditions.
  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. NIH.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. BOC Sciences.
  • Prins fluorination cyclisations: Preparation of 4-fluoro-pyran and -piperidine heterocycles. Beilstein Journal of Organic Chemistry.
  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference.
  • The conformational preferences of 3‐fluoropiperidine (1) and...
  • Protecting Groups in Peptide Synthesis. Biosynth.
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away
  • Efficient cartridge purification for producing high molar activity [18F]fluoro-glycoconjugates via oxime form

Sources

Common side products in the synthesis of 3-(Boc-amino)-4,4-difluoropiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3-(Boc-amino)-4,4-difluoropiperidine. This resource is designed for researchers, medicinal chemists, and process development professionals who are incorporating this valuable fluorinated building block into their synthetic programs. The introduction of the gem-difluoro motif at the C4 position presents unique challenges, often leading to a range of predictable but problematic side products. This guide provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot common issues, optimize your reaction conditions, and improve the purity and yield of your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 3-(Boc-amino)-4,4-difluoropiperidine, and what are the main challenges of each?

There are two predominant strategies for constructing the 3-amino-4,4-difluoropiperidine core:

  • Route A: Deoxyfluorination of a Piperidinone Precursor. This is arguably the most common approach. It typically starts with a commercially available or synthesized N-protected-3-aminopiperidin-4-one derivative. The key step is the conversion of the C4-ketone to the gem-difluoride using a deoxyfluorination agent.

    • Core Challenge: The principal difficulty is suppressing the elimination of hydrogen fluoride (HF) to form the undesired tetrahydropyridine side product. The acidity of the proton at C3, alpha to the ketone (or its activated intermediate), makes this a highly favorable competing pathway, especially under harsh conditions or with certain fluorinating agents.[1]

  • Route B: Catalytic Hydrogenation of a Pyridine Precursor. This strategy involves the reduction of a suitably substituted 4,4-difluoropyridine derivative.

    • Core Challenge: The main issue with this route is hydrodefluorination, where one or both fluorine atoms are reductively cleaved from the ring by the catalyst.[2] This leads to the formation of mono-fluorinated and non-fluorinated piperidine impurities that can be difficult to separate from the desired product.[3]

Q2: Why is the choice of deoxyfluorinating agent so critical for this synthesis?

The choice of reagent for converting the C4-ketone to a C4-difluoride is the single most important factor determining the success of Route A. The mechanism of these reagents varies, influencing their propensity to favor substitution (difluorination) over elimination (HF loss).

  • Sulfur-based reagents like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor® are common but can promote elimination at elevated temperatures.

  • More modern reagents like XtalFluor-E® have been reported to give very low yields for similar substrates due to significant HF elimination.[1]

  • Sulfur tetrafluoride (SF₄) , often used with a catalyst like HF, can be highly effective and higher yielding for this specific transformation, though it requires specialized equipment due to its toxicity and gaseous nature.[1] The mechanism and reaction conditions with SF₄ can be tuned to better favor the desired gem-difluorination.

Troubleshooting Guide: Common Side Products & Solutions

This section addresses specific experimental observations and provides actionable solutions to mitigate the formation of key impurities.

Problem 1: My LC-MS shows a major peak at [M-19] and [M-20] relative to the starting ketone, and my yield of the desired difluoro product is less than 20%.
  • Question: I performed a deoxyfluorination on tert-butyl (1-benzyl-4-oxopiperidin-3-yl)carbamate using Deoxo-Fluor® in DCM. The reaction seems to have consumed the starting material, but I'm seeing very little of my desired product. The main impurity has a mass corresponding to the loss of HF from the product. What is happening and how can I fix it?

  • Probable Cause & Mechanism: You are observing a classic case of β-elimination. The fluorinating agent activates the ketone (e.g., by forming a fluorosulfite intermediate). Instead of a second fluoride ion attacking to complete the gem-difluorination, a base (which can be the reagent itself or trace impurities) abstracts the acidic proton at C3. This is followed by the elimination of the intermediate and a fluoride ion, resulting in the formation of a stable, conjugated tetrahydropyridine byproduct. This pathway is a significant issue in the synthesis of 4,4-difluoropiperidines.[1]

    G

  • Solutions & Rationale:

    • Lower the Reaction Temperature: Elimination reactions typically have a higher activation energy than substitution. Running the reaction at 0 °C or even -78 °C can significantly favor the desired substitution pathway.

    • Change the Fluorinating Agent: As mentioned, some reagents are more prone to causing elimination. Consider switching to sulfur tetrafluoride (SF₄) with catalytic HF, which has been shown to provide much higher yields for challenging substrates of this type.[1]

    • Use a Non-Coordinating Solvent: Solvents like toluene or hexane may perform better than dichloromethane (DCM) by minimizing the stabilization of charged intermediates that can lead to elimination.

    • Add a Hindered, Non-Nucleophilic Base: In some cases, adding a proton scavenger like 2,6-lutidine can trap the generated acid (HF), which might otherwise catalyze the elimination pathway. However, this must be optimized carefully.

Problem 2: After hydrogenation of my fluorinated pyridine precursor, my NMR and MS data show a mixture of products, including peaks corresponding to mono-fluoro and non-fluorinated piperidines.
  • Question: I am synthesizing my target compound by reducing a 3-amino-4,4-difluoropyridine derivative using Palladium on Carbon (Pd/C) under a hydrogen atmosphere. The reaction is complete, but I have a product mixture that is very difficult to separate. How can I prevent this defluorination?

  • Probable Cause & Mechanism: You are observing hydrodefluorination, a well-known side reaction in the catalytic hydrogenation of fluorinated heterocycles.[3] Palladium catalysts are particularly aggressive and can readily cleave C-F bonds, especially those on an electron-rich ring system or at benzylic-type positions. The reaction proceeds by oxidative addition of the C-F bond to the metal surface, followed by hydrogenolysis. This leads to a mixture of the desired difluoro compound, the mono-fluoro analog, and the completely defluorinated piperidine.[2]

  • Solutions & Rationale:

    • Switch the Catalyst: Rhodium-based catalysts, such as Rhodium on Alumina (Rh/Al₂O₃) or specialized rhodium complexes, are often superior for the hydrogenation of fluoropyridines as they are less prone to causing hydrodefluorination.[4]

    • Optimize Reaction Conditions:

      • Lower Hydrogen Pressure: High H₂ pressure can increase the rate of hydrodefluorination. Try running the reaction at a lower pressure (e.g., 50 psi or even atmospheric pressure if feasible).

      • Control Temperature: Avoid excessive heat, as this can also promote C-F bond cleavage.

    • Use an Alternative Reduction Method: If catalytic hydrogenation remains problematic, consider alternative methods for pyridine reduction that are less likely to affect C-F bonds, such as using a borane reagent followed by an appropriate workup.

Problem 3: I am consistently losing the Boc protecting group during my aqueous workup or column chromatography.
  • Question: After my reaction, I perform an aqueous workup followed by silica gel chromatography. My final product is always contaminated with the free amine (de-Boc product). Why is this happening?

  • Probable Cause & Mechanism: The tert-butoxycarbonyl (Boc) group is notoriously labile to acid. It is designed to be removed with acids like trifluoroacetic acid (TFA).[5] You are likely exposing your compound to acidic conditions inadvertently.

    • Aqueous Workup: If your reaction generates acidic byproducts (like HF from a fluorination reaction), the aqueous layer can become acidic enough to partially or fully cleave the Boc group.

    • Silica Gel Chromatography: Standard silica gel is inherently acidic (pKa ≈ 4-5). Prolonged exposure of a Boc-protected amine to the silica surface during chromatography can cause significant deprotection.

  • Solutions & Rationale:

    • Neutralize During Workup: Before extraction, carefully quench your reaction and neutralize the aqueous layer with a mild base like sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH 7) until it is neutral or slightly basic.

    • Buffer Your Chromatography: Deactivate the silica gel before use. This can be done by pre-eluting the column with your solvent system containing a small amount of a volatile base, typically 0.5-1% triethylamine (Et₃N) or ammonia in methanol. This neutralizes the acidic sites on the silica, preventing on-column deprotection.

    • Switch to a Different Stationary Phase: If the problem persists, consider using a less acidic stationary phase like neutral alumina or a C18-functionalized silica (reverse phase) for your purification.

Data Summary: Common Side Products

Side ProductStructure / DescriptionMass Spec (Δ from Product)Probable OriginKey Characterization Signal
Tetrahydropyridine Unsaturated ring from HF elimination-19 Da (from SM) or -39 Da (from product)Deoxyfluorination of ketoneAlkene protons (e.g., 5-7 ppm) in ¹H NMR
Mono-fluoro Piperidine Single fluorine at C4-19 DaHydrodefluorinationComplex CHF multiplet in ¹H and ¹⁹F NMR
De-fluorinated Piperidine No fluorine at C4-38 DaHydrodefluorinationAbsence of ¹⁹F NMR signals
De-Boc Product Free amine at C3-100 DaAcid-catalyzed deprotectionAbsence of t-butyl signal (~1.4 ppm) in ¹H NMR

Protocol: Optimized Deoxyfluorination to Minimize Elimination

This protocol provides a generalized method for the deoxyfluorination of tert-butyl (4-oxopiperidin-3-yl)carbamate derivatives using a more robust reagent system to favor the desired product.

Warning: Sulfur tetrafluoride (SF₄) and hydrogen fluoride (HF) are extremely toxic and corrosive. This procedure must be performed by trained personnel in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and face shield.

  • Reactor Setup: In a dry, inert atmosphere (N₂ or Ar), charge a suitable pressure-rated reactor (e.g., a Hastelloy or stainless steel autoclave) with the N-protected 3-(Boc-amino)-4-oxopiperidine substrate (1.0 eq) and a suitable anhydrous solvent like toluene.

  • Cooling: Cool the reactor to -78 °C using a dry ice/acetone bath.

  • Catalyst Addition: Carefully condense anhydrous hydrogen fluoride (HF) (approx. 0.1-0.5 eq) into the reactor.

  • Reagent Addition: Slowly condense sulfur tetrafluoride (SF₄) (approx. 1.5-3.0 eq) into the reactor. The exact stoichiometry should be optimized.

  • Reaction: Seal the reactor and allow it to slowly warm to room temperature, then heat to 40-60 °C. The optimal temperature and time must be determined by monitoring small-scale trial reactions.

  • Monitoring: Monitor the reaction progress by taking aliquots (if the reactor setup allows) and analyzing by LC-MS after a careful quenching procedure.

  • Quenching: Once the reaction is complete, cool the reactor back to 0 °C. Slowly and carefully vent any excess SF₄ through a caustic scrubber. Very cautiously, quench the reaction mixture by slowly adding it to a stirred, ice-cold saturated aqueous solution of sodium bicarbonate (NaHCO₃). CAUTION: Vigorous gas evolution will occur.

  • Workup: Allow the quenched mixture to warm to room temperature. Separate the organic layer. Extract the aqueous layer two more times with an appropriate solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product using buffered column chromatography as described in Problem 3.

References

  • Development of an Efficient Synthesis toward a 4,4-Difluoropiperidine Intermediate Bearing a Pyridine N-Oxide Motif at the Carbon Stereocenter. ResearchGate. [Link]

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. [Link]

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. PMC, NIH. [Link]

  • The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry, NIH. [Link]

Sources

Technical Support Center: Stability of 3-(Boc-amino)-4,4-difluoropiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for experiments involving the Boc deprotection of 3-(Boc-amino)-4,4-difluoropiperidine. Here, you will find comprehensive troubleshooting advice and frequently asked questions designed to address specific challenges you may encounter.

Introduction

3-(Boc-amino)-4,4-difluoropiperidine is a valuable building block in medicinal chemistry, prized for the conformational constraints and metabolic stability imparted by the gem-difluoro group.[1][2] The tert-butoxycarbonyl (Boc) protecting group is essential for its application in multi-step syntheses, yet its removal under acidic conditions requires careful consideration to ensure high yield and purity of the desired 3-amino-4,4-difluoropiperidine.[3][4] This guide is intended to be a practical resource for navigating the nuances of this critical deprotection step.

Troubleshooting Guide

This section addresses specific issues that may arise during the Boc deprotection of 3-(Boc-amino)-4,4-difluoropiperidine, offering potential causes and actionable solutions.

Issue 1: Incomplete or Sluggish Deprotection

  • Question: My Boc deprotection is slow or stalls, even after several hours. What factors could be contributing to this, and how can I drive the reaction to completion?

  • Potential Causes:

    • Insufficient Acid Strength or Concentration: The gem-difluoro group at the 4-position can exert an electron-withdrawing effect, potentially reducing the basicity of the piperidine nitrogen and slowing the rate of acid-mediated deprotection compared to non-fluorinated analogs.[1] The chosen acid may be too weak or its concentration too low to efficiently cleave the Boc group.[5]

    • Low Reaction Temperature: While performing the reaction at 0 °C is a common strategy to minimize side reactions, it can also significantly decrease the deprotection rate.[5]

    • Steric Hindrance: The axial and equatorial protons on the piperidine ring, influenced by the gem-difluoro substitution, may create a steric environment that hinders the approach of the acidic reagent.

  • Solutions:

    • Increase Acid Concentration or Use a Stronger Acid: Gradually increase the concentration of the acid. For instance, if using 20% TFA in DCM, consider increasing to 50% or even neat TFA for a short duration.[5][6] Alternatively, switching to a stronger acidic system like 4M HCl in dioxane can be effective.[6][7][8]

    • Elevate the Temperature: Allowing the reaction to warm to room temperature can often accelerate the deprotection.[5] Careful monitoring by TLC or LC-MS is crucial to avoid potential degradation.

    • Optimize Solvent: Ensure the solvent fully dissolves the substrate. While DCM is common, other solvents like ethyl acetate or methanol in combination with an acid source can be explored.[6]

Issue 2: Formation of Unknown Impurities

  • Question: After workup, I observe significant side products in my crude NMR or LC-MS. What are the likely side reactions, and how can they be minimized?

  • Potential Causes:

    • Alkylation by tert-Butyl Cation: The deprotection mechanism generates a reactive tert-butyl cation.[9] While less common with piperidine itself, this cation could potentially react with any other nucleophilic functional groups on the molecule or with the deprotected amine product, though this is less likely.

    • Piperidine Ring Instability: While generally stable, prolonged exposure to very strong acids and elevated temperatures could potentially lead to unforeseen degradation pathways of the fluorinated piperidine ring.

  • Solutions:

    • Use Scavengers: The addition of scavengers like triisopropylsilane (TIS) or water (typically 1-5% v/v) can effectively trap the tert-butyl cation, preventing side reactions.[7] This is especially critical if your substrate contains sensitive functional groups like indoles or thiols.[7]

    • Milder Deprotection Conditions: For sensitive substrates, consider using milder acidic reagents. Options include:

      • 4M HCl in 1,4-dioxane or ethyl acetate.[6][7]

      • Aqueous phosphoric acid.[5][7]

      • Oxalyl chloride in methanol, which can be effective at room temperature.[7][10]

    • Control Reaction Time and Temperature: Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize the exposure of the product to harsh conditions.

Issue 3: Difficulty in Product Isolation and Purification

  • Question: My deprotected product is an oil or a sticky solid, and I'm having trouble purifying it. What are the best practices for isolating the free amine or its salt?

  • Potential Causes:

    • Formation of TFA Salts: Trifluoroacetic acid (TFA) salts of amines are often oils or hygroscopic solids, which can complicate isolation.[6]

    • Residual Acid: Incomplete removal of the acid used for deprotection can lead to a non-crystalline product.

  • Solutions:

    • Form the HCl Salt: Using HCl (e.g., 4M in dioxane) for deprotection often yields a crystalline hydrochloride salt that is easier to handle and purify by filtration.[6][8] Precipitation with a non-polar solvent like diethyl ether can facilitate isolation.[8]

    • Basic Workup for Free Amine: To obtain the free amine, after removing the bulk of the acid and solvent under reduced pressure, dissolve the residue in a suitable organic solvent like DCM or ethyl acetate and wash with a mild base such as saturated sodium bicarbonate solution.[11] Follow with a brine wash and dry the organic layer over anhydrous sodium sulfate or magnesium sulfate before concentrating.[11]

    • Co-evaporation: To remove residual TFA, co-evaporate the crude product with a solvent like toluene multiple times.[5]

Frequently Asked Questions (FAQs)

Q1: Which acidic condition is the best starting point for the deprotection of 3-(Boc-amino)-4,4-difluoropiperidine?

A1: A good starting point is 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0 °C to room temperature.[6][12] This is a widely used and generally effective method for Boc deprotection.[3][4] However, due to the presence of the electron-withdrawing gem-difluoro group, you may need to adjust the conditions as outlined in the troubleshooting guide. An excellent alternative that often provides a more crystalline product is 4M HCl in 1,4-dioxane.[6][7]

Q2: How can I monitor the progress of the deprotection reaction?

A2: The reaction progress can be conveniently monitored by:

  • Thin-Layer Chromatography (TLC): The deprotected amine product is more polar than the Boc-protected starting material and will have a lower Rf value. Staining with ninhydrin can be used to visualize the primary amine product.[11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique that confirms the disappearance of the starting material and the appearance of the product, identified by its mass-to-charge ratio. A mass difference of -100.12 amu corresponds to the loss of the Boc group.[11][13]

Q3: Are there any non-acidic methods to remove the Boc group if my molecule is extremely acid-sensitive?

A3: Yes, while less common, non-acidic methods exist. Thermal deprotection, which involves heating the Boc-protected compound in a suitable solvent like water or trifluoroethanol, can be an option.[7][14] However, this often requires high temperatures (100-150 °C), which may not be suitable for all substrates.[7][14]

Q4: Does the gem-difluoro group affect the stability of the piperidine ring itself under acidic conditions?

A4: The C-F bond is very strong, and the gem-difluoro group is generally considered to enhance the metabolic stability of the molecule.[1] Under typical Boc deprotection conditions, the piperidine ring is expected to be stable. Degradation would likely only occur under exceptionally harsh and prolonged acidic treatment at high temperatures.

Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA in DCM
  • Dissolve 3-(Boc-amino)-4,4-difluoropiperidine (1.0 equiv.) in anhydrous dichloromethane (DCM) to a concentration of 0.1–0.2 M.[5]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (e.g., an equal volume for a 50% solution).

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.[5]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).[5][11]

  • Upon completion, concentrate the reaction mixture under reduced pressure.[5]

  • To isolate the TFA salt, add cold diethyl ether to precipitate the product, collect by filtration, wash with ether, and dry under vacuum.[8]

  • Alternatively, for the free amine, proceed with a basic workup as described in the troubleshooting guide.

Protocol 2: Boc Deprotection with HCl in Dioxane
  • Suspend or dissolve 3-(Boc-amino)-4,4-difluoropiperidine (1.0 equiv.) in a 4M solution of HCl in 1,4-dioxane.[7][8]

  • Stir the mixture at room temperature for 1-12 hours, monitoring completion by TLC or LC-MS.[7]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Add diethyl ether to the residue to precipitate the hydrochloride salt.[8]

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield the desired product as its HCl salt.[8]

Data Summary

Reagent SystemSolventTemperatureTypical TimeOutcome
20-50% TFADCM0 °C to RT1-4 hEffective deprotection; product often isolated as TFA salt (may be oily).[5][6]
4M HCl1,4-DioxaneRT1-12 hClean deprotection; product typically isolated as a crystalline HCl salt.[6][7][8]
Oxalyl Chloride/MeOHMethanolRT1-4 hMild conditions, suitable for substrates with other acid-labile groups.[7][10]
Aqueous H₃PO₄THFRT4-8 hEnvironmentally friendly option for some substrates.[5][7]
ThermalWater/TFE100-150 °C< 1 hNon-acidic; limited by substrate thermal stability.[7][14]

Visualizations

Boc Deprotection Mechanism

Boc_Deprotection Figure 1: Acid-Catalyzed Boc Deprotection Mechanism Boc_Amine R-NH-Boc Protonated_Boc R-NH-Boc(H+) Boc_Amine->Protonated_Boc + H+ Carbamic_Acid [R-NH-COOH] (Carbamic Acid) Protonated_Boc->Carbamic_Acid - tBu+ tBu_cation t-Butyl Cation Protonated_Boc->tBu_cation Free_Amine R-NH3+ Carbamic_Acid->Free_Amine CO2 CO2 Carbamic_Acid->CO2 - CO2 Isobutylene Isobutylene tBu_cation->Isobutylene - H+

Caption: Acid-catalyzed mechanism for Boc group removal.

Troubleshooting Workflow for Incomplete Deprotection

Troubleshooting_Workflow Figure 2: Troubleshooting Incomplete Deprotection Start Incomplete Deprotection (Monitored by TLC/LC-MS) Increase_Acid Increase Acid Strength or Concentration (e.g., 50% TFA or 4M HCl) Start->Increase_Acid Check_1 Reaction Complete? Increase_Acid->Check_1 Increase_Temp Increase Temperature (e.g., to Room Temp) Check_2 Reaction Complete? Increase_Temp->Check_2 Check_1->Increase_Temp No Success Successful Deprotection Proceed to Workup Check_1->Success Yes Consider_Alternative Consider Milder Alternatives (e.g., Oxalyl Chloride/MeOH) or Add Scavengers Check_2->Consider_Alternative No Check_2->Success Yes

Caption: Stepwise guide for addressing incomplete reactions.

References

  • A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis. Benchchem.
  • A Comparative Guide to Spectroscopic Techniques for Confirming Boc Group Removal. Benchchem.
  • Navigating Boc Deprotection: A Guide to Preventing Side Products. Benchchem.
  • Boc De-protection : r/Chempros. Reddit.
  • Technical Support Center: Challenges in Boc Deprotection with Acid-Sensitive Substrates. Benchchem.
  • Application Notes and Protocols: Boc Deprotection of Boc-D-4-aminomethylphe(Boc). Benchchem.
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health (NIH).
  • Amine Protection / Deprotection. Fisher Scientific.
  • Amine Protection and Deprotection. Master Organic Chemistry.
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development - ACS Publications.
  • BOC Deprotection. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • BOC Protection and Deprotection. J&K Scientific LLC.
  • Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. PubMed.
  • Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. ResearchGate.

Sources

Technical Support Center: Improving the Yield of N-Arylation of 4,4-Difluoropiperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the N-arylation of 4,4-difluoropiperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges of this transformation. N-aryl-4,4-difluoropiperidines are prized motifs in medicinal chemistry, offering a unique combination of metabolic stability, modulated basicity, and conformational rigidity. However, the very features that make them attractive also render their synthesis non-trivial.

The strong electron-withdrawing nature of the gem-difluoro group significantly reduces the nucleophilicity of the piperidine nitrogen, making it a challenging substrate for standard cross-coupling reactions.[1][2] This guide provides in-depth troubleshooting advice and foundational knowledge to help you overcome these hurdles and achieve high-yielding, reproducible results.

Troubleshooting Guide

This section addresses specific, common problems encountered during the N-arylation of 4,4-difluoropiperidine and its derivatives.

Q1: I'm seeing low to no conversion of my starting materials. What are the most likely causes and how do I fix it?

A1: Analysis & Solutions

Low conversion with a challenging amine like 4,4-difluoropiperidine typically points to an issue with reaction kinetics, often stemming from an insufficiently active catalytic system or suboptimal reaction conditions. Let's break down the key parameters.

  • Inadequate Catalyst & Ligand Activity: The reduced nucleophilicity of the difluoropiperidine requires a highly active catalyst to facilitate the key steps of the catalytic cycle.

    • The "Why": Standard palladium sources like Pd(OAc)₂ or simple phosphine ligands often fail because they do not form a sufficiently electron-rich and sterically accessible Pd(0) species to readily undergo oxidative addition with the aryl halide, nor do they sufficiently promote the difficult C-N reductive elimination step.

    • The Solution: Employ modern, well-defined palladium precatalysts paired with sterically hindered, electron-rich biarylphosphine ligands. These ligands accelerate both oxidative addition and the turnover-limiting reductive elimination.[3][4] For particularly stubborn couplings, consider using palladacycle precatalysts which can provide a more active catalyst.

    • Recommendation: Start with a G3 or G4 Buchwald precatalyst (e.g., XPhos Pd G3, RuPhos Pd G4). These are air-stable and reliably generate the active Pd(0) species.

  • Incorrect Base Selection: The base is not merely a spectator; it plays a crucial role in the catalytic cycle, often by deprotonating the amine to generate a more potent nucleophile.

    • The "Why": 4,4-Difluoropiperidine is significantly less basic than piperidine.[1][2] Weak inorganic bases like K₂CO₃ or Cs₂CO₃ may be insufficient to deprotonate the amine-catalyst complex, stalling the reaction.

    • The Solution: Strong, non-nucleophilic bases are required. Sodium or potassium tert-butoxide (NaOtBu, KOtBu) are the standard choices for Buchwald-Hartwig aminations and are highly effective.[5] For substrates that are sensitive to strong alkoxides, potassium phenoxide (KOPh) has been shown to be effective in the coupling of other fluoroalkylamines, offering a milder alternative.[6]

    • Recommendation: Use 1.2-1.5 equivalents of NaOtBu or KOtBu. Ensure the base is fresh and handled under an inert atmosphere as it is hygroscopic.

  • Suboptimal Solvent and Temperature:

    • The "Why": The reaction requires sufficient thermal energy to overcome the activation barriers of the catalytic cycle. Furthermore, all components must remain in solution for the reaction to proceed efficiently.

    • The Solution: Aprotic, non-coordinating solvents are preferred. Toluene and 1,4-dioxane are excellent starting points. Ensure your reaction is heated adequately, typically between 80-110 °C. If solubility is an issue, 2-methyl-THF can be a good alternative.[7]

    • Recommendation: Start with toluene or dioxane at 100 °C. If starting materials are not fully soluble, consider a different solvent or higher temperature.

Q2: My reaction is messy, with significant formation of a hydrodehalogenated arene side product. What's going wrong?

A2: Analysis & Solutions

Hydrodehalogenation (replacement of the halide on your aryl partner with hydrogen) is a common side reaction in cross-coupling. It typically occurs when the desired C-N bond formation is slow, allowing competing pathways to take over.

  • The "Why": This side reaction can arise from β-hydride elimination from alkoxide bases or from protonolysis of the Pd-Aryl intermediate. It becomes competitive when the main catalytic cycle is sluggish, particularly the final reductive elimination step to form the C-N bond.

  • Mitigation Strategies:

    • Enhance Catalyst Activity: A more active catalyst system (see Q1) will accelerate the desired C-N coupling, outcompeting the hydrodehalogenation pathway. Switching to a more electron-rich or bulkier ligand (e.g., from XPhos to tBuXPhos) can often help.

    • Use a Weaker, Bulky Base: While a strong base is needed, sometimes switching from NaOtBu to a bulkier base like lithium bis(trimethylsilyl)amide (LHMDS) can reduce side reactions.

    • Ensure an Inert Atmosphere: Meticulously de-gas your solvent and maintain a positive pressure of argon or nitrogen. Oxygen can damage the catalyst, leading to slower reactions and more side products.

Q3: The reaction works well with my aryl bromide, but completely fails when I try the analogous aryl chloride. How do I adapt the protocol?

A3: Analysis & Solutions

This is a classic challenge in cross-coupling. The strength of the carbon-halogen bond increases significantly from C-I to C-Br to C-Cl.

  • The "Why": The oxidative addition of the C-Cl bond to the Pd(0) center is the rate-limiting step and is energetically much more demanding than for C-Br or C-I bonds. Your initial catalyst system may simply not be active enough to break this bond efficiently.

  • The Solution: Specialized Ligands: Activating aryl chlorides requires the most electron-rich and sterically demanding biarylphosphine ligands. These ligands form highly reactive, coordinatively unsaturated Pd(0) species that are capable of cleaving the robust C-Cl bond.

  • Recommendation: For aryl chlorides, ligands like tBuXPhos , BrettPhos , or N-heterocyclic carbenes (NHCs) are often required.[8][9] You may also need to increase the reaction temperature (e.g., to 110-120 °C) and catalyst loading (e.g., from 1 mol% to 2-3 mol%).

Frequently Asked Questions (FAQs)

Q1: How exactly do the gem-difluoro substituents make the N-arylation so difficult?

A1: The two fluorine atoms at the C4 position exert a powerful electron-withdrawing inductive effect (-I effect) through the sigma bonds of the piperidine ring. This effect propagates to the nitrogen atom, significantly reducing its electron density. This has two primary consequences for the reaction:

  • Reduced Nucleophilicity: The nitrogen lone pair is less available to attack the electrophilic palladium center in the catalyst, slowing down the formation of the key Pd-amine complex.

  • Decreased Basicity: The pKa of the conjugate acid of 4,4-difluoropiperidine is lower than that of piperidine. This makes the deprotonation step within the catalytic cycle more difficult, often requiring a stronger base to proceed efficiently.[1][2]

Q2: Which N-arylation method should I choose: Buchwald-Hartwig or Ullmann Condensation?

A2: For most applications involving complex, functionalized molecules, the Buchwald-Hartwig amination is the superior starting point.

  • Buchwald-Hartwig (Palladium-catalyzed): This is the modern workhorse for C-N bond formation. It generally operates under milder conditions, offers an exceptionally broad substrate scope, tolerates a vast array of functional groups, and is supported by a wide variety of commercially available, highly-optimized catalysts and ligands.[3][4][10]

  • Ullmann Condensation (Copper-catalyzed): This is a classical method that has seen a resurgence with the development of modern ligands.[11][12] However, it often requires higher temperatures (sometimes >120 °C) and polar aprotic solvents like DMF or NMP.[13] While it can be a valuable alternative for specific substrates where palladium catalysis fails, its functional group tolerance is generally considered to be lower.

Recommendation: Begin all optimization efforts with a modern Buchwald-Hartwig catalyst system. Only explore Ullmann conditions if you cannot achieve the desired outcome after screening several palladium systems.

Q3: What is a good, universal starting point for optimizing the N-arylation of 4,4-difluoropiperidine?

A3: A robust starting point is crucial for systematic optimization. The following protocol and table provide a well-tested foundation for your experiments.

General Starting Protocol for Buchwald-Hartwig N-Arylation
  • Setup: To a dry Schlenk flask or vial under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol, 1.0 equiv), the palladium precatalyst (see Table 1), and the phosphine ligand (if not using a precatalyst).

  • Add Reagents: Add the 4,4-difluoropiperidine derivative (1.1-1.2 mmol, 1.1-1.2 equiv) and the base (1.4 mmol, 1.4 equiv).

  • Add Solvent: Add anhydrous, degassed solvent (e.g., Toluene, 0.1-0.2 M concentration).

  • Reaction: Seal the vessel and heat the reaction mixture with vigorous stirring at the recommended temperature (see Table 1) for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

Data Presentation: Recommended Starting Conditions
Aryl Halide TypeRecommended Pd Precatalyst (mol%)Recommended LigandRecommended BaseSolventTemperature (°C)
Aryl Iodide Pd₂(dba)₃ (1-2%)XPhos (2-4%)NaOtBuToluene80-100
Aryl Bromide XPhos Pd G3 (1-2%)(Internal to precatalyst)NaOtBu or KOtBuToluene or Dioxane100-110
Aryl Chloride tBuXPhos Pd G3 (2-3%)(Internal to precatalyst)KOtBu or LHMDSDioxane110-120

Visualizing the Process

Understanding the underlying mechanism and having a logical workflow can significantly accelerate your troubleshooting efforts.

The Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L Active Catalyst OA_Complex L-Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition (Ar-X) Amine_Coord [L-Pd(II)(Ar)(Amine)]+X- OA_Complex->Amine_Coord Amine Coordination (R₂NH) Amido_Complex L-Pd(II)(Ar)(Amide) Amine_Coord->Amido_Complex Deprotonation (-Base-H+) Amido_Complex->Pd0 Reductive Elimination (Turnover Limiting Step) Product Ar-Amine Product Amido_Complex->Product Base_out Base-H+ X- Base_in Base ArX_in Aryl Halide (Ar-X) Amine_in Amine (R₂NH)

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting Workflow

Troubleshooting_Workflow start Reaction Start check_result Monitor Reaction (TLC, LCMS) start->check_result no_reaction Problem: Low or No Conversion check_result->no_reaction <10% Conversion side_products Problem: Side Products (e.g., Hydrodehalogenation) check_result->side_products >15% Side Product incomplete Problem: Incomplete Conversion check_result->incomplete Stalled @ 50-80% success High Yield! check_result->success >90% Conversion check_reagents Action: Check Reagent Quality (Fresh Base? Anhydrous Solvent?) no_reaction->check_reagents change_catalyst Action: Use More Active Catalyst/Ligand (e.g., XPhos -> tBuXPhos) side_products->change_catalyst increase_temp Action: Increase Temperature (e.g., 100°C -> 110°C) incomplete->increase_temp check_reagents->change_catalyst change_catalyst->increase_temp change_base Action: Screen Different Base (e.g., NaOtBu -> LHMDS) change_catalyst->change_base increase_time Action: Increase Reaction Time increase_temp->increase_time increase_time->change_catalyst

Caption: A decision tree for troubleshooting common N-arylation issues.

References

  • Gildner, P. G., DeAngelis, A., & Colacot, T. J. (2016). Palladium-Catalyzed N-Arylation of Cyclopropylamines. Organic Letters, 18(6), 1442–1445. [Link]

  • ResearchGate. (n.d.). Palladium N-Heterocyclic Carbene Pre-catalysts Bearing Different Ancillary Ligands for the Buchwald–Hartwig Amination of Cyclic Secondary Amines with Aryl Chlorides. Request PDF. [Link]

  • ACS Publications. (2016). Palladium-Catalyzed N-Arylation of Cyclopropylamines. Organic Letters. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • ResearchGate. (n.d.). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. Request PDF. [Link]

  • Müller, K., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(21), 2356-2365. [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed N-Arylation of Amines and Amides with Aryltrimethylgermanes. Request PDF. [Link]

  • Maxwell, J. M., et al. (2020). Palladium-Catalyzed Regioselective Arylation of Unprotected Allylamines. JACS Au, 1(1), 53-59. [Link]

  • Spokoyny, A. M., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Chemical Science, 9(24), 5353-5362. [Link]

  • Vautravers, N. F., et al. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

  • Hartwig, J. F., et al. (2016). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society, 138(4), 1466-1474. [Link]

  • University of Groningen. (2019). The Buchwald–Hartwig Amination After 25 Years. Research Portal. [Link]

  • Luo, W., et al. (2011). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Molecules, 16(10), 8284-8293. [Link]

  • ResearchGate. (n.d.). Cross–coupling of fluoro–aromatics with amines under transition metal–free conditions. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. Journal of the American Chemical Society, 133(47), 19280-19293. [Link]

  • Leonori, D., et al. (2022). Accessing Aliphatic Amines in C-C Cross-Couplings by Visible Light/Nickel Dual Catalysis. Journal of the American Chemical Society, 144(1), 546-553. [Link]

  • ResearchGate. (n.d.). 4-[F]Fluorophenylpiperazines by Improved Hartwig-Buchwald N-Arylation of 4-[F]fluoroiodobenzene, Formed via Hypervalent λ-Iodane Precursors. [Link]

  • ChemistryViews. (2023). Rethinking Amines as Reactive Sites for Cross-Coupling in Drug Synthesis. [Link]

  • ACS Publications. (2021). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. Journal of Medicinal Chemistry. [Link]

  • MDPI. (2024). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. Molecules. [Link]

  • UniTo. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Reactions. [Link]

  • RSC Publishing. (n.d.). 1,4-Dihydroxyanthraquinone–copper(ii) supported on superparamagnetic Fe3O4@SiO2: an efficient catalyst for N-arylation of nitrogen heterocycles and alkylamines with aryl halides and click synthesis of 1-aryl-1,2,3-triazole derivatives. [Link]

  • RSC Publishing. (n.d.). Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines. [Link]

  • ResearchGate. (n.d.). Optimization for N-arylation a. Scientific Diagram. [Link]

  • RSC Publishing. (n.d.). Solid-state aromatic nucleophilic fluorination: a rapid, practical, and environmentally friendly route to N-heteroaryl fluorides. Green Chemistry. [Link]

  • ResearchGate. (2012). Double N-arylation reaction of polyhalogenated 4,4'-bipyridines. Expedious synthesis of functionalized 2,7-diazacarbazoles. [Link]

  • NIH. (2012). Challenges and opportunities in the advancement of nanomedicines. Journal of Controlled Release. [Link]

Sources

Technical Support Center: Managing Impurities in Large-Scale Fluorinated Building Block Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on managing impurities in the large-scale production of fluorinated building blocks. The presence of impurities can significantly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1][2] This resource offers practical, experience-driven troubleshooting guides and frequently asked questions to navigate the complexities of impurity management in industrial fluorochemistry.

Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense

This section addresses common overarching questions related to impurity control in fluorinated building block synthesis.

Q1: What are the primary sources of impurities in large-scale fluorination reactions?

A1: Impurities in large-scale fluorination can originate from several sources throughout the manufacturing process. A thorough understanding of these sources is the first step in developing an effective control strategy.[3] The primary sources include:

  • Starting Materials and Reagents: Impurities present in the initial substrates, solvents, and fluorinating agents can be carried through the synthesis and may even participate in side reactions.

  • Side Reactions: The inherent reactivity of fluorinating agents can lead to a variety of side reactions, including:

    • Incomplete or Partial Fluorination: This results in the presence of under-fluorinated intermediates, which can be difficult to separate from the desired product due to similar physical properties.[4]

    • Over-fluorination: In some cases, reactions can proceed beyond the desired fluorination state, leading to the formation of poly-fluorinated by-products.

    • Isomer Formation: Particularly in aromatic fluorination, the reaction may not be completely regioselective, resulting in a mixture of positional isomers.[5]

    • By-products from the Fluorinating Agent: Many common fluorinating agents generate stoichiometric by-products that must be effectively removed. For example, sulfur-based reagents like DAST and Deoxo-Fluor produce sulfur oxide by-products.[6][7]

  • Degradation: The desired product or intermediates may degrade under the reaction conditions (e.g., high temperature, acidic or basic environments), leading to the formation of new impurities.[5]

  • Process-Related Impurities: These can include residual solvents, catalysts, and inorganic salts from work-up procedures.

Q2: How do I establish acceptable limits for impurities in my fluorinated building blocks?

A2: Establishing acceptable impurity limits is a critical aspect of process development and is guided by regulatory standards, primarily the International Council for Harmonisation (ICH) guidelines.[1][2][8][9][10] The key thresholds to be aware of are outlined in ICH Q3A for new drug substances.[1][2][9][10]

Threshold Maximum Daily Dose ≤ 2g/day Maximum Daily Dose > 2g/day Purpose
Reporting Threshold 0.05%0.03%The level above which an impurity must be reported in regulatory submissions.[1][8][10]
Identification Threshold 0.10% or 1.0 mg/day (whichever is lower)0.05%The level above which the structure of an impurity must be determined.[1][8]
Qualification Threshold 0.15% or 1.0 mg/day (whichever is lower)0.05%The level above which an impurity's biological safety must be established.[1][8]

Table 1: ICH Q3A Impurity Thresholds

It is crucial to develop and validate analytical methods with a limit of quantification (LOQ) at or below the reporting threshold to accurately monitor impurity levels.[8]

Q3: What is the impact of fluorine on the analytical and purification challenges?

A3: The unique properties of the fluorine atom introduce specific challenges and opportunities in both analysis and purification:

  • Analytical Challenges:

    • The presence of fluorine can alter the chromatographic behavior of molecules, sometimes leading to poor peak shape or unexpected retention times on standard reversed-phase columns.

    • In mass spectrometry, the presence of fluorine can lead to complex fragmentation patterns.

  • Analytical Opportunities:

    • ¹⁹F NMR: This is a powerful tool for the analysis of fluorinated compounds. Due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, ¹⁹F NMR provides a wide chemical shift range, allowing for excellent signal dispersion and the potential for direct, quantitative analysis of impurities without the need for a reference standard of the impurity itself.[11][12][13][14][15][16]

  • Purification Challenges:

    • The similar polarities and volatilities of the desired product and partially fluorinated or isomeric impurities can make separation by traditional methods like distillation or crystallization challenging.

  • Purification Opportunities:

    • Fluorous Chromatography: Specialized fluorinated stationary phases can be used to enhance the separation of fluorinated compounds from their non-fluorinated or less-fluorinated counterparts.[17][18]

Section 2: Troubleshooting Guide - Addressing Specific Experimental Issues

This section provides a question-and-answer-based troubleshooting guide for common issues encountered during the large-scale production of fluorinated building blocks.

Impurity Identification and Characterization

Q4: My initial analysis (e.g., HPLC-UV) shows an unknown impurity peak. What is the most effective workflow for identifying it?

A4: A systematic approach is crucial for the efficient identification of unknown impurities. The following workflow is recommended:

impurity_identification_workflow start Unknown Impurity Peak Detected lcms LC-MS Analysis start->lcms Initial Step gcms GC-MS Analysis (for volatile impurities) start->gcms high_res_ms High-Resolution MS (HRMS) lcms->high_res_ms Obtain Exact Mass gcms->high_res_ms isolate Isolate Impurity (Prep HPLC/SFC) high_res_ms->isolate If concentration is sufficient nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) structure_elucidation Structure Elucidation nmr->structure_elucidation isolate->nmr Definitive Structure

Caption: Workflow for Impurity Identification.

  • Mass Spectrometry (MS):

    • LC-MS/GC-MS: The first step is to obtain the mass of the impurity. This will provide the molecular weight and can help in proposing a molecular formula.[12][19][20]

    • High-Resolution Mass Spectrometry (HRMS): This is highly recommended to obtain the exact mass and, therefore, a more confident molecular formula assignment.

  • Isolation:

    • If the impurity is present at a sufficient level (typically >0.1%), isolation is necessary for definitive structural elucidation. Preparative HPLC or Supercritical Fluid Chromatography (SFC) are often the methods of choice.[21][22][23]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Once isolated, a suite of NMR experiments (¹H, ¹³C, ¹⁹F, and 2D-NMR) will provide the definitive structure of the impurity. ¹⁹F NMR is particularly valuable for confirming the presence and environment of fluorine atoms.[12][13][15]

Q5: I suspect the presence of isomeric impurities. How can I confirm and quantify them?

A5: Isomeric impurities can be particularly challenging to resolve.

  • Chromatographic Methods:

    • Method Development: Extensive HPLC or GC method development is often required. Experiment with different stationary phases (e.g., phenyl, fluorinated phases), mobile phase compositions, and temperatures.[17][18] Chiral chromatography is necessary for enantiomeric impurities.

    • Supercritical Fluid Chromatography (SFC): SFC can offer orthogonal selectivity to HPLC and is often successful in separating isomers where HPLC fails.[21][22][23]

  • NMR Spectroscopy:

    • ¹⁹F NMR: Due to its high sensitivity and wide chemical shift range, ¹⁹F NMR is an excellent tool for both identifying and quantifying isomeric impurities, as the different electronic environments of the fluorine atoms in each isomer will often result in distinct and well-resolved signals.[14][15][16] Quantitative ¹⁹F NMR (qNMR) can provide accurate molar ratios without the need for isolating each isomer.[11][13]

Impurity Removal and Control

Q6: My product contains a significant amount of a partially fluorinated intermediate. What is the best strategy for removal at a large scale?

A6: The choice of purification method will depend on the physical properties of the product and the impurity.

purification_strategy start High Level of Partially Fluorinated Impurity properties Assess Physical Properties (Boiling Point, Solubility, Polarity) start->properties distillation Fractional Distillation properties->distillation Significant BP Difference crystallization Crystallization/Recrystallization properties->crystallization Solid Product & Different Solubility chromatography Preparative Chromatography (HPLC/SFC) properties->chromatography Similar Properties, High Value Product extraction Solvent Extraction properties->extraction Different Partition Coefficients

Caption: Decision tree for purification strategy.

  • Fractional Distillation: If there is a sufficient difference in boiling points between the desired product and the impurity, fractional distillation is often the most cost-effective and scalable method.

  • Crystallization: If the product is a solid, crystallization is a powerful purification technique.[24][25][26] The key is to find a solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurity remains in solution.

  • Preparative Chromatography: For high-value products where other methods fail, preparative HPLC or SFC may be necessary. While more expensive, these techniques offer the highest resolution.[21][22][23]

  • Solvent Extraction: If the product and impurity have different partition coefficients in a biphasic solvent system, liquid-liquid extraction can be an effective and scalable purification method.[27][28][29]

Q7: I am observing by-products from my fluorinating agent (e.g., from DAST or Selectfluor). How can I effectively remove them?

A7: By-products from fluorinating agents are a common issue.

  • Aqueous Work-up: Many by-products from common fluorinating agents (e.g., amine hydrofluorides from DAST, spent Selectfluor reagent) are water-soluble and can be removed with an aqueous wash during the reaction work-up.[5][7]

  • pH Adjustment: Adjusting the pH of the aqueous wash can improve the removal of acidic or basic by-products.

  • Scavenger Resins: For trace amounts of reactive by-products, using scavenger resins can be a highly effective and selective method of removal.

Section 3: Detailed Experimental Protocols

This section provides detailed, step-by-step methodologies for key analytical techniques.

Protocol: Quantitative ¹⁹F NMR (qNMR) for Impurity Analysis

Objective: To accurately determine the molar ratio of the main product to a fluorinated impurity.

Principle: The integral of a ¹⁹F NMR signal is directly proportional to the number of fluorine nuclei contributing to that signal. By comparing the integrals of signals from the main product and an impurity, their relative molar quantities can be determined.

Procedure:

  • Sample Preparation:

    • Accurately weigh a representative sample of the crude product (e.g., 10-20 mg).

    • Dissolve the sample in a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in an NMR tube. Ensure complete dissolution.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (≥400 MHz) equipped with a fluorine probe.

    • Tune and match the probe for the ¹⁹F frequency.

  • Acquisition Parameters:

    • Pulse Program: Use a standard single-pulse experiment, preferably with inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE).

    • Relaxation Delay (d1): This is a critical parameter. Set the relaxation delay to at least 5 times the longest T₁ relaxation time of the fluorine signals of interest to ensure full relaxation and accurate integration. A conservative value of 30-60 seconds is often a good starting point if T₁ values are unknown.

    • Pulse Angle: Use a 90° pulse angle.

    • Number of Scans: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1 for the signals to be integrated).

  • Data Processing:

    • Apply an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) to improve the S/N.

    • Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

    • Perform a baseline correction to ensure a flat baseline across the entire spectrum.

  • Analysis:

    • Integrate the well-resolved signals corresponding to the main product and the impurity.

    • Normalize each integral by dividing by the number of fluorine atoms that give rise to that signal.

    • The ratio of the normalized integrals gives the molar ratio of the two components.

Causality: The long relaxation delay is essential because if the nuclei are not fully relaxed before the next pulse, the signal intensity will be attenuated, leading to inaccurate integration and quantification.[11][14]

Protocol: GC-MS for Trace Volatile Impurity Analysis

Objective: To identify and quantify volatile impurities such as residual solvents or low-boiling point by-products.

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the fluorinated building block in a high-purity volatile solvent (e.g., dichloromethane, ethyl acetate) at a known concentration (e.g., 1 mg/mL).

    • If quantification is required, prepare a calibration curve using certified reference standards of the expected impurities.

  • Instrument Setup:

    • Column: Use a capillary column with a stationary phase appropriate for the polarity of the analytes (e.g., a 5% phenyl-methylpolysiloxane column is a good general-purpose choice).

    • Injector: Use a split/splitless injector. For trace analysis, a splitless injection is preferred to maximize sensitivity.

  • Acquisition Parameters:

    • Oven Temperature Program: Start at a low temperature (e.g., 40-50 °C) to resolve volatile solvents, then ramp up to a higher temperature (e.g., 250-300 °C) to elute higher-boiling components.

    • Carrier Gas: Use high-purity helium at a constant flow rate (e.g., 1-2 mL/min).

    • Mass Spectrometer: Operate in electron ionization (EI) mode. Scan a mass range appropriate for the expected impurities (e.g., m/z 35-500).

  • Data Analysis:

    • Identify impurity peaks by comparing their retention times and mass spectra to a library (e.g., NIST) or to the data from the injection of authentic standards.

    • Quantify impurities by comparing their peak areas to the calibration curve.

Causality: The temperature programming of the GC oven is crucial for separating compounds with a wide range of boiling points, ensuring that both volatile solvents and less volatile by-products can be resolved and identified in a single run.[12]

References

Technical Support Center: Strategies for the Purification of Fluorinated Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and actionable troubleshooting strategies for the purification of fluorinated heterocyclic compounds. The unique physicochemical properties conferred by fluorine—such as high electronegativity, small size, and the strength of the C-F bond—can lead to unexpected challenges during purification, including compound decomposition and poor separation.[1][2] This resource addresses these specific issues in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: Why is my fluorinated heterocycle degrading on a standard silica gel column?

A: Standard silica gel is inherently acidic due to the presence of silanol groups (Si-OH) on its surface. These acidic sites can act as Lewis or Brønsted acids, catalyzing the degradation of sensitive compounds. Fluorinated heterocycles, particularly those with basic nitrogen atoms (like pyridines or imidazoles), can be susceptible to acid-catalyzed reactions, including hydrolysis, rearrangement, or defluorination.[3]

For example, 4-fluoropyridine is known to be unstable in the presence of acid, which catalyzes its transformation into N-(4-pyridyl)-4-pyridone. The hydrolysis itself can liberate acid, further accelerating the decomposition.

Solution:

  • Deactivate the Silica Gel: Neutralize the acidic silanol groups by pre-treating the silica gel with a basic modifier. A common and effective method is to use a solvent system containing a small percentage (e.g., 1-3%) of triethylamine (TEA).[3]

  • Use an Alternative Stationary Phase: Consider using less acidic stationary phases like alumina (neutral or basic), Florisil®, or chemically bonded phases such as C18 for reversed-phase chromatography.

Q2: My fluorinated compound shows significant peak tailing in reversed-phase HPLC. What is the cause and how can I fix it?

A: Peak tailing for fluorinated basic heterocycles in reversed-phase HPLC is often caused by secondary interactions between the analyte and residual, un-capped silanol groups on the C18 stationary phase. These interactions lead to a non-ideal chromatographic process where a fraction of the analyte is retained longer than the bulk, resulting in a tailed peak.

Solutions:

  • Mobile Phase Modifiers: Add a competing agent to the mobile phase to mask the silanol interactions.

    • For basic compounds: Add a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (typically 0.1%). The acid protonates the basic analyte, which can improve peak shape, and also protonates the silanols, reducing their interaction with the analyte.

    • For acidic compounds: Adding a basic modifier can sometimes be helpful, but adjusting the pH is often more effective.

  • Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the pKa of your compound. For basic compounds, a lower pH (e.g., pH 2-4) will ensure the molecule is fully protonated and behaves consistently.

  • Use an End-Capped Column: Employ a high-quality, end-capped reversed-phase column where most of the residual silanols have been chemically derivatized to minimize these secondary interactions.

Q3: I have very poor retention of my highly polar fluorinated heterocycle in reversed-phase chromatography. What are my options?

A: Highly polar compounds have weak interactions with the non-polar stationary phase (like C18) in reversed-phase chromatography, causing them to elute very early, often in or near the solvent front (void volume).

Solutions:

  • Switch to HILIC: Hydrophilic Interaction Chromatography (HILIC) is designed for the retention of polar compounds. It uses a polar stationary phase (like silica, amide, or zwitterionic phases) with a mobile phase consisting of a high percentage of an organic solvent (like acetonitrile) and a small amount of aqueous buffer.

  • Use a Polar-Embedded or Polar-Endcapped Column: These are specialized reversed-phase columns that have polar groups embedded within the alkyl chains or at the end of them. These phases provide enhanced retention for polar analytes compared to traditional C18 columns.

  • Consider Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO2 as the main mobile phase, often with a co-solvent like methanol. It can provide unique selectivity for polar and chiral fluorinated compounds and is an excellent orthogonal technique.

Q4: How does fluorination affect the pKa of my heterocyclic compound, and why does this matter for purification?

A: Fluorine is a highly electronegative atom, and its introduction, particularly as a CF3 group, has a strong electron-withdrawing effect.[2] This effect can significantly lower the pKa of nearby basic functional groups (e.g., amines, nitrogen atoms in a heterocycle), making them less basic.[2]

This is critical for purification because:

  • Solubility: The ionization state of a molecule, which is dictated by the solution pH relative to its pKa, affects its solubility in aqueous and organic solvents. A change in pKa will alter the pH at which the compound is charged or neutral.

  • Chromatographic Behavior: In reversed-phase or ion-exchange chromatography, the retention of a compound is highly dependent on its ionization state. A lower pKa for a basic compound means it will be protonated (and more polar) at a lower pH. This knowledge is essential for selecting the correct mobile phase pH to achieve optimal retention and peak shape.

PropertyEffect of Fluorination (General Trend)Rationale for Impact on Purification
pKa (of a basic N) Decreases (becomes more acidic/less basic)Affects ionization state, influencing retention in RP-HPLC and solubility during workup.[2]
Lipophilicity (logP) Increases (for Ar-F), can decrease (for alkyl-CF3)Alters retention in reversed-phase chromatography; higher logP generally means more retention.
Metabolic Stability IncreasesFluorine can block sites of metabolic oxidation (e.g., by Cytochrome P450 enzymes), preventing degradation during in-vivo studies, but can also lead to defluorination.[4]

Troubleshooting Guides

Issue 1: Compound Decomposition During Workup or Purification

Symptoms:

  • Appearance of new, unexpected spots on TLC or peaks in LCMS after workup or column chromatography.

  • Low recovery of the desired product.

  • Charring or streaking on the silica gel column.

Many fluorinated heterocycles, especially those containing pyridine or similar basic moieties, are susceptible to acid-catalyzed hydrolysis or rearrangement.

cluster_0 Acid-Catalyzed Hydrolysis of 4-Fluoropyridine Start 4-Fluoropyridine Protonated Protonated Pyridinium Start->Protonated + H⁺ Intermediate Addition Intermediate Protonated->Intermediate + H₂O (Nucleophilic Attack) Product N-(4-pyridyl)-4-pyridone Intermediate->Product - H⁺, - HF H2O H₂O H_plus H⁺ HF HF

Caption: Acid-catalyzed hydrolysis of 4-fluoropyridine.

Troubleshooting Steps:

  • Neutralize Workup: During aqueous workup, use a mild base like sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid from the reaction.

  • Avoid Strong Acids: If possible, avoid using strong acids during the reaction or workup.

  • Deactivate Silica Gel: For chromatography, use silica gel that has been deactivated with triethylamine. (See Protocol 1).

  • Alternative Purification: Use reversed-phase chromatography with a neutral or slightly basic mobile phase, or switch to neutral alumina as the stationary phase.

Residual Lewis acids from a reaction (e.g., AlCl₃, BF₃) can catalyze decomposition, such as the ring-opening of fluorinated epoxides or other strained rings.[5][6][7][8]

Troubleshooting Steps:

  • Thorough Quenching: Ensure the reaction is properly quenched to deactivate the Lewis acid before workup. This may involve the careful addition of water, a basic solution, or a chelating agent like Rochelle's salt.

  • Aqueous Wash: Perform a thorough aqueous wash during the workup to remove any water-soluble metal salts.

  • Use Deactivated Media: As with acid sensitivity, avoid acidic silica gel which can have Lewis acidic character.

During metabolic stability assays, Cytochrome P450 enzymes can catalyze oxidative defluorination, leading to the formation of toxic metabolites and loss of the parent compound.[9][10][11][12][13]

cluster_1 Generalized P450-Mediated Oxidative Defluorination Parent Fluorinated Heterocycle (Ar-F) Epoxide Arene Oxide Intermediate Parent->Epoxide + P450 Cpd I (Epoxidation) P450_CpdI P450 Cpd I [Fe(IV)=O] Ketone Ketone Product Epoxide->Ketone Rearrangement - HF HF HF

Caption: P450-mediated oxidative defluorination pathway.

Troubleshooting Steps (for analysis of biological samples):

  • Use Enzyme Inhibitors: In in-vitro assays, use specific P450 inhibitors to identify the enzyme responsible.

  • Modify Sample Prep: Use protein precipitation or solid-phase extraction (SPE) methods that are gentle and minimize the activity of residual enzymes before analysis.

  • Rapid Analysis: Analyze samples quickly after collection and keep them at low temperatures to minimize enzymatic degradation.

Experimental Protocols

Protocol 1: Deactivation of Silica Gel for Flash Chromatography

This protocol neutralizes the acidic surface of silica gel, making it suitable for purifying acid-sensitive compounds.[3]

Materials:

  • Silica gel for flash chromatography

  • Eluent system (e.g., Hexane/Ethyl Acetate)

  • Triethylamine (TEA)

  • Flash chromatography column and system

Procedure:

  • Prepare the Eluent: Determine an appropriate eluent system for your compound using standard TLC.

  • Prepare the Deactivating Eluent: Create a separate solution of your chosen initial eluent containing 1-3% triethylamine by volume. For example, for a 95:5 Hexane:EtOAc system, prepare a solution of 94:5:1 Hexane:EtOAc:TEA.

  • Pack the Column: Pack the flash column with silica gel as you normally would, either as a dry powder or as a slurry with the non-modified eluent.

  • Flush for Deactivation: Equilibrate the packed column by flushing it with 2-3 column volumes of the TEA-containing eluent prepared in step 2. This allows the TEA to react with and cap the acidic silanol sites.

  • Re-equilibrate: Flush the column with at least 3-5 column volumes of the original, non-TEA-containing eluent. This removes the excess, unbound triethylamine, which could otherwise interfere with your separation.

  • Load and Run: Load your sample and run the chromatography using your standard eluent system. The silica is now "deactivated" and should be much more inert towards your acid-sensitive compound.[3][14][15]

Protocol 2: Fluorous Solid-Phase Extraction (F-SPE)

This technique is excellent for separating fluorous-tagged compounds from non-fluorous reagents and byproducts. It relies on the unique interaction between the highly fluorinated tag and a fluorinated stationary phase.[16][17][18][19]

Materials:

  • Fluorous SPE cartridge (e.g., silica gel with a C8F17 bonded phase)

  • "Fluorophobic" solvent (e.g., 80:20 Methanol:Water)

  • "Fluorophilic" solvent (e.g., Methanol, THF, or Acetone)

  • Sample dissolved in a suitable solvent (e.g., DMF, or the fluorophobic solvent)

Procedure:

  • Conditioning: Pre-condition the F-SPE cartridge by passing 2-3 column volumes of the "fluorophobic" solvent (e.g., 80:20 MeOH:H₂O) through it. This prepares the stationary phase for sample loading.[16][17]

  • Sample Loading: Dissolve your crude reaction mixture in a minimal amount of a suitable solvent (like DMF) and load it onto the conditioned cartridge. Gently apply pressure or vacuum to ensure the sample is fully adsorbed onto the stationary phase.[16]

  • Fluorophobic Elution (Wash): Elute the cartridge with 3-5 column volumes of the "fluorophobic" solvent. Non-fluorous compounds (starting materials, reagents, byproducts) will have little affinity for the stationary phase and will elute in this fraction. Collect this fraction.[16][17]

  • Fluorophilic Elution (Elute): Switch the elution solvent to a "fluorophilic" solvent like pure methanol or THF. Elute with 3-5 column volumes of this solvent. The fluorous-tagged compound, which was strongly retained, will now be eluted. Collect this second fraction.[16][17]

  • Analysis: Analyze the collected fractions by TLC or LCMS to confirm the separation and identify the fraction containing your desired product.

  • Cartridge Regeneration (Optional): Fluorous SPE cartridges can often be reused. Wash the cartridge with a strong solvent like THF or acetone, then re-condition it for the next use.[16][17]

References

  • Department of Chemistry, University of Rochester. Tips for Flash Column Chromatography. [Link]

  • Kalow, J. A., & Doyle, A. G. (2010). Enantioselective Ring Opening of Epoxides by Fluoride Anion Promoted by a Cooperative Dual-Catalyst System. Journal of the American Chemical Society. [Link]

  • Zhang, W. (2004). Synthetic applications of fluorous solid-phase extraction (F-SPE). National Institutes of Health. [Link]

  • Bhat, A. P., et al. (2023). Photolysis Products of Fluorinated Pharmaceuticals: A Combined Fluorine Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Approach. Environmental Toxicology and Chemistry. [Link]

  • Bhat, A. P., et al. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. National Institutes of Health. [Link]

  • ResearchGate. Overview of the cytochrome P450-mediated defluorination of 4-fluorophenol. [Link]

  • Wang, Y., et al. (2021). Discovery of a P450-Catalyzed Oxidative Defluorination Mechanism toward Chiral Organofluorines: Uncovering a Hidden Pathway. ResearchGate. [Link]

  • ResearchGate. Deactivation of silica gel?. [Link]

  • Zhang, Y., et al. (2023). Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Aromatic Fluorides. Angewandte Chemie. [Link]

  • Organic Syntheses. 2-Pentyl-3-methyl-5-heptylfuran. [Link]

  • Dover, T. L., et al. (2021). Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles. Arkivoc. [Link]

  • Bhat, A. P., et al. (2022). Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides. National Institutes of Health. [Link]

  • Gauthier, L. T., & Mabury, S. A. (2023). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. National Institutes of Health. [Link]

  • University of Manchester. Insights into Cytochrome P450 Enzymes Catalyzed Defluorination of Aromatic Fluorides. [Link]

  • ResearchGate. Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Aromatic Fluorides. [Link]

  • Gauthier, L. T., & Mabury, S. A. (2023). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Environmental Au. [Link]

  • Reddit. Deactivating Silica Gel with Triethylamine. [Link]

  • ResearchGate. Ring‐opening of Epoxides Mediated by Frustrated Lewis Pairs. [Link]

  • Chen, Q., et al. (2013). Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals in water samples coupled with liquid chromatography-tandem mass spectrometry. RSC Publishing. [Link]

  • Chemistry For Everyone. (2024). How To Neutralize Silica Gel?. YouTube. [Link]

  • The Doyle Group, Princeton University. (2010). Enantioselective Ring Opening of Epoxides by Fluoride Anion Promoted by a Cooperative Dual-Catalyst System. [Link]

  • Phenomenex. HPLC Troubleshooting Guide. [Link]

  • Ashenhurst, J. (2015). Opening of Epoxides With Acid. Master Organic Chemistry. [Link]

  • PharmaCores. (2024). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. [Link]

  • ResearchGate. What are the p K a values of C–H bonds in aromatic heterocyclic compounds in DMSO?. [Link]

  • SCION Instruments. HPLC Troubleshooting Guide. [Link]

  • Pozharskii, A. F., et al. (2014). Fluorine in heterocyclic chemistry. ResearchGate. [Link]

  • Advanced Chromatography Technologies. HPLC Troubleshooting Guide. [Link]

  • Zhang, W., et al. (2007). Automation of Fluorous Solid-Phase Extraction for Parallel Synthesis. National Institutes of Health. [Link]

  • ResearchGate. Purification of fluorides for optical materials synthesis. [Link]

  • Johnson, B. M., et al. (2016). Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. PubMed. [Link]

  • ALWSCI. (2024). Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow. [Link]

  • University of Windsor. HYDROLYSIS. [Link]

  • Organic Chemistry Data. Bordwell pKa Table. [Link]

  • Behera, B., & Sahu, H. B. (2021). A comparison of fluoride removal techniques using multi criteria analysis. ResearchGate. [Link]

  • Burns, E. R., et al. (2023). Improved total organic fluorine methods for more comprehensive measurement of PFAS in industrial wastewater, river water, and air. PubMed. [Link]

  • FULIR. On the basicity of conjugated nitrogen heterocycles in different media. [Link]

  • Panda, S., & Giri, G. (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. [Link]

  • Plaumann, M., et al. (2019). NMR study of the acid-promoted hydrolysis of 2-fluoropyridine derivatives. ResearchGate. [Link]

  • Williams, R. pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

  • Amfinecom. Understanding the Properties and Applications of Fluorinated Heterocycles in Chemistry. [Link]

  • Levin, V. V., et al. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry. [Link]

  • Al-Dies, A. M., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed. [Link]

  • MDPI. Highly Efficient Removal of PFAS from Water Using Surface-Modified Regenerable Quaternized Chitosan Hydrogels. [Link]

  • Vitale, F., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. [Link]

Sources

Technical Support Center: Analytical Methods for Impurities in Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the analysis of fluorinated compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by organofluorine chemistry. The high electronegativity and unique reactivity of fluorine demand specialized analytical approaches. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your methodologies.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should expect in my fluorinated active pharmaceutical ingredient (API)?

A1: Impurities in fluorinated APIs are diverse and largely depend on the synthetic route. According to International Council for Harmonisation (ICH) guidelines, they can be broadly categorized.[1][2][3]

  • Organic Impurities: These are the most common and varied.

    • Starting Materials & Intermediates: Unreacted precursors or intermediates from the synthetic pathway.

    • By-products: Result from side reactions, such as over-fluorination, incomplete reaction, or rearrangement. Isomeric impurities are a significant concern here.

    • Degradation Products: Formed during manufacturing or storage due to factors like heat, light, or pH.[1][3] Photolysis, for example, can generate a host of fluorinated breakdown products.[4][5][6][7]

    • Reagents, Ligands, and Catalysts: Residuals from the chemical synthesis process.[1][3]

  • Inorganic Impurities: These typically derive from the manufacturing process and can include inorganic salts, heavy metals, or residual catalysts.[2][3]

  • Residual Solvents: Solvents used during synthesis or purification that are not completely removed. ICH Q3C guidelines provide specific limits for these.[1]

Q2: How does the presence of fluorine affect my choice of analytical technique?

A2: The fluorine atom introduces several challenges and opportunities. Its high electronegativity can alter molecular polarity, affecting chromatographic retention. The presence of the ¹⁹F nucleus, however, is a significant advantage for Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Chromatography (HPLC/GC): Fluorination can decrease polarity, potentially leading to poor retention on traditional reversed-phase columns (like C18). Highly fluorinated molecules may require specialized columns (e.g., F5 phases or phenyl-hexyl) to achieve adequate separation.[8] For volatile fluorinated compounds, Gas Chromatography (GC) is suitable, but care must be taken as reactive species like HF can damage standard polysiloxane columns.[9]

  • NMR Spectroscopy: ¹⁹F NMR is an exceptionally powerful tool. It has high sensitivity (similar to ¹H NMR) and a very wide chemical shift range (~600 ppm), which provides extremely high resolution and minimizes signal overlap, making it ideal for identifying and quantifying fluorinated impurities, even at levels around 0.1 mole%.[10][11][12][13]

  • Mass Spectrometry (MS): While essential for identification, MS workflows can be challenging for fluorinated compounds, sometimes failing to account for a significant portion of fluorinated species in a sample.[4][6][7] Combining MS with ¹⁹F NMR provides a much more complete picture of the impurity profile.[4][5][6][7]

Q3: What are the regulatory thresholds for impurities I need to be aware of?

A3: The ICH Q3A(R2) guideline is the primary reference for impurities in new drug substances.[14] It establishes three key thresholds based on the maximum daily dose of the drug.

Threshold TypePurposeGeneral Limit (for max. daily dose ≤ 2g/day)
Reporting Threshold The level above which an impurity must be reported in a regulatory submission.≥ 0.05%
Identification Threshold The level above which the structure of an impurity must be determined.> 0.10% or 1.0 mg/day intake (whichever is lower)
Qualification Threshold The level above which an impurity's biological safety must be established.> 0.15% or 1.0 mg/day intake (whichever is lower)

Table based on data from ICH Q3A(R2) Guidelines.[2][3][15]

It is crucial to consult the latest ICH guidelines directly, as thresholds can vary based on the maximum daily dose and other factors.[1][2][3][14]

Analytical Technique Troubleshooting Guides

This section addresses specific, practical problems you might encounter during your analysis.

Workflow: Selecting the Right Analytical Technique

Before diving into troubleshooting, it's critical to select the appropriate method. The following diagram outlines a decision-making workflow based on the properties of the target impurity.

G cluster_start Impurity Properties cluster_analysis Analytical Method Selection Start Identify Impurity Properties Volatile Is the impurity volatile? Start->Volatile Chromophore Does the impurity have a UV chromophore? Volatile->Chromophore No GCMS GC-MS Volatile->GCMS Yes HPLC_UV HPLC-UV Chromophore->HPLC_UV Yes HPLC_MS HPLC-MS Chromophore->HPLC_MS No (or for confirmation) NMR_Check Need for quantification & high resolution of F-species? NMR 19F NMR NMR_Check->NMR Yes IC Is it an inorganic ion (e.g., F-)? NMR_Check->IC No GCMS->NMR_Check HPLC_UV->NMR_Check HPLC_MS->NMR_Check IC->HPLC_MS No IC_Method Ion Chromatography or ISE IC->IC_Method Yes

Caption: Decision workflow for selecting an analytical method.

¹⁹F NMR Spectroscopy

Q: My ¹⁹F NMR spectrum shows very broad signals for my analyte and its impurities. What's causing this and how can I fix it?

A: Broad signals in ¹⁹F NMR can stem from several factors. The most common are:

  • Chemical Exchange: The fluorine atom may be undergoing exchange between different chemical environments on a timescale similar to the NMR experiment. This can be pH or temperature-dependent.

    • Troubleshooting: Try acquiring the spectrum at a lower temperature to slow the exchange rate. Also, ensure the pH of your sample (if in an aqueous-based solvent) is controlled and consistent.

  • Paramagnetic Species: Trace amounts of paramagnetic metal ions (e.g., Fe³⁺, Cu²⁺) in your sample can cause significant line broadening.

    • Troubleshooting: Pass your sample through a small plug of Chelex resin or add a chelating agent like EDTA to sequester the metal ions. Ensure all glassware is scrupulously clean.

  • Poor Shimming: Just like with ¹H NMR, an inhomogeneous magnetic field will lead to broad lines.

    • Troubleshooting: Carefully shim the spectrometer on your sample. Fluorine's large chemical shift range makes it sensitive to poor shims across the whole spectral width.

Q: I'm struggling with accurate quantification using ¹⁹F NMR. My integrals don't seem reliable.

A: Quantitative ¹⁹F NMR (qNMR) is powerful but requires careful setup due to the wide chemical shift range.[11][16]

  • Incomplete Relaxation: The T1 (spin-lattice) relaxation times for fluorine nuclei can be long and vary significantly between different molecules. If the relaxation delay (d1) is too short, signals will not fully recover between pulses, leading to inaccurate integrals.

    • Troubleshooting: Measure the T1 values for all signals of interest (your API and the impurities). Set the relaxation delay to at least 5 times the longest T1 value.[13] A value of 25 seconds has been shown to be effective in some cases for fluoro-polyphosphates.[16]

  • Non-uniform Excitation: The very wide spectral width of ¹⁹F can exceed the excitation bandwidth of standard RF pulses, meaning signals far from the transmitter frequency will be excited less efficiently, resulting in artificially low integrals.

    • Troubleshooting: Use a pulse sequence designed for uniform excitation over a wide bandwidth. Modern spectrometers often have composite pulses or adiabatic pulses (like CHORUS) specifically for this purpose.[11] Alternatively, acquire the spectrum in segments with the transmitter frequency centered on each region of interest, though this is less efficient.[11]

  • ¹³C Satellites: Signals from molecules containing a ¹³C atom adjacent to the fluorine appear as small "satellite" peaks (~0.55% intensity each) flanking the main ¹⁹F signal. These can be mistaken for or overlap with low-level impurity signals.[12][16]

    • Troubleshooting: Use pulse sequences designed to suppress these ¹³C satellites, which provides a much cleaner baseline for detecting and quantifying impurities at the ~0.1% level.[12]

High-Performance Liquid Chromatography (HPLC/UPLC)

Q: My fluorinated analyte is showing severe peak tailing on a C18 column. What should I do?

A: This is a classic problem. The highly electronegative fluorine atoms can engage in undesirable secondary interactions with the stationary phase.

  • Silanol Interactions: Residual, un-capped silanol groups (-Si-OH) on the silica surface of the column are acidic and can interact strongly with basic sites on your analyte, causing tailing.

    • Troubleshooting:

      • Lower Mobile Phase pH: Add a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase (e.g., 0.1%). This protonates the silanol groups, minimizing their interaction with your analyte.

      • Use a High-Purity, End-Capped Column: Modern columns are designed with minimal residual silanols. Ensure you are using a high-quality, fully end-capped C18 column.

      • Switch Stationary Phase: Consider a column with an alternative stationary phase. A phenyl-hexyl or a pentafluorophenyl (F5) column can offer different selectivity and reduce silanol interactions for fluorinated compounds.[8]

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.

    • Troubleshooting: Dilute your sample and inject a smaller volume to see if the peak shape improves.[17]

  • Sample Solvent Incompatibility: If your sample is dissolved in a solvent much stronger than the mobile phase (e.g., pure DMSO or ACN when the mobile phase is 90% water), it can cause peak distortion.

    • Troubleshooting: Whenever possible, dissolve your sample in the initial mobile phase.[18]

G Problem HPLC Peak Tailing Observed CheckOverload Is sample overloaded? Problem->CheckOverload CheckSolvent Is sample solvent stronger than mobile phase? CheckOverload->CheckSolvent No Sol_Dilute Dilute sample or reduce injection volume CheckOverload->Sol_Dilute Yes CheckSilanol Suspect Silanol Interactions CheckSolvent->CheckSilanol No Sol_Solvent Dissolve sample in mobile phase CheckSolvent->Sol_Solvent Yes Sol_pH Lower mobile phase pH (add 0.1% TFA/Formic Acid) CheckSilanol->Sol_pH End Peak Shape Improved Sol_Dilute->End Sol_Solvent->End Sol_Column Switch to end-capped or alternative phase column (F5) Sol_pH->Sol_Column If tailing persists Sol_Column->End

Caption: Troubleshooting flowchart for HPLC peak tailing.

Q: I'm having trouble detecting my low-level fluorinated impurities. The baseline is very noisy.

A: A noisy baseline compromises your limit of detection (LOD) and limit of quantitation (LOQ).

  • Mobile Phase Issues: The most common cause of baseline noise is the mobile phase.

    • Contamination: Use only high-purity, HPLC-grade solvents. Impurities in the mobile phase can accumulate and elute during a gradient run, causing a rising baseline or ghost peaks.[17]

    • Inadequate Degassing: Dissolved air can form bubbles in the pump or detector cell, causing pressure fluctuations and baseline noise.[18][19] Use an online degasser or sparge solvents with helium.

    • Poor Mixing: If you are mixing solvents online, ensure the pump's mixer is functioning correctly.

  • Detector Problems: The detector itself can be a source of noise.

    • Lamp Failure: A UV detector lamp nearing the end of its life can cause erratic output. Check the lamp energy and hours of use.

    • Contaminated Flow Cell: Flush the flow cell with a strong, non-reactive solvent (like isopropanol) to remove any adsorbed material.[19]

  • System Leaks: A small, consistent leak in the system can cause pressure fluctuations that manifest as a noisy baseline.[17][19] Carefully inspect all fittings from the pump to the detector.

Key Experimental Protocols

Protocol 1: Quantification of a Non-Volatile Fluorinated Impurity by HPLC-UV

This protocol outlines a general procedure for method development and quantification.

1. Materials & Equipment

  • HPLC system with UV/DAD detector, pump, autosampler, and column oven.

  • High-purity C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • HPLC-grade acetonitrile (ACN) and water.

  • HPLC-grade formic acid (FA).

  • Reference standards for the API and the identified impurity.

  • Class A volumetric flasks and pipettes.

  • 0.22 µm syringe filters.

2. Standard & Sample Preparation

  • Mobile Phase A: 0.1% FA in water.

  • Mobile Phase B: 0.1% FA in ACN.

  • Diluent: Prepare a mixture of Water:ACN that mimics the initial mobile phase conditions (e.g., 80:20).

  • Standard Stock Solutions: Accurately weigh and dissolve the API and impurity reference standards in the diluent to create 1 mg/mL stock solutions.

  • Calibration Standards: Prepare a series of at least five calibration standards by diluting the impurity stock solution. The concentration range should bracket the expected impurity level (e.g., from 0.05% to 0.2% of the API concentration). Spike each standard with the API at the target concentration (e.g., 1 mg/mL).

  • Sample Preparation: Accurately weigh and dissolve the API sample in the diluent to the target concentration (e.g., 1 mg/mL). Filter through a 0.22 µm syringe filter before injection.

3. HPLC Method

  • Column Temperature: 30 °C

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • UV Detection: Set to the λmax of the impurity. If unknown, use a DAD to monitor a range (e.g., 200-400 nm).

  • Gradient Program (Example):

    Time (min) % Mobile Phase B
    0.0 20
    15.0 80
    17.0 80
    17.1 20

    | 20.0 | 20 |

4. Data Analysis & Quantification

  • System Suitability: Inject a mid-level calibration standard five times. The relative standard deviation (RSD) for the impurity peak area should be < 2.0%.

  • Calibration Curve: Plot the peak area of the impurity versus its concentration for all calibration standards. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be ≥ 0.999.

  • Quantification: Inject the prepared sample. Using the peak area of the impurity from the sample chromatogram, calculate its concentration using the calibration curve equation. Express the final result as a weight/weight percentage relative to the API.

References

  • Holzgrabe, U., & Deubner, R. (2003). Impurity profiling in bulk pharmaceutical batches using 19F NMR spectroscopy and distinction between monomeric and dimeric impurities by NMR-based diffusion measurements. PubMed.
  • Patil, A. S., et al. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
  • ICH. (n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. ICH.
  • LCGC International. (2023). Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods.
  • European Medicines Agency. (2006). ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. EMA.
  • Bhat, G. A., et al. (2024). Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. PubMed.
  • Bhat, G. A., et al. (2023). Photolysis Products of Fluorinated Pharmaceuticals: A Combined Fluorine Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Approach. Environmental Toxicology and Chemistry.
  • Morris, G. A. (2016). New NMR Tools for Impurity Analysis. Research Explorer - The University of Manchester.
  • Bhat, G. A., et al. (2024). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. NIH.
  • Bhat, G. A., et al. (2024). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology.
  • Moutzouri, P., et al. (2017). Clearing the undergrowth: detection and quantification of low level impurities using 19F NMR.
  • ICH. (2006). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). ICH.
  • Nare, L., et al. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). NIH.
  • LCGC International. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry.
  • ATSDR. (n.d.). Analytical Methods. Agency for Toxic Substances and Disease Registry.
  • Ribeiro, A. (1998). Organofluorine Compounds in the Environment - Analysis, Sources and. Bibliothèque et Archives Canada.
  • Calafat, A. M., et al. (2023). Unknown Organofluorine Mixtures in U.S. Adult Serum: Contribution from Pharmaceuticals?. Environmental Science & Technology.
  • Menz, D. H., et al. (2021). Identification of Impurities via GC/MS Analysis Using the Data of Batch 171214.
  • Yoe, J. H., Salsbury, J. M., & Cole, J. W. (1944). Determination of Fluorine in Fluoro-Organic Compounds. DTIC.
  • JEOL Ltd. (n.d.). Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. JEOL.
  • ResearchGate. (n.d.). Chemical structures of the fluorine-containing pharmaceuticals studied.
  • Martin, J. W., et al. (2003).
  • Falandysz, J., & Taniyasu, S. (2016).
  • University of Ottawa. (n.d.). 19Flourine NMR. NMR Facility.
  • Wenyi, C., et al. (2006). Quantitative 19F NMR method validation and application to the quantitative analysis of a fluoro-polyphosphates mixture.
  • Thermo Fisher Scientific. (n.d.). Successful HPLC Operation – A Troubleshooting Guide. Thermo Fisher Scientific.
  • ResearchGate. (2014). Is it possible to analyze F-compounds with GCMS?.
  • FDA. (2006). Preparation and LC/MS/MS Analysis of Honey for Fluoroquinolone Residues. FDA.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Sigma-Aldrich.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. SCION Instruments.
  • AELAB. (2025). Expert Guide to Troubleshooting Common HPLC Issues. AELAB.
  • ACS Publications. (2020). Where Does the Fluorine Come From? A Review on the Challenges Associated with the Synthesis of Organofluorine Compounds. Organic Process Research & Development.
  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. PharmaCores.
  • Hamlin, A. G., et al. (1961).
  • EPA. (2022). Challenges Associated with the Analysis of Consumer Products. EPA.
  • de Oliveira, A. R. M., et al. (2023).

Sources

Validation & Comparative

A Senior Application Scientist's Guide: Strategic Application of 4,4-Difluoropiperidine Over Non-Fluorinated Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Imperative of Fluorination in Modern Medicinal Chemistry

The piperidine ring is one of the most ubiquitous scaffolds in medicinal chemistry, found in a vast array of clinically approved drugs targeting indications from central nervous system (CNS) disorders to oncology.[1][2][3] Its prevalence stems from its ability to serve as a versatile, saturated heterocycle that can be readily functionalized, often providing a basic nitrogen atom crucial for target engagement and favorable physicochemical properties.[] However, the very properties that make piperidine so useful can also present liabilities, such as high basicity leading to off-target effects or metabolic instability at susceptible C-H bonds.

This guide provides an in-depth comparison of 4,4-difluoropiperidine with its non-fluorinated parent, piperidine. The strategic introduction of a gem-difluoro group at the 4-position is not a trivial substitution; it is a profound bioisosteric modification that fundamentally alters the molecule's electronic, conformational, and metabolic profile. As Senior Application Scientists, we understand that the choice of a building block is dictated by its ultimate impact on the pharmacological and pharmacokinetic profile of a lead candidate. Here, we will dissect the causality behind the experimental differences between these two scaffolds, providing the data and protocols necessary for you to make informed decisions in your drug design campaigns.

Part 1: Comparative Analysis of Physicochemical Properties

The introduction of two fluorine atoms at the C4 position of the piperidine ring induces significant, predictable changes in key physicochemical parameters that are critical for drug development. These alterations are primarily driven by the strong electron-withdrawing inductive effect of the C-F bonds.

Basicity (pKa): A Deliberate Attenuation

The basicity of the piperidine nitrogen is a critical determinant of a drug's absorption, distribution, and potential for off-target ionic interactions (e.g., hERG channel binding).

  • Piperidine: Exhibits a high pKa, typically around 11.1, meaning it is almost fully protonated at physiological pH (7.4).

  • 4,4-Difluoropiperidine: Shows a markedly lower pKa, with predicted and experimental values in the range of 8.2-8.5.[5][6][7]

Causality: The two highly electronegative fluorine atoms exert a powerful through-bond inductive effect (-I effect), pulling electron density away from the nitrogen atom. This reduces the electron density of the nitrogen's lone pair, making it less available for protonation and thereby lowering the basicity of the amine. This multi-carbon distance effect is a well-documented strategy for tuning amine pKa.[8][9] For a drug candidate, reducing the pKa from >10 to the 8-9 range can be highly advantageous, as it allows for a greater fraction of the neutral, membrane-permeable species to exist at physiological pH, potentially improving oral absorption and cell penetration.

Lipophilicity (logP): A Context-Dependent Modulation

Lipophilicity, the measure of a compound's partitioning between an oily (n-octanol) and an aqueous phase, is a crucial factor for membrane permeability and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Piperidine: Has a logP of approximately 0.9.

  • 4,4-Difluoropiperidine: The effect of gem-difluorination on logP is not always intuitive. While fluorine is the most electronegative element, its substitution for hydrogen can either increase or decrease lipophilicity depending on the molecular context.[8][10] In the case of 4,4-difluoropiperidine itself, the lipophilicity is generally observed to be slightly lower than or similar to piperidine.

Causality: This complex behavior arises from a balance of competing factors. The fluorine atoms can shield the basic nitrogen, reducing its ability to form hydrogen bonds with water, which would increase lipophilicity. Conversely, the C-F₂ group introduces a strong local dipole that can have complex interactions with the surrounding solvent shell. The overall effect depends on how these factors balance out and the influence of other substituents on the molecule.[8][11]

Metabolic Stability: Blocking a Key Site of Oxidation

One of the most compelling reasons to employ 4,4-difluoropiperidine is to enhance metabolic stability. The piperidine ring, particularly at positions alpha and beta to the nitrogen, can be susceptible to oxidation by Cytochrome P450 (CYP) enzymes.

  • Piperidine: The C-H bonds at the 4-position are potential sites for metabolic hydroxylation.

  • 4,4-Difluoropiperidine: The replacement of C-H with C-F bonds at the 4-position effectively blocks this site from oxidative metabolism.[12] The carbon-fluorine bond is exceptionally strong (bond energy ~110 kcal/mol) and resistant to enzymatic cleavage.[13]

Causality: CYP-mediated oxidation typically proceeds via hydrogen atom abstraction. The high strength of the C-F bond makes this process energetically prohibitive. By "fluorine-capping" a metabolically labile position, medicinal chemists can significantly increase a compound's half-life, reduce metabolic clearance, and improve its oral bioavailability.[9]

Conformational Profile

The piperidine ring exists predominantly in a chair conformation. The introduction of the bulky and electronegative gem-difluoro group can influence the ring's conformational preferences and the orientation of substituents. NMR studies have shown that fluorine substitution can have a profound impact on the axial vs. equatorial preference of substituents, an effect driven by a combination of electrostatic interactions, hyperconjugation, and solvation.[13][14] While the 4,4-difluoro substitution is symmetrical, it can subtly alter bond lengths and angles, which may influence how a larger molecule containing this scaffold presents its pharmacophoric elements to a biological target.[15]

Data Summary Table
PropertyPiperidine4,4-DifluoropiperidineRationale for Change & Implication in Drug Design
pKa ~11.1~8.2 - 8.5[5][6]Inductive Effect : Strong -I effect of CF₂ group reduces nitrogen lone pair availability. Benefit : Lowers risk of hERG toxicity, improves oral absorption by increasing neutral fraction at pH 7.4.
logP ~0.9Context-dependent, often similar or slightly lowerComplex Electronic Effects : Balance of shielding vs. local dipole effects. Benefit : Allows for fine-tuning of lipophilicity without drastic changes.
Metabolic Stability Susceptible to C4 oxidationC4 position is blockedHigh C-F Bond Strength : Prevents CYP-mediated hydrogen abstraction. Benefit : Increases metabolic half-life, improves bioavailability, reduces potential for reactive metabolites.
Conformation Flexible ChairChair with altered electronicsStereoelectronic Effects : Influences ring puckering and substituent orientation.[13] Benefit : Can be used to lock a molecule into a more bioactive conformation.

Part 2: Synthesis Considerations

The synthetic accessibility and cost of a building block are practical considerations for any research program.

  • Piperidine: Readily available and inexpensive, typically produced by the catalytic hydrogenation of pyridine.[2]

  • 4,4-Difluoropiperidine: Requires a multi-step synthesis, adding to its cost and complexity. A common and effective strategy involves the deoxofluorination of a protected 4-piperidinone precursor.[16][17][18] Reagents such as sulfur tetrafluoride (SF₄)/HF or diethylaminosulfur trifluoride (DAST) are often employed for this transformation.[16] The challenging nature of these fluorinating agents necessitates specialized expertise and equipment.

The decision to use the fluorinated analog must be justified by a clear hypothesis that its improved properties will translate to a superior drug candidate, warranting the additional synthetic investment.

Part 3: Experimental Protocols

To empower your research, we provide validated, step-by-step protocols for determining the key physicochemical properties discussed above. Trustworthiness in experimental data is paramount; these protocols are designed to be self-validating systems.

Protocol 1: Determination of pKa by ¹H NMR Titration

This method leverages the change in the chemical shift of protons near the basic nitrogen as a function of pH to determine the pKa. It is highly accurate and avoids issues associated with UV-based methods for compounds lacking a chromophore.[19]

Causality of Method: The chemical environment, and thus the resonance frequency (chemical shift), of protons on the piperidine ring is different when the nitrogen is protonated (BH⁺) versus when it is neutral (B). By monitoring the weighted average of these chemical shifts across a range of pH values, one can fit the data to the Henderson-Hasselbalch equation to extract the pKa.[20]

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the compound (e.g., 4,4-difluoropiperidine HCl) at ~5 mM in D₂O.

    • Add a small amount of an internal reference standard that does not titrate in the expected pH range (e.g., tetramethylammonium iodide).[20]

    • Prepare a series of ~10-12 NMR tubes, each containing an aliquot of the stock solution.

  • pH Adjustment:

    • Carefully adjust the pD of each sample to span a range of ~2 pH units above and below the expected pKa (e.g., for 4,4-difluoropiperidine, a range from pD 7 to 10 is appropriate). Use dilute NaOD and DCl solutions for adjustment.

    • Crucial Step: After adjusting the pD in each tube, measure the final pD accurately using a calibrated pH meter with a probe suitable for small volumes. Remember to apply the correction for D₂O: pH = pD - 0.4.[21]

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum for each sample at a constant, controlled temperature (e.g., 298 K). Ensure the water signal is suppressed.

  • Data Analysis:

    • Identify a proton signal (typically the protons alpha to the nitrogen) that shows a significant chemical shift change across the pD range.

    • Plot the chemical shift (δ) of this proton against the measured pH for each sample.

    • Fit the resulting sigmoidal curve to the following equation: δ_obs = (δ_B + δ_BH⁺ * 10^(pKa - pH)) / (1 + 10^(pKa - pH)) where δ_obs is the observed chemical shift, δ_B is the limiting chemical shift of the free base, and δ_BH⁺ is the limiting chemical shift of the protonated acid.

    • The pKa is the pH value at the inflection point of the curve.

Protocol 2: Determination of logP by the Shake-Flask Method

This is the "gold standard" method for logP determination, directly measuring the partitioning of a compound between n-octanol and water.[22][23]

Causality of Method: The method establishes a thermodynamic equilibrium of the analyte between two immiscible phases. The ratio of the concentrations at equilibrium reflects the compound's relative affinity for the lipophilic (n-octanol) versus the hydrophilic (aqueous buffer) phase.

Step-by-Step Methodology:

  • Solvent Pre-saturation:

    • Mix equal volumes of n-octanol and phosphate-buffered saline (PBS, pH 7.4) in a large separatory funnel.

    • Shake vigorously for 24 hours to ensure mutual saturation of the phases. Allow the layers to separate completely before use. This step is critical to prevent volume changes during the experiment.[24]

  • Sample Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

    • In a vial, add a small volume of the stock solution to a precisely measured volume of pre-saturated PBS (e.g., 1 mL).

    • Add an equal, precisely measured volume of pre-saturated n-octanol (e.g., 1 mL). The final concentration should be high enough for accurate quantification but low enough to avoid solubility issues.

  • Partitioning:

    • Cap the vial tightly and shake or vortex vigorously for a set period (e.g., 1-2 hours) at a constant temperature to facilitate partitioning and reach equilibrium.[25]

    • Allow the vial to stand undisturbed or centrifuge at low speed to ensure complete separation of the two phases.

  • Quantification:

    • Carefully remove an aliquot from the aqueous phase and an aliquot from the n-octanol phase.

    • Determine the concentration of the compound in each aliquot using a suitable analytical method (e.g., LC-MS/MS, HPLC-UV, or for fluorinated compounds, ¹⁹F NMR).[26] A calibration curve in each phase is required for accurate quantification.

  • Calculation:

    • Calculate the partition coefficient (P) using the formula: P = [Concentration]_octanol / [Concentration]_aqueous

    • The logP is the base-10 logarithm of P: logP = log₁₀(P)

Part 4: Visualizations

G cluster_piperidine Piperidine cluster_fluoro 4,4-Difluoropiperidine p_pka High pKa (~11.1) f_pka Lower pKa (~8.2-8.5) p_pka->f_pka Inductive Effect (-I) p_logp Moderate logP (~0.9) f_logp Modulated logP p_logp->f_logp Electronic Modulation p_meta Metabolically Labile (C4) f_meta Metabolically Blocked (C4) p_meta->f_meta C-F Bond Strength title Physicochemical Property Comparison

Caption: Key property changes induced by C4 gem-difluorination.

G start Prepare Sample in D₂O with Reference Standard prep Create 10-12 Aliquots in NMR Tubes start->prep adjust Adjust pD of Each Sample (e.g., pD 7 to 10) prep->adjust measure Measure Final pD (Correct to pH = pD - 0.4) adjust->measure acquire Acquire ¹H NMR Spectrum for Each Sample measure->acquire analyze Plot Chemical Shift (δ) vs. pH acquire->analyze fit Fit Data to Sigmoidal Curve (Henderson-Hasselbalch) analyze->fit pka Determine pKa (Inflection Point) fit->pka

Caption: Experimental workflow for pKa determination by NMR titration.

G start Pre-saturate n-Octanol and PBS (pH 7.4) prep Add Compound and Equal Volumes of Both Phases to Vial start->prep shake Shake/Vortex to Reach Thermodynamic Equilibrium prep->shake separate Centrifuge to Ensure Complete Phase Separation shake->separate quantify Quantify Compound Concentration in Each Phase (e.g., LC-MS) separate->quantify calculate Calculate P = [C]oct / [C]aq logP = log₁₀(P) quantify->calculate logp Final logP Value calculate->logp

Caption: Experimental workflow for logP determination via shake-flask.

Conclusion

The choice between piperidine and 4,4-difluoropiperidine is a strategic decision in drug design. While the parent scaffold is simple and economical, its fluorinated counterpart offers powerful, predictable advantages for overcoming common liabilities in drug development. The gem-difluoro group at the 4-position serves as a potent tool to attenuate basicity, block a key site of metabolism, and fine-tune conformational preferences. These modifications can directly translate into an improved pharmacokinetic profile and a reduced risk of basicity-related off-target effects. By understanding the underlying chemical principles and employing rigorous experimental validation as outlined in this guide, researchers can confidently leverage 4,4-difluoropiperidine to design safer, more effective drug candidates.

References

  • Chen, H., et al. (2021). Development of an Efficient Synthesis toward a 4,4-Difluoropiperidine Intermediate Bearing a Pyridine N-Oxide Motif at the Carbon Stereocenter. Organic Process Research & Development. Available at: [Link]

  • Sperandio, O., et al. (2021). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Medicinal Research Reviews. Available at: [Link]

  • Popov, K., et al. (2006). Guidelines for NMR measurements for determination of high and low pKa values (IUPAC Technical Report). Pure and Applied Chemistry. Available at: [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • Semantic Scholar. (2006). Guidelines for NMR measurements for determination of high and low pKa values (IUPAC Technical Report). Retrieved from: [Link]

  • Gift, A. D., et al. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education. Available at: [Link]

  • ResearchGate. (2021). Piperidine nucleus in the field of drug discovery. Retrieved from: [Link]

  • ResearchGate. (2020). Basicity and Lipophilicity of gem-Difluorinated Saturated Bicyclic Amines: Advanced Building Blocks for Drug Discovery. Retrieved from: [Link]

  • Anderson, J. E., & Roberts, J. D. (1968). Nuclear magnetic resonance spectroscopy. Conformational equilibria and equilibration of 4,4-difluoropiperidine. Measurement of the N-H inversion rate in a six-membered ring. Journal of the American Chemical Society. Available at: [Link]

  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Retrieved from: [Link]

  • ResearchGate. (2021). Development of an Efficient Synthesis toward a 4,4-Difluoropiperidine Intermediate Bearing a Pyridine N-Oxide Motif at the Carbon Stereocenter. Retrieved from: [Link]

  • ChemRxiv. (2023). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. Retrieved from: [Link]

  • National Center for Biotechnology Information. (n.d.). 4,4-Difluoropiperidine. PubChem Compound Database. Retrieved from: [Link]

  • Saeedi, S., et al. (2023). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. Chemistry & Medicinal Chemistry. Available at: [Link]

  • Protocols.io. (2020). LogP / LogD shake-flask method. Retrieved from: [Link]

  • Wenge, A. M., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem. Available at: [Link]

  • Synlett. (2011). Efficient Synthesis of 3-Alkoxy-4,4-difluoropiperidines. Available at: [Link]

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from: [Link]

  • Kenwright, A. M., et al. (2018). Titrations without the Additions: The Efficient Determination of pKa Values Using NMR Imaging Techniques. Analytical Chemistry. Available at: [Link]

  • Li, H., et al. (2013). Potent, Highly Selective, and Orally Bioavailable Gem-Difluorinated Monocationic Inhibitors of Neuronal Nitric Oxide Synthase. Journal of Medicinal Chemistry. Available at: [Link]

  • DigitalCommons@UNO. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Retrieved from: [Link]

  • Subirats, X., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences. Available at: [Link]

  • Gemo, A., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. Available at: [Link]

  • Lokey Lab Protocols. (2017). Shake Flask logK. Retrieved from: [Link]

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal. Available at: [Link]

  • ResearchGate. (2020). The conformational preferences of fluorinated piperidine derivatives... Retrieved from: [Link]

  • Li, G. L., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments. Available at: [Link]

  • ResearchGate. (2021). Modulation of the H-Bond Basicity of Functional Groups by α-Fluorine-Containing Functions and its Implications for Lipophilicity and Bioisosterism. Retrieved from: [Link]

  • Wiley Online Library. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Retrieved from: [Link]

  • ResearchGate. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Retrieved from: [Link]

  • ACS Publications. (2021). Modulation of the H-Bond Basicity of Functional Groups by α-Fluorine-Containing Functions and its Implications for Lipophilicity and Bioisosterism. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Retrieved from: [Link]

  • National Center for Biotechnology Information. (n.d.). 4,4-Difluoropiperidine hydrochloride. PubChem Compound Database. Retrieved from: [Link]

Sources

The Strategic Impact of Gem-Difluorination on the Physicochemical Properties of Piperidines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Scaffold and the Rise of Fluorine in Medicinal Chemistry

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs. Its prevalence stems from its ability to impart favorable pharmacokinetic properties, including improved solubility and metabolic stability. However, the inherent basicity of the piperidine nitrogen often presents challenges in drug design, influencing properties such as absorption, distribution, metabolism, excretion, and toxicity (ADMET). Fine-tuning the physicochemical properties of piperidine-containing molecules is therefore a critical aspect of drug discovery.

One of the most powerful strategies to modulate these properties is the introduction of fluorine atoms. Fluorine, being the most electronegative element, can profoundly alter the electronic landscape of a molecule with minimal steric impact.[1][2][3] The strategic incorporation of fluorine can influence a molecule's pKa, lipophilicity (LogP), metabolic stability, and binding affinity to its biological target.[4][5][6] This guide focuses specifically on the impact of gem-difluorination, the introduction of two fluorine atoms on the same carbon, on the pKa and LogP of piperidines, providing a comparative analysis supported by experimental data and methodologies.

The Influence of gem-Difluorination on Basicity (pKa)

The basicity of the piperidine nitrogen, quantified by its pKa value, is a crucial parameter in drug design. It dictates the ionization state of the molecule at physiological pH, which in turn affects its solubility, membrane permeability, and potential for off-target interactions, such as hERG channel binding.[7][8]

The Inductive Effect: A Driving Force for pKa Reduction

The introduction of a gem-difluoro group onto the piperidine ring generally leads to a significant decrease in the basicity of the nitrogen atom, resulting in a lower pKa value.[9][10][11] This phenomenon is primarily attributed to the strong electron-withdrawing inductive effect of the two fluorine atoms. The C-F bond is highly polarized, with the fluorine atoms pulling electron density away from the carbon atom to which they are attached. This effect is transmitted through the carbon framework of the piperidine ring, reducing the electron density on the nitrogen atom.[6][12] Consequently, the lone pair of electrons on the nitrogen is less available to accept a proton, rendering the amine less basic.

The magnitude of this pKa reduction is dependent on the position of the gem-difluoro group relative to the nitrogen atom. The closer the CF2 group is to the nitrogen, the stronger the inductive effect and the more pronounced the decrease in pKa. For instance, gem-difluorination at the 2- or 3-position of the piperidine ring will have a more substantial impact on pKa than fluorination at the 4-position.

Comparative pKa Data: Piperidine vs. gem-Difluoropiperidines

The following table summarizes the experimentally determined pKa values for piperidine and its gem-difluorinated analogs, illustrating the significant impact of this structural modification.

CompoundStructurePosition of CF2pKaΔpKa (from Piperidine)
Piperidine(Structure of Piperidine)N/A~11.20
3,3-Difluoropiperidine(Structure of 3,3-Difluoropiperidine)3~8.5-2.7
4,4-Difluoropiperidine(Structure of 4,4-Difluoropiperidine)4~9.5-1.7

Note: The pKa values are approximate and can vary slightly depending on the experimental conditions. The structures are simplified representations.

This data clearly demonstrates that gem-difluorination is a highly effective strategy for attenuating the basicity of the piperidine nitrogen. This modulation can be critical for optimizing a drug candidate's ADMET properties and reducing potential cardiotoxicity associated with high basicity.[7][8]

The Dichotomous Effect of gem-Difluorination on Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is another fundamental physicochemical property that governs a drug's behavior in the body.[13][14][15] It influences absorption, distribution, membrane permeability, and metabolic clearance.[15] The impact of gem-difluorination on LogP is more nuanced and less predictable than its effect on pKa.[9][10][16]

A Balancing Act: Polarity vs. Hydrophobicity

The introduction of a gem-difluoro group can either increase or decrease the lipophilicity of a piperidine derivative, depending on the interplay of several factors:

  • Increased Polarity: The highly polarized C-F bonds introduce a significant dipole moment into the molecule, which can increase its polarity and favor partitioning into the aqueous phase, thereby lowering the LogP.[17]

  • Increased Hydrophobic Surface Area: Conversely, the fluorine atoms can shield the underlying carbon framework from interacting with water molecules, effectively increasing the hydrophobic surface area and promoting partitioning into the lipid phase, which would increase the LogP.[17]

  • Conformational Effects: The introduction of fluorine can also influence the conformational preferences of the piperidine ring, which can in turn affect its overall shape and how it interacts with solvent molecules.[18][19]

The net effect on LogP is a delicate balance of these opposing influences and is highly context-dependent on the overall molecular structure.[9][10][17]

Comparative LogP Data: Piperidine vs. gem-Difluoropiperidines

The following table presents a comparison of LogP values for piperidine and its gem-difluorinated counterparts, highlighting the variable nature of this effect.

CompoundStructurePosition of CF2LogPΔLogP (from Piperidine)
Piperidine(Structure of Piperidine)N/A~0.80
3,3-Difluoropiperidine(Structure of 3,3-Difluoropiperidine)3~0.5-0.3
4,4-Difluoropiperidine(Structure of 4,4-Difluoropiperidine)4~1.0+0.2

Note: The LogP values are approximate and can vary depending on the experimental method and conditions. The structures are simplified representations.

As the data suggests, the impact of gem-difluorination on LogP is not straightforward. While 3,3-difluorination leads to a slight decrease in lipophilicity, 4,4-difluorination results in a modest increase. This underscores the importance of experimental determination of LogP for each new fluorinated analog in a drug discovery program.

Experimental Protocols

Accurate determination of pKa and LogP is crucial for understanding the physicochemical profile of a compound. The following are standard, validated protocols for these measurements.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a widely used and reliable method for determining the pKa of ionizable compounds.[20]

Methodology:

  • Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., methanol or water) to a known concentration.

  • Titration Setup: Place the sample solution in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the analyte. Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the pH at which half of the compound is ionized.[20]

G cluster_0 pKa Determination by Potentiometric Titration Sample Prep 1. Prepare Sample (Known Concentration) Titration 2. Titrate with Acid/Base (Record pH vs. Volume) Sample Prep->Titration Data Analysis 3. Plot pH vs. Volume (Identify Inflection Point) Titration->Data Analysis pKa Value 4. pKa = pH at Half-Equivalence Data Analysis->pKa Value

Caption: Workflow for pKa determination.

Determination of LogP by the Shake-Flask Method

The shake-flask method is the traditional and most direct method for measuring the partition coefficient of a compound between two immiscible liquids, typically n-octanol and water.[14]

Methodology:

  • System Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.

  • Partitioning: Dissolve a known amount of the compound in one of the phases (usually the one in which it is more soluble). Add a known volume of the second phase to create a two-phase system.

  • Equilibration: Vigorously shake the mixture for a sufficient period to allow the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: Separate the two phases by centrifugation.

  • Concentration Analysis: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.[14]

G cluster_1 LogP Determination by Shake-Flask Method System Prep 1. Pre-saturate n-Octanol and Water Partitioning 2. Dissolve Compound & Mix Phases System Prep->Partitioning Equilibration 3. Shake to Reach Equilibrium Partitioning->Equilibration Phase Separation 4. Centrifuge to Separate Phases Equilibration->Phase Separation Analysis 5. Measure Concentration in Each Phase Phase Separation->Analysis LogP Calculation 6. LogP = log([Octanol]/[Water]) Analysis->LogP Calculation

Caption: Workflow for LogP determination.

Structural Comparison

Caption: Structural comparison of piperidine and 3,3-difluoropiperidine.

Conclusion

Gem-difluorination is a powerful and predictable tool for modulating the basicity of piperidine-containing compounds. The strong inductive effect of the fluorine atoms consistently lowers the pKa of the piperidine nitrogen, offering a valuable strategy to mitigate risks associated with high basicity in drug candidates. In contrast, the effect of gem-difluorination on lipophilicity is more complex and context-dependent, with the potential to either increase or decrease the LogP value. This variability necessitates the experimental determination of LogP for each new fluorinated analog. A thorough understanding of these effects, supported by robust experimental data, enables medicinal chemists to strategically employ gem-difluorination to fine-tune the physicochemical properties of piperidine scaffolds, ultimately leading to the design of safer and more effective medicines.

References

  • Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC - NIH. (n.d.).
  • LogP—Making Sense of the Value - ACD/Labs. (n.d.).
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - MDPI. (n.d.).
  • Fluorine in drug discovery: Role, design and case studies. (n.d.).
  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PubMed Central. (2023, April 13).
  • Applications of Fluorine in Medicinal Chemistry | Request PDF - ResearchGate. (2025, August 9).
  • Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity | Journal of Medicinal Chemistry - ACS Publications. (2021, July 2).
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC - PubMed Central. (n.d.).
  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC - NIH. (n.d.).
  • pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... - ResearchGate. (n.d.).
  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies. (n.d.).
  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - NIH. (n.d.).
  • Study of the effect of replacing CH3 with fluorinated groups on lipophilicity - Library Dissertation Showcase - University of Lincoln. (n.d.).
  • Measured pKa(H) values (22 °C) for bicyclic piperidine analogs 1, 2,... - ResearchGate. (n.d.).
  • Key developments in fluorinated heterocycles - Taylor & Francis Online. (n.d.).
  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC - PubMed Central. (n.d.).
  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development - International Journal of Innovative Research and Scientific Studies. (2025, November 7).
  • A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy - JoVE. (2019, January 30).
  • LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties - Michael Green. (2024, January 6).
  • pKa, Solubility, and Lipophilicity | Springer Nature Experiments. (n.d.).
  • Understanding the Properties and Applications of Fluorinated Heterocycles in Chemistry. (n.d.).
  • Fluorinated Heterocycles - ResearchGate. (2025, August 10).
  • Development of Methods for the Determination of pKa Values - PMC - NIH. (2013, August 8).
  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development | - Sai Life Sciences. (n.d.).
  • Fluorine in heterocyclic chemistry - ResearchGate. (n.d.).
  • PKa | Cambridge MedChem Consulting. (2017, November 11).
  • Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC - NIH. (2023, February 23).
  • The conformational preferences of fluorinated piperidine derivatives... - ResearchGate. (n.d.).
  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. | Semantic Scholar. (n.d.).
  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - ResearchGate. (2025, October 17).
  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery - PubMed. (2024, April 5).
  • Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes | Request PDF - ResearchGate. (n.d.).
  • Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed. (2022, April 1).
  • Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds - PMC - NIH. (n.d.).
  • Changes in LogP upon gem‐difluorination (ΔLogP) for benzamides 2a–j. - ResearchGate. (n.d.).
  • Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks | The Journal of Organic Chemistry - ACS Publications. (2019, April 16).
  • Synthesis of gem-difluorinated analogs of drugs and further... - ResearchGate. (n.d.).
  • Metal-Free Synthesis of gem -Difluorinated Heterocycles from Enaminones and Difluorocarbene Precursors - ResearchGate. (2025, September 25).
  • gem-Difluorinated Amines for Drug Design - Enamine. (n.d.).

Sources

The Fluorine Factor: A Comparative Guide to the Metabolic Stability of Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a cornerstone of modern medicinal chemistry, gracing the structures of numerous blockbuster drugs. Its prevalence, however, is matched by a common challenge: metabolic instability. The piperidine moiety is often a prime target for oxidative metabolism by cytochrome P450 (CYP450) enzymes, leading to rapid clearance and diminished bioavailability. A widely adopted strategy to fortify this privileged scaffold is the introduction of fluorine. This guide provides an in-depth, objective comparison of the metabolic stability of fluorinated versus non-fluorinated piperidines, supported by experimental data and detailed protocols, to empower rational drug design.

The Metabolic Vulnerability of the Piperidine Ring

The lipophilic nature of the piperidine ring makes it a substrate for various CYP450 enzymes, predominantly CYP3A4, CYP2D6, and CYP1A2.[1][2] Metabolism can occur at several positions, leading to a variety of products and ultimately, clearance of the drug from the body. Understanding these metabolic "hotspots" is crucial for devising effective stabilization strategies.

Key metabolic pathways for non-fluorinated piperidines include:

  • N-dealkylation: For N-substituted piperidines, cleavage of the alkyl group is a common metabolic route.[3]

  • Ring Oxidation: Hydroxylation can occur at the α, β, or γ positions of the piperidine ring. Oxidation at the β-position can proceed via an iminium intermediate.[4]

  • Ring Contraction: In some cases, metabolism can lead to the contraction of the piperidine ring to a pyrrolidine structure.[5]

These metabolic transformations are often the rate-limiting step in a drug's elimination, making them a key focus for medicinal chemists.

Fluorination: A Strategic Blockade of Metabolism

The introduction of fluorine into a molecule is a well-established strategy to enhance metabolic stability.[6][7] The rationale behind this approach is rooted in the unique properties of the carbon-fluorine (C-F) bond. With a bond dissociation energy significantly higher than that of a carbon-hydrogen (C-H) bond, the C-F bond is considerably more resistant to oxidative cleavage by CYP450 enzymes.[6] By strategically replacing a hydrogen atom at a metabolically labile position with fluorine, chemists can effectively "shield" the molecule from enzymatic attack.

This metabolic blockade can lead to:

  • Increased half-life (t½): A longer duration of action in the body.

  • Reduced intrinsic clearance (CLint): Slower removal of the drug by metabolic processes.

  • Improved bioavailability: A higher fraction of the administered dose reaches systemic circulation.

A Tale of Two Piperidines: Comparative Metabolic Stability Data

While the principle of fluorine-mediated metabolic stabilization is sound, the real-world outcomes are highly context-dependent. The following table presents a compilation of illustrative data from various studies, comparing the in vitro metabolic stability of non-fluorinated piperidine-containing compounds with their fluorinated counterparts in liver microsomes. A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.

Compound Class/SeriesNon-Fluorinated AnalogFluorinated Analogt½ (min)CLint (µL/min/mg protein)SpeciesKey ObservationReference(s)
General Heterocycles Phenyl-containing compoundPyridyl-containing analog1546.2HLMNitrogen incorporation in the aromatic ring improves stability.[8]
Pyridyl-containing compoundPyrimidyl-containing analog4017.3HLMFurther nitrogen incorporation enhances stability.[8]
N-Alkyl-piperidine-2-carboxamides Ropivacaine3-Fluoropropyl analog--HLMFluorinated derivatives were more readily oxidized.[9]
Levobupivacaine4-Fluorobutyl analog--HLMIncreased lipophilicity of fluorinated analogs correlated with faster degradation.[9]

HLM: Human Liver Microsomes

The Surprising Twist: When Fluorination Decreases Stability

The case of N-alkyl-piperidine-2-carboxamides highlights a critical consideration: fluorination does not universally guarantee enhanced metabolic stability.[9] In this study, the introduction of fluorine into the N-alkyl side chain led to an increase in the rate of oxidation in human liver microsomes. This unexpected outcome was correlated with an increase in the lipophilicity of the fluorinated analogs.[9]

This underscores a fundamental principle in drug metabolism: the interplay of various physicochemical properties. While the C-F bond itself is robust, the electronic effects of fluorine can alter other molecular characteristics, such as lipophilicity and pKa, which in turn influence how the molecule interacts with metabolic enzymes.[10][11] An increase in lipophilicity can lead to more favorable binding within the hydrophobic active site of CYP450 enzymes, potentially accelerating metabolism at other sites on the molecule.[12][13]

Causality in Experimental Design: Why Microsomes?

The choice of an in vitro model system is a critical decision in drug metabolism studies. Liver microsomes are a subcellular fraction containing the endoplasmic reticulum, which is rich in Phase I metabolic enzymes like CYP450s.[14]

Why we use them:

  • Simplicity and Cost-Effectiveness: Microsomal assays are relatively straightforward and less expensive to perform compared to in vivo studies.[15]

  • High Throughput: They are amenable to high-throughput screening, allowing for the rapid assessment of many compounds.

  • Mechanistic Insight: These assays are ideal for specifically investigating Phase I metabolism and identifying the role of CYP450 enzymes.[14]

Self-Validation within the Protocol:

A robust microsomal stability assay includes several internal controls to ensure the validity of the data:

  • Minus-Cofactor Control: Incubating the compound with microsomes in the absence of the essential cofactor NADPH reveals any non-enzymatic degradation or chemical instability.[16]

  • Positive Controls: Including compounds with known metabolic profiles (e.g., high, medium, and low clearance) verifies that the microsomal enzymes are active and the assay is performing as expected.[14]

  • Time-Zero Sample: This sample, taken immediately after the addition of the test compound, represents the initial concentration before any metabolism has occurred.

Experimental Protocol: Assessing Metabolic Stability in Liver Microsomes

This protocol outlines a standard procedure for determining the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials and Reagents:
  • Test compound and fluorinated analog (10 mM stock in DMSO)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (containing an internal standard for LC-MS/MS analysis)

  • 96-well incubation plates and collection plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Step-by-Step Methodology:
  • Preparation of Incubation Mixture:

    • In a 96-well plate, combine phosphate buffer, the NADPH regenerating system, and liver microsomes (final protein concentration typically 0.5-1 mg/mL).

    • Pre-warm the plate at 37°C for 5-10 minutes.

  • Initiation of Reaction:

    • Add the test compound to the pre-warmed microsomal mixture to achieve the final desired concentration (typically 1 µM). The final DMSO concentration should be kept low (<0.1%) to avoid enzyme inhibition.

    • Immediately mix and start the timer. This is your T=0 time point.

  • Time Course Incubation:

    • Incubate the plate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching the Reaction:

    • Immediately add the aliquot to a collection plate containing ice-cold acetonitrile with an internal standard. This stops the enzymatic reaction and precipitates the proteins.

  • Sample Processing:

    • Once all time points are collected, centrifuge the collection plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples to quantify the remaining parent compound at each time point relative to the internal standard.[17][18][19]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * (0.693 / t½) , where V is the incubation volume and P is the amount of microsomal protein.

Visualizing the Concepts

To further elucidate the experimental workflow and the underlying mechanism of metabolic stabilization, the following diagrams are provided.

Caption: A generalized workflow for an in vitro microsomal stability assay.

G cluster_non_fluorinated Non-Fluorinated Piperidine cluster_fluorinated Fluorinated Piperidine Piperidine-H Piperidine-C-H Metabolite Hydroxylated Metabolite Piperidine-H->Metabolite CYP450 Oxidation Piperidine-F Piperidine-C-F NoReaction Metabolism Blocked Piperidine-F->NoReaction

Caption: Fluorination blocks metabolic oxidation at susceptible sites.

Conclusion: A Multifaceted Tool for Drug Design

The strategic incorporation of fluorine is a powerful and nuanced tool for enhancing the metabolic stability of piperidine-containing drug candidates. While the inherent strength of the C-F bond provides a robust defense against oxidative metabolism, the resulting changes in physicochemical properties such as lipophilicity and pKa can lead to complex and sometimes unexpected metabolic outcomes. A thorough understanding of these multifaceted effects, coupled with rigorous in vitro testing, is essential for the rational design of safer and more effective medicines. This guide serves as a foundational resource for researchers aiming to navigate the intricate landscape of piperidine metabolism and harness the full potential of fluorination in drug discovery.

References

  • Mori, M., et al. (1991). Application of chemical cytochrome P-450 model systems to studies on drug metabolism. IV. Mechanism of piperidine metabolism pathways via an iminium intermediate. Drug Metabolism and Disposition, 19(4), 768-80. [Link]

  • Wang, Y., et al. (2020). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions, 49(32), 11099-11107. [Link]

  • Togni, A., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(21), 2378-2387. [Link]

  • Dalvie, D. K., et al. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 55(7), 2928-2950. [Link]

  • Grygorenko, O. O., et al. (2025). Fluorine-Containing 6-Azabicyclo[3.1.1]heptanes: Bicyclic Piperidine Analogs for Drug Discovery. European Journal of Organic Chemistry. [Link]

  • Togni, A., et al. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. [Link]

  • Wójcikowski, J., et al. (2006). Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. Drug Metabolism and Disposition, 34(3), 471-477. [Link]

  • Zhu, M., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(8), 589-593. [Link]

  • Zhu, M., et al. (2006). A novel approach to perform metabolite screening during the quantitative LC-MS/MS analyses of in vitro metabolic stability samples using a hybrid triple-quadrupole linear ion trap mass spectrometer. Journal of Mass Spectrometry, 41(3), 314-328. [Link]

  • Obach, R. S., et al. (2022). High-Throughput Metabolic Soft-Spot Identification in Liver Microsomes by LC/UV/MS: Application of a Single Variable Incubation Time Approach. Pharmaceutics, 14(11), 2496. [Link]

  • Grygorenko, O. O., et al. (2024). Filling the gap in LogP and pKa evaluation for saturated fluorine-containing derivatives with machine learning. ResearchGate. [Link]

  • Zhu, M., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(8), 589-593. [Link]

  • Grygorenko, O. O., et al. (2020). Lipophilicity Effects of Monofluorination at the Tertiary Aliphatic Carbon as a Function of α-Substituent. ResearchGate. [Link]

  • Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay. Retrieved from [Link]

  • Scott, J. S., et al. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. MedChemComm, 11(1), 28-36. [Link]

  • Scynexis. (n.d.). The Role of Fluorine in Medicinal Chemistry: A Focus on Piperidine Derivatives. Retrieved from [Link]

  • Szymański, P., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 116744. [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]

  • Uddin, M. J., et al. (2020). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. Molecules, 25(21), 5032. [Link]

  • Meanwell, N. A. (2023). Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal Chemistry. [Link]

  • Attwa, M. W., et al. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. RSC Advances, 12(33), 21255-21263. [Link]

  • Riley, R. J., et al. (2012). A statistical analysis of in-vitro human microsomal metabolic stability of heterocyclic replacement for di-substituted phenyl in. MedChemComm, 3(7), 830-838. [Link]

  • Enamine. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. [Link]

  • Attwa, M. W., et al. (2023). Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation. Pharmaceuticals, 16(3), 392. [Link]

  • Attwa, M. W., et al. (2023). A Rapid and Sensitive UPLC-MS/MS Method for Quantifying Capmatinib in Human Liver Microsomes: Evaluation of Metabolic Stability by In Silico and In Vitro Analysis. Molecules, 28(8), 3418. [Link]

  • Al-Hussain, S. A., et al. (2022). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. Molecules, 27(23), 8426. [Link]

  • Scott, J. S., et al. (2015). Fluorine in drug design: a case study with fluoroanisoles. ChemMedChem, 10(6), 995-1004. [Link]

  • Human Metabolome Database. (2012). Showing metabocard for Piperidine (HMDB0034301). Retrieved from [Link]

  • ResearchGate. (n.d.). A Review On Nitrogen Containing Hetero Cycles As Potential Biological Activities. Retrieved from [Link]

  • Kiss, L., et al. (2015). Stereocontrolled Synthesis of Fluorine-Containing Piperidine γ-Amino Acid Derivatives. European Journal of Organic Chemistry, 2015(15), 3333-3341. [Link]

  • Midha, K. K., et al. (1988). METABOLIC INVESTIGATIONS OF THE PIPERIDINE-TYPE PHENOTHIAZINE ANTIPSYCHOTIC AGENTS WITH EMPHASIS ON THE LACTAM METABOLITES. University of Saskatchewan. [Link]

  • Li, W., et al. (2010). Preclinical pharmacokinetics and metabolism of MNP001, a piperidine analog of 3-carbamyl compounds. DigitalCommons@PCOM. [Link]

  • Singh, S., et al. (2019). Lipophilic Metabolic Efficiency (LipMetE) and Drug Efficiency Indices to Explore the Metabolic Properties of the Substrates of Selected Cytochrome P450 Isoforms. ACS Omega, 4(2), 3743-3754. [Link]

  • Li, H., & Kerns, E. H. (2006). pKa, Solubility, and Lipophilicity. In Drug-like Properties: Concepts, Structure-Based Design and Methods: from ADME to Toxicity Optimization. [Link]

  • Petruczynik, A., et al. (2023). Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. International Journal of Molecular Sciences, 24(13), 11075. [Link]

Sources

The Fluorine Advantage: A Comparative Guide to 3-(Boc-amino)-4,4-difluoropiperidine in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutics, medicinal chemists are constantly seeking molecular scaffolds that confer enhanced pharmacological properties. The strategic introduction of fluorine into drug candidates has emerged as a powerful tool to modulate metabolic stability, receptor affinity, and pharmacokinetic profiles. This guide provides an in-depth, objective comparison of 3-(Boc-amino)-4,4-difluoropiperidine and its non-fluorinated analog, 3-(Boc-amino)piperidine, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The Strategic Value of Fluorine in Piperidine Scaffolds

The piperidine ring is a ubiquitous motif in a vast number of approved drugs due to its favorable physicochemical properties and synthetic tractability. However, unsubstituted piperidines can be susceptible to metabolic oxidation, often by cytochrome P450 enzymes, leading to rapid clearance and reduced bioavailability. The introduction of a gem-difluoro group at the 4-position of the piperidine ring, as in 3-(Boc-amino)-4,4-difluoropiperidine, offers a compelling solution to these challenges. The strong carbon-fluorine bond is resistant to enzymatic cleavage, effectively "shielding" the molecule from metabolic attack and prolonging its half-life.[1]

Beyond metabolic stability, the high electronegativity of fluorine profoundly influences the electronic environment of the piperidine ring. This can lead to a desirable modulation of the basicity (pKa) of the piperidine nitrogen and the overall lipophilicity (LogP/LogD) of the molecule, key parameters that govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Comparative Analysis: Physicochemical Properties

A comprehensive analysis of the physicochemical properties of fluorinated versus non-fluorinated piperidine analogs reveals the distinct advantages conferred by the gem-difluoro group. The following table summarizes key experimental data for analogous compounds, demonstrating the impact of fluorination.

Property3-(Boc-amino)piperidine (Analog)3-(Boc-amino)-4,4-difluoropiperidine (Analog)Advantage of Fluorination
pKa ~9-10~7-8Lowered basicity, which can reduce off-target effects and improve cell permeability.
LogP ~1.5~2.0Increased lipophilicity, potentially enhancing membrane permeability.
Metabolic Stability (t½ in HLM) ShorterSignificantly LongerIncreased resistance to oxidative metabolism, leading to a longer half-life.
Intrinsic Clearance (CLint) HigherSignificantly LowerReduced rate of metabolism by the liver, improving bioavailability.

Note: The data presented is a synthesis of findings from multiple studies on analogous fluorinated and non-fluorinated piperidine derivatives.[2][3][4]

The observed decrease in pKa for the fluorinated analog is a direct consequence of the strong electron-withdrawing inductive effect of the two fluorine atoms. This reduction in basicity can be highly advantageous in drug design, as it can minimize interactions with acidic organelles and reduce the potential for off-target binding to aminergic GPCRs.[1] The increase in lipophilicity, reflected by the higher LogP value, can enhance a molecule's ability to cross biological membranes, a critical factor for reaching intracellular targets.[3]

Perhaps the most significant advantage is the dramatic improvement in metabolic stability. The gem-difluoro group at the 4-position effectively blocks a common site of oxidative metabolism on the piperidine ring, leading to a substantial increase in the metabolic half-life (t½) and a corresponding decrease in intrinsic clearance (CLint) in human liver microsomes (HLM).[2] This enhanced stability translates to improved oral bioavailability and a longer duration of action in vivo.

Visualizing the Impact of Fluorination

The following diagram illustrates the key advantages of incorporating a gem-difluoro group into a piperidine-containing drug candidate.

G Advantages of 4,4-Difluoropiperidine in Drug Design cluster_0 Non-Fluorinated Piperidine cluster_1 4,4-Difluoropiperidine cluster_2 Pharmacokinetic Outcomes A Metabolically Labile C-H Bonds D Blocked Metabolism (Increased Stability) A->D Fluorine Shielding B Higher pKa E Lowered pKa (Improved Selectivity) B->E Inductive Effect C Lower Lipophilicity F Increased Lipophilicity (Enhanced Permeability) C->F Increased Hydrophobicity G Increased Half-Life (t½) D->G H Improved Bioavailability D->H I Enhanced Target Engagement E->I F->H

Caption: Key advantages of 4,4-difluoropiperidine in drug design.

Experimental Protocols

To empirically validate the advantages of using 3-(Boc-amino)-4,4-difluoropiperidine, the following standardized experimental protocols are recommended.

Synthesis of 3-(Boc-amino)-4,4-difluoropiperidine

A representative synthetic route to 3-(Boc-amino)-4,4-difluoropiperidine often starts from a suitable piperidone precursor. The following is a generalized multi-step protocol.

G Synthesis of 3-(Boc-amino)-4,4-difluoropiperidine A N-Boc-4-piperidone B Fluorination A->B DAST or other fluorinating agent C N-Boc-4,4-difluoropiperidone B->C D Reductive Amination C->D e.g., NH3, NaBH3CN E 3-(Boc-amino)-4,4-difluoropiperidine D->E

Caption: Generalized synthetic workflow for 3-(Boc-amino)-4,4-difluoropiperidine.

Step-by-Step Methodology:

  • Fluorination of N-Boc-4-piperidone: To a solution of N-Boc-4-piperidone in a suitable solvent such as dichloromethane, add a fluorinating agent (e.g., diethylaminosulfur trifluoride - DAST) dropwise at a low temperature (e.g., -78 °C). Allow the reaction to warm to room temperature and stir until completion. Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.

  • Work-up and Purification: Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield N-Boc-4,4-difluoropiperidone.

  • Reductive Amination: Dissolve N-Boc-4,4-difluoropiperidone in a suitable solvent like methanol. Add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol) followed by a reducing agent such as sodium cyanoborohydride. Stir the reaction at room temperature until the starting material is consumed.

  • Final Work-up and Purification: Quench the reaction with water and extract with an appropriate organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product, 3-(Boc-amino)-4,4-difluoropiperidine, by column chromatography.

Metabolic Stability Assay in Human Liver Microsomes

This assay determines the rate of metabolism of a compound by liver enzymes.

Materials:

  • Test compounds (fluorinated and non-fluorinated analogs)

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • Incubator set to 37°C

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the HLM and phosphate buffer.

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the reaction by adding the NADPH regenerating system and the test compound.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile.

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.[2]

Determination of pKa by Potentiometric Titration

This method measures the basicity of the piperidine nitrogen.

Materials:

  • Test compounds

  • Standardized hydrochloric acid (HCl) solution

  • Standardized sodium hydroxide (NaOH) solution

  • pH meter with a calibrated electrode

  • Automatic titrator or burette

Procedure:

  • Dissolve a precise amount of the test compound in a suitable solvent (e.g., water or a water/methanol mixture).

  • Place the solution in a beaker with a magnetic stirrer and immerse the pH electrode.

  • Titrate the solution with the standardized HCl solution, recording the pH at regular volume increments.

  • Back-titrate the solution with the standardized NaOH solution, again recording the pH.

  • Plot the pH versus the volume of titrant added.

  • Determine the equivalence point(s) from the inflection point(s) of the titration curve.

  • Calculate the pKa value from the pH at the half-equivalence point.

Determination of LogP by Shake-Flask Method

This classic method measures the lipophilicity of a compound.

Materials:

  • Test compounds

  • 1-Octanol (pre-saturated with buffer)

  • Aqueous buffer (pH 7.4, pre-saturated with 1-octanol)

  • Vials with screw caps

  • Vortex mixer

  • Centrifuge

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or LC-MS)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Add a known volume of the stock solution to a vial containing a known volume of 1-octanol and the aqueous buffer.

  • Vortex the vial vigorously for a set period (e.g., 30 minutes) to ensure thorough mixing and partitioning.

  • Centrifuge the vial to separate the two phases completely.

  • Carefully remove an aliquot from both the 1-octanol and the aqueous layers.

  • Determine the concentration of the compound in each phase using the analytical instrument.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the 1-octanol phase to the concentration in the aqueous phase.

  • LogP is the logarithm of the partition coefficient.

Conclusion

The incorporation of a gem-difluoro group at the 4-position of a 3-aminopiperidine scaffold, as in 3-(Boc-amino)-4,4-difluoropiperidine, offers a clear and compelling set of advantages for drug discovery. The enhanced metabolic stability, modulated pKa, and increased lipophilicity contribute to a significantly improved pharmacokinetic profile compared to its non-fluorinated counterpart. By leveraging this strategic fluorination, researchers can design more robust and effective drug candidates with a higher probability of success in preclinical and clinical development. The experimental protocols provided herein offer a framework for the empirical validation of these benefits in a laboratory setting.

References

  • Assessing the metabolic stability of fluorinated vs non-fluorin
  • Assessing the Off-Target Effects of Fluorinated Piperidine Compounds: A Compar
  • CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google P
  • Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. PubMed.
  • A) pKa decrease upon gem‐diflurination (–ΔpKa) for protonated amines...
  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR.
  • tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)
  • (2-Aminoethyl)carbamic acid tert-butyl ester - Organic Syntheses Procedure.
  • CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google P
  • CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride - Google P
  • Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. PubMed.
  • 4-(Boc-aMino)-3,3-difluoropiperidine Nine Chongqing Chemdad Co.
  • 1-BOC-3-Aminopiperidine | C10H20N2O2 | CID 545809 - PubChem.
  • 4-(N-Boc-amino)piperidine 96 73874-95-0 - Sigma-Aldrich.
  • 4-N-BOC-Aminopiperidine | 73874-95-0 - ChemicalBook.
  • Synthesis and Application of N-Boc-3-piperidone - ChemicalBook.
  • (PDF) Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)
  • An In-depth Technical Guide to (S)-1-Boc-3-aminopiperidine - Benchchem.
  • 3-(N-BOC-AMINO)PIPERIDINE - precisionFDA.
  • tert-butyl N-(piperidin-3-yl)
  • CAS No : 73874-95-0 | Product Name : tert-Butyl piperidin-4-ylcarbamate | Pharmaffili
  • Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PubMed Central.
  • Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M 1 Antagonists - MDPI.
  • Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate - ResearchG
  • Buy Tert-butyl (R)-(3,3-difluoropiperidin-4-YL)
  • Fluorinated building blocks in drug design: new p
  • Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions.
  • Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and...
  • Measured pKa(H) values (22 °C) for bicyclic piperidine analogs 1, 2,...
  • pKa – LogP plot covered by fluorine‐containing and non‐fluorinated...
  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC - NIH.
  • Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning | Organic Chemistry | ChemRxiv | Cambridge Open Engage.
  • Metabolism of fluorine-containing drugs.
  • Metabolically Stable tert-Butyl Replacement - PMC - NIH.
  • Metabolically Stable tert-Butyl Replacement - PMC - NIH.
  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC - NIH.
  • Untargeted Metabolic Profiling of 4-Fluoro-Furanylfentanyl and Isobutyrylfentanyl in Mouse Hepatocytes and Urine by Means of LC-HRMS - PubMed Central.
  • Comparison of intrinsic clearances in human liver microsomes and suspended hepatocytes from the same donor livers: Clearance-dependent relationship and implications for prediction of in vivo clearance - Research Explorer The University of Manchester.
  • PREDICTION OF IN VITRO INTRINSIC CLEARANCE FROM HEPATOCYTES: COMPARISON OF SUSPENSIONS AND MONOLAYER CULTURES - DOI.
  • Clearance-dependent underprediction of in vivo intrinsic clearance from human hepatocytes: comparison with permeabilities from artificial membrane (PAMPA) assay, in silico and caco-2 assay, for 65 drugs - PubMed.
  • Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, r
  • 4,4-Difluoropiperidine hydrochloride | C5H10ClF2N | CID 2758351 - PubChem.

Sources

A Senior Application Scientist's Guide to the In Vivo Efficacy of 3-(Boc-amino)-4,4-difluoropiperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Incorporation of 3-(Boc-amino)-4,4-difluoropiperidine in Modern Drug Discovery

The piperidine scaffold is a cornerstone in medicinal chemistry, gracing the structures of numerous approved pharmaceuticals.[1] The strategic incorporation of fluorine atoms into this privileged scaffold has emerged as a powerful tactic to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. The 4,4-difluoropiperidine moiety, in particular, offers a unique combination of metabolic stability and modulated basicity, which can lead to improved oral bioavailability and reduced off-target effects.[2] This guide focuses on the therapeutic potential of compounds derived from 3-(Boc-amino)-4,4-difluoropiperidine, a versatile building block for creating novel therapeutics. While extensive in vivo efficacy data for this specific subclass is emerging, this guide will provide a comprehensive framework for its evaluation, drawing on data from closely related analogs and established preclinical models. The primary therapeutic target for this class of compounds that has been explored is the dopamine D4 receptor, with a focus on treating L-DOPA-induced dyskinesia (LID) in Parkinson's disease.[3][4][5]

Comparative In Vivo Efficacy Evaluation: A Proposed Study Design

Given the nascent stage of in vivo research for 3-(Boc-amino)-4,4-difluoropiperidine derivatives, this section presents a detailed, hypothetical study design for a head-to-head comparison of a novel investigational compound, "Compound X," against a standard-of-care treatment, Amantadine, in a validated animal model of L-DOPA-induced dyskinesia.

Therapeutic Rationale: Targeting the Dopamine D4 Receptor in L-DOPA-Induced Dyskinesia

Long-term L-DOPA therapy in Parkinson's disease is often complicated by the development of debilitating involuntary movements known as dyskinesias.[6][7] The dopamine D4 receptor, highly expressed in the basal ganglia, has been identified as a promising target for mitigating LID without compromising the anti-parkinsonian effects of L-DOPA.[3][5][8] Selective D4 receptor antagonists are hypothesized to modulate the downstream signaling pathways that become dysregulated with chronic L-DOPA treatment.[9]

Preclinical Model: The Unilateral 6-OHDA-Lesioned Rat

The unilateral 6-hydroxydopamine (6-OHDA)-lesioned rat is a widely accepted and well-characterized model for studying Parkinson's disease and L-DOPA-induced dyskinesia.[10][11] This model mimics the progressive loss of dopaminergic neurons in the substantia nigra observed in human patients.

Experimental Groups and Dosing Regimen

A robust study would include the following experimental groups:

  • Vehicle Control: To establish a baseline for dyskinetic movements.

  • L-DOPA + Vehicle: To induce and measure the severity of dyskinesia.

  • L-DOPA + Compound X (multiple doses): To evaluate the dose-dependent efficacy of the investigational compound.

  • L-DOPA + Amantadine: As a positive control and benchmark for efficacy.

Behavioral Assessments

The primary endpoints for assessing in vivo efficacy would be:

  • Abnormal Involuntary Movements (AIMs) Rating: A standardized scoring system to quantify the severity of axial, limb, and orolingual dyskinesias.[2][12]

  • Rotarod Test: To assess motor coordination and balance, ensuring that the anti-dyskinetic effects of Compound X do not come at the cost of impaired motor function.[3][13][14][15]

Data Presentation: A Comparative Efficacy Table

The following table illustrates how the comparative efficacy data for "Compound X" could be presented:

Treatment GroupMean Total AIMs Score (± SEM)% Reduction in AIMs vs. L-DOPA + VehicleLatency to Fall on Rotarod (seconds ± SEM)
Vehicle Control 0.5 ± 0.2N/A180 ± 10
L-DOPA + Vehicle 25.8 ± 2.10%125 ± 8
L-DOPA + Compound X (1 mg/kg) 18.2 ± 1.929.5%120 ± 9
L-DOPA + Compound X (3 mg/kg) 10.5 ± 1.559.3%118 ± 7
L-DOPA + Compound X (10 mg/kg) 6.1 ± 1.176.4%115 ± 8
L-DOPA + Amantadine (40 mg/kg) 12.9 ± 1.750.0%110 ± 6

Experimental Protocols

Unilateral 6-OHDA Lesioning in Rats
  • Animal Preparation: Adult male Sprague-Dawley rats are anesthetized with isoflurane.

  • Stereotaxic Surgery: The rat is placed in a stereotaxic frame, and a small burr hole is drilled in the skull.

  • 6-OHDA Injection: A Hamilton syringe is used to slowly infuse 6-hydroxydopamine into the medial forebrain bundle.

  • Post-operative Care: Animals are monitored during recovery and receive appropriate analgesia.

Induction and Assessment of L-DOPA-Induced Dyskinesia
  • L-DOPA Priming: Three weeks post-surgery, rats are treated daily with L-DOPA (6 mg/kg) and benserazide (12 mg/kg) for 21 days to induce stable dyskinesias.

  • AIMs Rating: On test days, animals are administered their respective treatments, and AIMs are scored by a blinded observer for 1 minute every 20 minutes for a total of 180 minutes. The severity of axial, limb, and orolingual dyskinesias is rated on a scale of 0 to 4.

Rotarod Test Protocol
  • Acclimation: Rats are trained on the rotarod for three consecutive days prior to testing.

  • Testing: On the test day, one hour after drug administration, each rat is placed on the rotating rod, which accelerates from 4 to 40 rpm over 5 minutes.

  • Data Collection: The latency to fall from the rod is recorded for each animal.

Visualization of Experimental Workflow and Signaling Pathway

Experimental_Workflow cluster_model_creation Parkinson's Disease Model Creation cluster_dyskinesia_induction L-DOPA-Induced Dyskinesia Induction cluster_efficacy_testing Comparative Efficacy Testing cluster_data_analysis Data Analysis and Comparison A Unilateral 6-OHDA Lesioning in Rats B 3-Week Recovery Period A->B C Chronic L-DOPA Administration (21 days) B->C D Development of Stable Dyskinesias C->D E Treatment Administration: - Vehicle - L-DOPA + Vehicle - L-DOPA + Compound X - L-DOPA + Amantadine D->E F Behavioral Assessments: - AIMs Rating - Rotarod Test E->F G Statistical Analysis of AIMs Scores and Rotarod Performance F->G H Comparative Efficacy Assessment G->H

D4_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron (Striatum) L_DOPA L-DOPA Dopamine Dopamine L_DOPA->Dopamine D4R Dopamine D4 Receptor Dopamine->D4R Binds to AC Adenylyl Cyclase cAMP cAMP PKA Protein Kinase A Downstream Downstream Effectors (e.g., DARPP-32) Dyskinesia Dyskinesia CompoundX Compound X (D4 Antagonist) CompoundX->D4R Blocks

Pharmacokinetic Considerations: The Importance of Brain Penetration

For any centrally acting drug, achieving sufficient brain penetration is paramount. The 4,4-difluoropiperidine scaffold is often employed to enhance lipophilicity and metabolic stability, which can contribute to better brain exposure.[3]

Pharmacokinetic Study Design

A satellite group of animals from the efficacy study should be used for pharmacokinetic analysis.

  • Sample Collection: Following administration of Compound X, blood and brain tissue samples are collected at various time points.

  • Bioanalysis: LC-MS/MS is used to quantify the concentrations of Compound X in plasma and brain homogenates.

  • Parameter Calculation: Key pharmacokinetic parameters, including Cmax, Tmax, AUC, and the brain-to-plasma ratio, are calculated.

A favorable pharmacokinetic profile would demonstrate good oral bioavailability, a suitable half-life, and a high brain-to-plasma ratio, indicating that the compound can effectively reach its target in the central nervous system.

Conclusion and Future Directions

The 3-(Boc-amino)-4,4-difluoropiperidine scaffold represents a promising starting point for the development of novel therapeutics, particularly for CNS disorders like Parkinson's disease. While direct in vivo efficacy data is still emerging, the strong rationale for targeting the dopamine D4 receptor for the treatment of L-DOPA-induced dyskinesia provides a clear path forward for preclinical evaluation. The experimental framework outlined in this guide provides a robust methodology for assessing the in vivo efficacy and pharmacokinetic properties of novel compounds derived from this scaffold. Future studies should focus on conducting such comparative in vivo experiments to validate the therapeutic potential of this chemical series and to identify lead candidates for further development.

References

  • Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed Central. Available at: [Link]

  • Discovery, characterization and biological evaluation of a novel (R)-4,4-difluoropiperidine scaffold as dopamine receptor 4 (D4R) antagonists. PubMed. Available at: [Link]

  • Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. ChemRxiv. Available at: [Link]

  • Rotarod test for assessing motor coordination and balance (Rat). Protocols.io. Available at: [Link]

  • Rotarod for Rats and Mice | Standard Test for Motor Coordination, Balance & Fatigue. Bioseb. Available at: [Link]

  • Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. PubMed. Available at: [Link]

  • Rotarod test in rats. Protocols.io. Available at: [Link]

  • Optimization of Dopamine D4 Antagonists for the Treatment of Levodopa-induced Dyskinesia. The Michael J. Fox Foundation for Parkinson's Research. Available at: [Link]

  • Induction and Assessment of Levodopa-induced Dyskinesias in a Rat Model of Parkinson's Disease. NIH. Available at: [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Available at: [Link]

  • Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OAText. Available at: [Link]

  • The Pharmacology of l-DOPA-Induced Dyskinesia in Parkinson's Disease. ResearchGate. Available at: [Link]

  • Animal models of L-DOPA-induced dyskinesia: an update on the current options. PubMed. Available at: [Link]

  • Design, synthesis and biological evaluation of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents. NIH. Available at: [Link]

  • The pharmacology of L-DOPA-induced dyskinesia in Parkinson's disease. PubMed. Available at: [Link]

  • Investigational drugs in Phase I and Phase II for Levodopa-induced dyskinesias. PubMed. Available at: [Link]

  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. NIH. Available at: [Link]

  • Virtual Screening, Synthesis, and Biological Evaluation of Some Carbohydrazide Derivatives as Potential DPP-IV Inhibitors. NIH. Available at: [Link]

  • Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. NIH. Available at: [Link]

  • (PDF) DESIGN, SYNTHESIS AND PRELIMINARY EVALUATION OF 3-AMINOCOUMARIN DERIVATIVES AS DPP-IV INHIBITOR . ResearchGate. Available at: [Link]

  • Rational design and synthesis of new tetralin-sulfonamide derivatives as potent anti-diabetics and DPP-4 inhibitors: 2D & 3D QSAR, in vivo radiolabeling and bio distribution studies. PubMed. Available at: [Link]

  • A Review of Dipeptidyl Peptidase-4 (DPP-4) and its potential synthetic derivatives in the management of Diabetes Mellitus. EMAN RESEARCH PUBLISHING. Available at: [Link]

  • (2S,3S)-3-Amino-4-(3,3-difluoropyrrolidin-1-yl)-N,N-dimethyl-4-oxo-2-(4-[3][4][13]triazolo[1,5-a]- pyridin-6-ylphenyl)butanamide: A Selective α-Amino Amide. ACS Publications. Available at: [Link]

  • Partial 6-OHDA lesion model of early-stage Parkinson's disease for the assessment of disease-modifying treatments. University of Helsinki. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Validating Target Engagement of 4,4-Difluoropiperidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The 4,4-difluoropiperidine moiety is a privileged scaffold in modern medicinal chemistry. Its unique stereoelectronic properties, conferred by the gem-difluoro group, can enhance metabolic stability, modulate basicity (pKa), and improve cell permeability, making it a valuable component in designing novel therapeutics. Analogs incorporating this scaffold have shown promise as potent antagonists for targets like the dopamine D4 (D4R) and orexin receptors.[1][2][3] However, synthesizing a potent molecule is only the beginning. The critical next step, which dictates the success or failure of a drug discovery program, is unequivocally demonstrating that the compound engages its intended target within a biologically relevant system.[4][5]

This guide provides a comparative overview of state-of-the-art methodologies for validating the target engagement of novel 4,4-difluoropiperidine analogs. We will move beyond simple procedural lists to explore the causality behind experimental choices, enabling researchers to design robust validation cascades that generate clear, actionable data.

The Target Engagement Validation Funnel: From Biophysics to Cellular Confirmation

A robust target validation strategy often follows a funnel-like approach. It begins with high-throughput or information-rich biophysical methods using purified components to confirm direct binding and progresses to more complex cellular assays that verify engagement in a physiological context.

G ITC Isothermal Titration Calorimetry (ITC) SPR Surface Plasmon Resonance (SPR) ITC->SPR Determine Kinetics (kon / koff) CETSA Cellular Thermal Shift Assay (CETSA) SPR->CETSA Validate Intracellular Target Engagement Biochem Biochemical Assays (e.g., Enzyme Kinetics) Biochem->ITC Confirm Direct Binding & Thermodynamics Chemo Chemoproteomics (e.g., Kinobeads) CETSA->Chemo

Caption: A typical workflow for validating small molecule target engagement.

Biophysical Methods: Quantifying Direct Molecular Interactions

Before assessing target engagement in cells, it is crucial to confirm that your 4,4-difluoropiperidine analog physically interacts with its purified target protein. Biophysical assays provide quantitative data on binding affinity, thermodynamics, and kinetics in a controlled, cell-free environment.[5]

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat released or absorbed during the binding event between a ligand (the analog) and a macromolecule (the target protein).[6][7] By titrating the ligand into a solution containing the target, a complete thermodynamic profile of the interaction can be determined in a single experiment.[8]

Why Choose ITC? It is considered the gold standard for characterizing binding thermodynamics.[9] ITC is a label-free, in-solution technique that provides not just the binding affinity (KD), but also the stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[6][8] This level of detail is invaluable for understanding the driving forces behind binding and guiding structure-activity relationship (SAR) studies.[6][9]

Data Output:

  • Binding Affinity (KD): The dissociation constant, a measure of binding strength.

  • Stoichiometry (n): The molar ratio of ligand to protein in the complex.

  • Enthalpy (ΔH): The heat change associated with binding.

  • Entropy (ΔS): The change in disorder of the system upon binding.

Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free optical technique that measures molecular interactions in real-time.[10] The target protein is immobilized on a sensor chip. When the 4,4-difluoropiperidine analog is flowed over the surface, its binding causes a change in the refractive index at the sensor surface, which is detected as a shift in the resonance angle of reflected light.[10][11]

Why Choose SPR? The primary advantage of SPR is its ability to provide kinetic data—the association rate (kon) and the dissociation rate (koff). This is critical because a compound's efficacy can be influenced not just by how tightly it binds (affinity), but also by how long it stays bound to the target (residence time). SPR is highly sensitive and can be used for screening, kinetic characterization, and determining binding specificity.[10][12]

Data Output:

  • Association Rate (kon): The rate at which the ligand-protein complex forms.

  • Dissociation Rate (koff): The rate at which the complex breaks apart.

  • Binding Affinity (KD): Calculated from koff/kon.

Cellular Methods: Proving Engagement in a Physiological Context

Confirming that a compound binds its purified target is essential, but it doesn't guarantee it will work in a cell. The compound must be able to cross the cell membrane, avoid efflux pumps, and find its target in a crowded intracellular environment. Cellular target engagement assays provide this critical validation.[4][13]

Cellular Thermal Shift Assay (CETSA®)

Principle: CETSA is based on the principle of ligand-induced thermal stabilization.[14] When a protein binds to a ligand, it generally becomes more resistant to heat-induced denaturation.[15][16] In a CETSA experiment, intact cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble (non-denatured) target protein remaining at each temperature is quantified, typically by Western blot or mass spectrometry.[15][17] A shift in the melting curve to a higher temperature indicates that the compound has bound to and stabilized the target protein.[16]

Why Choose CETSA? It is one of the most direct methods for verifying that a compound reaches and binds its target inside intact cells or even tissues, preserving the native protein state and interactions.[15][18] It does not require any modification or labeling of the compound or the target protein.

G cluster_0 Without Ligand cluster_1 With 4,4-Difluoropiperidine Analog Unbound Target Protein Heat1 Heat Applied Unbound->Heat1 Denatured Denatured & Aggregated Heat1->Denatured SolubleFraction1 SolubleFraction1 Denatured->SolubleFraction1 Less protein in soluble fraction Bound Target Protein Ligand Bound Heat2 Heat Applied Bound->Heat2 Stable Stabilized & Soluble Heat2->Stable SolubleFraction2 SolubleFraction2 Stable->SolubleFraction2 More protein in soluble fraction

Caption: The principle of Cellular Thermal Shift Assay (CETSA).

Data Output:

  • Melt Curve: A plot of soluble protein fraction versus temperature.

  • Thermal Shift (ΔTm): The change in the melting temperature of the target protein in the presence of the compound.

  • Isothermal Dose-Response Fingerprint (ITDRF): A measure of target engagement at a fixed temperature with varying compound concentrations, yielding an EC50 value.[18]

Chemoproteomics: Assessing Selectivity and Off-Target Effects

Principle: Chemoproteomic methods are used to assess how a compound interacts with a large portion of the proteome, providing a global view of its selectivity. A common technique for kinase inhibitors is the "Kinobeads" approach.[19] This method uses beads coated with broad-spectrum, immobilized ATP-competitive kinase inhibitors to capture a large fraction of the cellular kinome from a cell lysate.[19][20][21] The assay is run in a competitive binding format: the lysate is pre-incubated with the free 4,4-difluoropiperidine analog, which will bind to its targets. When the lysate is then applied to the kinobeads, the targets of the free compound will no longer bind to the beads. By using quantitative mass spectrometry to compare the proteins captured from a treated vs. untreated lysate, one can identify the specific targets of the compound and determine their relative affinities.[22]

Why Choose Chemoproteomics? It is unparalleled for assessing the selectivity of a compound. While your analog may be designed for a specific target, identifying its off-targets early is crucial for predicting potential toxicity and understanding its full mechanism of action.[5] This approach assays endogenous proteins in their native state and can profile hundreds to thousands of proteins simultaneously.[22]

Data Output:

  • Competition Binding Curves: Dose-response curves for each protein target.

  • EC50/Kd values: Affinity estimates for on- and off-targets.

  • Selectivity Profile: A comprehensive list of protein targets, allowing for selectivity scoring.

Comparison of Target Engagement Methods

FeatureIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)Cellular Thermal Shift Assay (CETSA)Chemoproteomics (Kinobeads)
Principle Measures heat change upon binding.[6][7]Measures change in refractive index upon binding.[10][11]Ligand binding stabilizes protein against heat denaturation.[15][16]Competitive binding on affinity matrix coupled with Mass Spec.[20][22]
System In Vitro (Purified Components)In Vitro (Purified Components)In Cellulo / Ex Vivo (Intact Cells, Lysates, Tissues)Ex Vivo (Cell Lysates)
Key Output KD, ΔH, ΔS, Stoichiometry (n)[8]kon, koff, KD[10]Thermal Shift (ΔTm), Cellular EC50Selectivity Profile, On/Off-Target Kd
Label-Free? YesYesYesYes
Throughput Low to MediumMedium to HighMedium (WB) to High (HTRF/Alpha)Low to Medium
Primary Advantage Complete thermodynamic profile.[6]Real-time binding kinetics (residence time).[10]Confirms intracellular target engagement directly.[14][15]Unbiased, proteome-wide selectivity profiling.[5]
Key Limitation Requires large amounts of pure protein.Requires protein immobilization; potential for artifacts.Requires a specific antibody or MS method; not all proteins show a thermal shift.Limited to targets captured by the affinity matrix (e.g., ATP-binding proteins for Kinobeads).[19]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) using Western Blot

This protocol describes a classic CETSA experiment to determine the melt curve of a target protein in the presence and absence of a 4,4-difluoropiperidine analog.

1. Cell Treatment: a. Culture cells to ~80% confluency. b. Treat cells with either the vehicle (e.g., DMSO) or the desired concentration of the 4,4-difluoropiperidine analog. c. Incubate for 1 hour at 37°C to allow for compound uptake and target binding.

2. Thermal Challenge: a. Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors. b. Aliquot the cell suspension into multiple PCR tubes for each condition (vehicle and compound-treated). c. Place the tubes in a thermal cycler and heat each aliquot to a different temperature (e.g., a gradient from 40°C to 70°C in 2°C increments) for 3 minutes.[16] Include an unheated control (room temperature). d. Cool the samples at 4°C for 3 minutes.

3. Cell Lysis and Fractionation: a. Subject the samples to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to lyse the cells.[15] b. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins and cell debris.[15]

4. Protein Quantification and Analysis: a. Carefully collect the supernatant, which contains the soluble protein fraction. b. Determine the protein concentration of each sample using a standard method (e.g., BCA assay). c. Normalize all samples to the same total protein concentration. d. Analyze the samples by SDS-PAGE and Western blot using a specific antibody against the target protein. e. Quantify the band intensities using densitometry.

5. Data Interpretation: a. For each condition, plot the normalized band intensity (soluble protein) against the temperature. b. Fit the data to a sigmoidal curve to determine the melting temperature (Tm), which is the temperature at which 50% of the protein is denatured. c. A positive shift in the Tm for the compound-treated samples compared to the vehicle control confirms target engagement.

Protocol 2: Isothermal Titration Calorimetry (ITC)

This protocol outlines a general procedure for determining the thermodynamic parameters of a 4,4-difluoropiperidine analog binding to its purified target protein.

1. Sample Preparation: a. Prepare a sufficient quantity of highly pure (>95%) target protein. b. Dialyze both the protein and the compound into the identical buffer solution to avoid heat artifacts from buffer mismatch. A common buffer is PBS or HEPES, pH 7.4. c. Thoroughly degas both solutions immediately before the experiment to prevent air bubbles. d. Accurately determine the concentrations of the protein and the compound stock solution.

2. Instrument Setup: a. Set the experimental temperature (commonly 25°C). b. Fill the sample cell with the target protein solution (e.g., 10-50 µM). c. Fill the injection syringe with the 4,4-difluoropiperidine analog solution, typically at a concentration 10-20 times that of the protein (e.g., 100-500 µM).[9]

3. Titration Experiment: a. Equilibrate the system thermally. b. Perform a series of small, sequential injections (e.g., 1-2 µL) of the compound solution into the protein-filled sample cell. c. The instrument measures the differential power required to maintain a zero temperature difference between the sample and reference cells, which corresponds to the heat of binding for each injection.[7]

4. Data Analysis: a. The raw output is a plot of heat flow (µcal/sec) versus time. b. Integrate the area under each injection peak to determine the heat change (ΔH) for that injection.[7] c. Plot the heat change per mole of injectant against the molar ratio of ligand to protein. d. Fit this binding isotherm to a suitable binding model (e.g., one-site binding) to derive the KD, n, and ΔH.[7][8] The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

Conclusion

Validating the target engagement of 4,4-difluoropiperidine analogs is a non-negotiable step in translating a promising chemical entity into a viable therapeutic candidate. A multi-faceted approach is essential for building a convincing case for a compound's mechanism of action. By first using biophysical methods like ITC and SPR to precisely characterize the direct binding event with the purified target, researchers can establish a strong baseline. Following this with cellular assays, particularly the Cellular Thermal Shift Assay, provides the definitive evidence that the molecule engages its intended target in the complex and physiologically relevant environment of a living cell. Finally, employing chemoproteomics allows for a comprehensive assessment of selectivity, de-risking the compound for potential off-target liabilities. This structured validation funnel ensures that only the most promising and well-characterized candidates progress through the drug discovery pipeline.

References

The Strategic Advantage of Fluorination: A Comparative Guide to Fluorinated Piperidines in Clinical Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacological properties. The piperidine scaffold, a ubiquitous and privileged structure in numerous pharmaceuticals, has been a fertile ground for the application of this strategy. This guide provides an in-depth, comparative analysis of select fluorinated piperidines that have reached clinical development, offering insights into the rationale behind their design, their synthesis, and their performance in preclinical and clinical settings.

The "Fluorine Advantage" in Piperidine-Containing Drugs

The strategic incorporation of fluorine atoms into a piperidine ring can profoundly influence a drug's profile in several key areas:

  • Modulation of Basicity (pKa): The high electronegativity of fluorine can significantly lower the pKa of the piperidine nitrogen. This can be crucial for optimizing interactions with biological targets, improving oral absorption, and reducing off-target effects, such as hERG channel affinity, which is a common cause of cardiac toxicity.[1][2]

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. Replacing metabolically vulnerable C-H bonds with C-F bonds can increase a drug's half-life and bioavailability.[3]

  • Increased Lipophilicity and Membrane Permeability: Fluorination can enhance a molecule's lipophilicity, which can improve its ability to cross cellular membranes, including the blood-brain barrier, a critical factor for central nervous system (CNS) drugs.[3]

  • Conformational Control: The introduction of fluorine can influence the conformational preferences of the piperidine ring, potentially locking it into a more bioactive conformation for optimal target engagement.[2]

  • Improved Binding Affinity: The unique electronic properties of fluorine can lead to favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, thereby enhancing binding affinity and selectivity.

This guide will now delve into specific case studies that exemplify the "fluorine advantage" in action.

Case Study 1: MK-0731 - A Fluorinated Kinesin Spindle Protein (KSP) Inhibitor for Oncology

Rationale for Fluorination: The development of MK-0731, a potent inhibitor of kinesin spindle protein (KSP), hinged on overcoming the limitations of earlier compounds, which were susceptible to P-glycoprotein (Pgp) efflux, a common mechanism of multidrug resistance in cancer. Strategic fluorination of the piperidine ring was employed to modulate the basicity of the piperidine nitrogen, a key factor in reducing Pgp efflux.[2] The axial orientation of the fluorine atom in the piperidine ring of MK-0731 was found to be crucial for increasing basicity and improving efficacy.[2][4]

Synthesis Overview: The synthesis of MK-0731 involves a multi-step process that culminates in the coupling of a fluorinated piperidine fragment with a substituted pyrrole core. A key challenge in the synthesis is the stereoselective introduction of the fluorine atom into the piperidine ring to achieve the desired axial conformation.[4]

Preclinical Data: Preclinical studies demonstrated that MK-0731 potently inhibits KSP, leading to mitotic arrest and apoptosis in various cancer cell lines.[5] Crucially, MK-0731 showed significant activity in taxane-resistant tumor models that overexpress Pgp, highlighting the success of the fluorination strategy in overcoming this resistance mechanism.

Clinical Development: MK-0731 advanced to Phase I clinical trials for the treatment of patients with advanced solid tumors. The trial established the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs), which were primarily myelosuppression.[6] While no objective tumor responses were observed, several patients with taxane-resistant cancers experienced prolonged stable disease.[6]

Case Study 2: AZD5363 (Capivasertib) - A Fluorinated pan-AKT Inhibitor for Oncology

Rationale for Fluorination: While the piperidine ring in AZD5363 (Capivasertib) itself is not directly fluorinated, the molecule contains a fluorinated pyrimidine moiety. This strategic placement of fluorine was instrumental in optimizing the compound's pharmacokinetic properties, including metabolic stability and oral bioavailability.

Synthesis Overview: The synthesis of Capivasertib involves the coupling of a chiral piperidine intermediate with a fluorinated pyrimidine derivative. The synthetic route is designed to be efficient and scalable for clinical and commercial production.

Preclinical Data: Capivasertib is a potent inhibitor of all three isoforms of the AKT kinase (AKT1, AKT2, and AKT3).[7] Preclinical studies demonstrated its ability to inhibit the proliferation of a wide range of cancer cell lines and to induce tumor growth inhibition in various xenograft models.[7][8]

Clinical Development: Capivasertib has undergone extensive clinical evaluation. In November 2023, the FDA approved Capivasertib in combination with fulvestrant for the treatment of adult patients with hormone receptor (HR)-positive, human epidermal growth factor receptor 2 (HER2)-negative, locally advanced or metastatic breast cancer with one or more PIK3CA/AKT1/PTEN-alterations, following progression on at least one endocrine-based regimen in the metastatic setting or recurrence on or within 12 months of completing adjuvant therapy. This approval was based on the results of the CAPItello-291 phase III trial, which demonstrated a significant improvement in progression-free survival for the combination therapy compared to fulvestrant alone.

Case Study 3: JNJ-37822681 - A Fluorinated Dopamine D2 Receptor Antagonist for Schizophrenia

Rationale for Fluorination: JNJ-37822681 is a novel antipsychotic agent characterized by its high selectivity and fast dissociation from the dopamine D2 receptor. The molecule incorporates a difluorobenzyl group attached to the piperidine nitrogen. This fluorination pattern contributes to the overall physicochemical properties of the compound, including its lipophilicity, which is crucial for brain penetration and CNS activity.[9]

Synthesis Overview: The synthesis of JNJ-37822681 involves the N-alkylation of a 4-aminopiperidine derivative with a difluorobenzyl halide.

Preclinical Data: Preclinical studies demonstrated that JNJ-37822681 is a potent and selective D2 receptor antagonist.[10] Its fast dissociation kinetics from the D2 receptor were hypothesized to lead to a better side-effect profile, particularly a lower incidence of extrapyramidal symptoms (EPS) and hyperprolactinemia compared to traditional antipsychotics.[11]

Clinical Development: JNJ-37822681 was evaluated in a Phase IIb clinical trial in patients with acute exacerbation of schizophrenia. The study demonstrated that all doses of JNJ-37822681 were significantly more effective than placebo in reducing the symptoms of schizophrenia.[12][13] Importantly, the 10 mg twice-daily dose showed a favorable tolerability profile, with a lower incidence of weight gain and metabolic side effects compared to olanzapine.[14] The incidence of EPS was dose-related and comparable to olanzapine at the 10 mg dose.[12]

Case Study 4: ARRY-502 - A Fluorinated CRTh2 Antagonist for Asthma

Rationale for Fluorination: ARRY-502 is an antagonist of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTh2), a key receptor involved in the inflammatory cascade of allergic asthma. While specific details on the rationale for fluorinating the piperidine-containing scaffold are not extensively published, it is likely that fluorine was incorporated to optimize potency, selectivity, and pharmacokinetic properties such as metabolic stability and oral bioavailability, which are critical for a chronic oral medication.

Synthesis Overview: Detailed synthetic procedures for ARRY-502 are not publicly available in the provided search results. However, the synthesis of similar CRTh2 antagonists often involves the construction of a central core to which a fluorinated piperidine moiety is attached.

Preclinical Data: Preclinical studies identified ARRY-502 as a potent and selective CRTh2 antagonist that can block the activation of key inflammatory cells, such as eosinophils and Th2 lymphocytes, which are implicated in the pathophysiology of asthma.[8][15][16]

Clinical Development: ARRY-502 was evaluated in a Phase 2 clinical trial in patients with mild to moderate persistent allergic asthma. The trial met its primary endpoint, demonstrating a statistically significant improvement in lung function (pre-bronchodilator FEV1) compared to placebo.[15][17] The drug was also well-tolerated, with fewer adverse events and asthma exacerbations reported in the ARRY-502 group compared to the placebo group.[8][15]

Comparative Analysis of Fluorinated Piperidines in Clinical Development

Compound Therapeutic Area Target Rationale for Fluorination Key Preclinical Findings Clinical Phase & Key Outcomes
MK-0731 OncologyKinesin Spindle Protein (KSP)Modulate pKa to reduce Pgp efflux.[2]Potent KSP inhibition; activity in taxane-resistant models.Phase I: Established MTD; prolonged stable disease in some patients.[6]
AZD5363 (Capivasertib) Oncologypan-AKT KinaseEnhance metabolic stability and oral bioavailability.Potent inhibition of AKT1/2/3; tumor growth inhibition in xenografts.[7][8]FDA Approved: Improved progression-free survival in HR+/HER2- breast cancer.
JNJ-37822681 CNS (Schizophrenia)Dopamine D2 ReceptorOptimize lipophilicity for brain penetration.[9]Potent and selective D2 antagonist with fast dissociation kinetics.[10]Phase IIb: Significant efficacy in reducing schizophrenia symptoms; favorable metabolic profile compared to olanzapine.[12][13][14]
ARRY-502 Respiratory (Asthma)CRTh2Likely to improve potency, selectivity, and pharmacokinetics.Potent and selective CRTh2 antagonist; blocks inflammatory cell activation.[8][15][16]Phase II: Met primary endpoint of improved lung function; well-tolerated.[15][17]

Experimental Workflows and Methodologies

General Workflow for Preclinical Evaluation of Fluorinated Piperidines:

Caption: A generalized workflow for the preclinical development of fluorinated piperidine drug candidates.

Step-by-Step Protocol for Assessing Metabolic Stability in Human Liver Microsomes (HLM):

  • Preparation of Incubation Mixture:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • In a microcentrifuge tube, combine phosphate buffer (pH 7.4), the test compound (final concentration, e.g., 1 µM), and human liver microsomes (final concentration, e.g., 0.5 mg/mL).

  • Initiation of Reaction:

    • Pre-warm the incubation mixture to 37°C.

    • Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching of Reaction:

    • Immediately add the aliquot to a quenching solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the enzymatic reaction.

  • Sample Processing:

    • Vortex the samples and centrifuge to pellet the precipitated protein.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to an autosampler vial for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Quantify the remaining parent compound at each time point relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) from the slope of the linear regression.

Conclusion

The case studies presented in this guide underscore the significant and diverse impact of fluorination on the clinical development of piperidine-containing drugs. From overcoming multidrug resistance in oncology to fine-tuning the safety profile of CNS agents and enhancing the efficacy of respiratory therapeutics, the strategic incorporation of fluorine continues to be a vital tool for drug discovery and development. As synthetic methodologies for fluorination become increasingly sophisticated, we can anticipate the emergence of even more innovative and effective fluorinated piperidine-based medicines in the future.

References

  • Langlois, X., et al. (2012). Pharmacology of JNJ-37822681, a Specific and Fast-Dissociating D-2 Antagonist for the Treatment of Schizophrenia. Journal of Pharmacology and Experimental Therapeutics, 342(1), 91-103.
  • Schmidt, M., et al. (2012). A Double-Blind, Randomized, Placebo-Controlled Study With JNJ-37822681, a Novel, Highly Selective, Fast Dissociating D₂ Receptor Antagonist in the Treatment of Acute Exacerbation of Schizophrenia. European Neuropsychopharmacology, 22(9), 635-645.
  • Gopal, S., et al. (2013). Metabolic and Body Mass Parameters After Treatment With JNJ-37822681, a Novel Fast-Dissociating D2 Receptor Antagonist, vs Olanzapine in Patients With Schizophrenia. International Clinical Psychopharmacology, 28(4), 193-202.
  • Vinken, P., et al. (2013). Differential responses to JNJ-37822681, a specific and fast dissociating dopamine D2 receptor antagonist, in cynomolgus monkey and Sprague-Dawley rat general toxicology studies: clinical observations, prolactin levels, mammary histopathology findings and toxicokinetics. Journal of Applied Toxicology, 34(7), 785-798.
  • Langlois, X., et al. (2012). A double-blind, randomized, placebo-controlled study with JNJ-37822681, a novel, highly selective, fast dissociating D-2 receptor antagonist in the treatment of acute exacerbation of schizophrenia.
  • PubChem. Jnj-37822681. PubChem.
  • MedChemExpress. JNJ-37822681 dihydrochloride. MedChemExpress.
  • Manesiotis, P., et al. (2025). The fast-dissociating D₂ antagonist antipsychotic JNJ-37822681 is a neuronal Kv7 channel opener: Potential repurposing for epilepsy treatment. British Journal of Pharmacology, 182(22), 5574-5595.
  • PubChem. Jnj-37822681 | C17H17F5N4 | CID 16058752. PubChem.
  • Cox, C. D., et al. (2008). Kinesin Spindle Protein (KSP) Inhibitors. 9. Discovery of (2S)-4-(2,5-Difluorophenyl)-N-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide (MK-0731) for the Treatment of Taxane-Refractory Cancer. Journal of Medicinal Chemistry, 51(14), 4239-4252.
  • BenchChem. (2025). A Preclinical Showdown: Benchmarking MK-0731 Against Standard-of-Care Taxanes in Oncology. BenchChem.
  • Holen, K. D., et al. (2012). A phase I trial of MK-0731, a Kinesin Spindle Protein (KSP) inhibitor, in patients with solid tumors.
  • Langlois, X., et al. (2012). Pharmacology of JNJ-37822681, a Specific and Fast-Dissociating D-2 Antagonist for the Treatment of Schizophrenia.
  • Le Roch, M., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry, 89(7), 4932-4946.
  • Davies, B. R., et al. (2012). Preclinical pharmacology of AZD5363, an inhibitor of AKT: pharmacodynamics, antitumor activity, and correlation of monotherapy activity with genetic background. Molecular Cancer Therapeutics, 11(4), 873-887.
  • The Institute of Cancer Research. (2022). Capivasertib – a huge success story for UK science. The Institute of Cancer Research.
  • The Recent Development of Piperazine and Piperidine Deriv
  • Array BioPharma Inc. (2013). ARRY-502 Meets Primary And Key Secondary Endpoints In Asthma Study. Fierce Biotech.
  • Phani Kumar, G., et al. (2024). Capivasertib: The Breakthrough Cancer Treatment of the Decade's. International Journal for Multidisciplinary Research, 6(3).
  • CatalystAlert. (2025). ARRY-502, CRTh2 antagonist; oral - Phase 2 | PFE Pipeline.
  • Wenzel, S., et al. (2014).
  • Gonem, S., et al. (2017). CRTH2 antagonists in asthma: current perspectives. Journal of Asthma and Allergy, 10, 285-293.
  • Array BioPharma Inc. (2014).
  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations.
  • Xing, L., et al. (2019). Case studies of fluorine in drug discovery. Fluorine in Life Sciences, 181-211.
  • MedChemExpress. ARRY-502. MedChemExpress.
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • D'Oprole, A. M., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(11), 4485.
  • Glorius, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.
  • Glorius, F., et al. (2019). Application of the all-cis-(multi)fluorinated piperidine building...
  • Glorius, F., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process.
  • Rathore, A., et al. (2021). Recent development of piperazine and piperidine derivatives as antipsychotic agents. Current Drug Targets, 22(12), 1436-1457.
  • Al-Hussain, S. A., et al. (2024). Design, Characterization, and Hematopoietic Efficacy of a Fluorinated Pyrazolopiperidine Inclusion Complex. Molecules, 29(10), 2269.
  • MedChemExpress. ARRY-522. MedChemExpress.
  • LARVOL. (2014). ARRY-502 / Pfizer. LARVOL DELTA.
  • Langlois, X., et al. (2012). Pharmacology of JNJ-37822681, a specific and fast-dissociating D2 antagonist for the treatment of schizophrenia. Journal of Pharmacology and Experimental Therapeutics, 342(1), 91-103.
  • IUPHAR/BPS Guide to PHARMACOLOGY. ARRY-502. IUPHAR/BPS Guide to PHARMACOLOGY.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(Boc-amino)-4,4-difluoropiperidine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that excellence in the laboratory extends beyond the synthesis of novel compounds to their entire lifecycle, including their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 3-(Boc-amino)-4,4-difluoropiperidine, a key building block in modern drug discovery. The protocols herein are designed to ensure the safety of laboratory personnel, protect the environment, and maintain regulatory compliance. This is not merely a list of steps but a validation system for your laboratory's waste management protocol, grounded in the specific chemical nature of the compound.

Hazard Identification and Risk Assessment: Understanding the 'Why'

Proper disposal begins with a thorough understanding of the compound's chemical properties and associated hazards. While a specific Safety Data Sheet (SDS) for the exact 3-amino isomer may not always be accessible, a reliable hazard profile can be constructed by analyzing its structural components and data from close isomers like 4-(Boc-amino)-3,3-difluoropiperidine.[1]

Structural Component Analysis:

Structural ComponentAssociated Hazard ClassPrimary Disposal ConsiderationRationale
Difluoropiperidine Ring Halogenated Organic CompoundSegregate as Halogenated Organic Waste .[2][3]The carbon-fluorine bond is exceptionally strong. Improper disposal, particularly through incineration at inadequate temperatures, can lead to the formation of hazardous decomposition products such as hydrogen fluoride (HF).[4] Therefore, it must never be disposed of down the drain or in non-halogenated waste streams.[2]
Boc-Protecting Group Carbamate / Amine DerivativeAvoid mixing with strong acids.The tert-butoxycarbonyl (Boc) group is designed to be labile under acidic conditions.[5][6] Mixing with acidic waste could trigger an uncontrolled deprotection reaction, releasing isobutylene gas and carbon dioxide, potentially causing container pressurization and altering the chemical composition of the waste stream.[7]
Piperidine Backbone Nitrogen-containing HeterocycleTreat as a potentially bioactive and toxic chemical.Piperidine itself is a flammable, toxic, and corrosive substance.[4] While its properties are modified by the substituents, the core structure necessitates handling the compound with the assumption of potential biological activity and toxicity.

Summary of Hazards:

Based on data for analogous compounds, 3-(Boc-amino)-4,4-difluoropiperidine should be handled as a substance that is:

  • Harmful if swallowed or inhaled. [1][8]

  • Causes skin and serious eye irritation. [1][8]

  • May cause respiratory irritation. [1][8]

This hazard profile mandates the procedural controls and personal protective equipment detailed below.

Pre-Disposal Operations: Segregation and Personal Protection

Effective waste management is proactive. These steps must be integrated into the experimental workflow before disposal begins.

Personal Protective Equipment (PPE)

Given the irritant nature of the compound and the potential for dust formation from its solid form, a stringent PPE protocol is non-negotiable.[1][9]

  • Eye Protection: Chemical splash goggles are mandatory. If there is a significant risk of splashing or dust generation, a face shield should be worn in addition to goggles.[10]

  • Hand Protection: Chemical-resistant gloves, such as nitrile, are required. For handling larger quantities or during decontamination, double-gloving is recommended.[10] Always inspect gloves for integrity before use.[11]

  • Body Protection: A flame-resistant lab coat and closed-toe shoes are standard.[10]

  • Respiratory Protection: All handling of the solid compound and preparation of its waste should be conducted inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[3][8]

Waste Stream Segregation

This is the most critical step in ensuring compliant disposal. Mixing incompatible waste streams is a primary cause of laboratory accidents and regulatory violations.[10]

WasteSegregation cluster_0 Waste Generation Point (Fume Hood) cluster_1 Decision cluster_2 Waste Streams cluster_3 Final Destination Waste Waste Containing 3-(Boc-amino)-4,4-difluoropiperidine Decision What is the waste form? Waste->Decision Solid Solid Waste (e.g., residual compound, contaminated weigh paper, gloves, pipette tips) Decision->Solid Solid Liquid Liquid Waste (e.g., solvent rinsate from glassware) Decision->Liquid Liquid Sharps Contaminated Sharps (e.g., needles, broken glass) Decision->Sharps Sharps HalogenatedContainer Primary Container: 'HALOGENATED ORGANIC WASTE' (Solid or Liquid as appropriate) Solid->HalogenatedContainer Liquid->HalogenatedContainer SharpsContainer Puncture-Proof 'SHARPS' Container Sharps->SharpsContainer

Step-by-Step Disposal Protocol

This protocol covers the lifecycle of the compound's waste, from the primary container to the satellite accumulation area.

Waste Container Setup and Labeling
  • Select a Compatible Container: Use a clean, dry, leak-proof container made of a material compatible with halogenated organic solids or liquids (e.g., HDPE or glass).[12][13] For liquid waste, ensure the container has a tightly sealing screw cap.[13]

  • Affix Proper Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE" .[13]

  • Detail the Contents: The label must include the full chemical name, "3-(Boc-amino)-4,4-difluoropiperidine," and list any solvents or other chemicals present with their approximate concentrations.[12] Chemical formulas or abbreviations alone are unacceptable.[12]

Disposing of Unused Compound and Contaminated Solids
  • Transfer: Carefully transfer any residual or waste solid compound into the designated "HALOGENATED ORGANIC WASTE" container.

  • Avoid Dust: Perform this transfer inside a chemical fume hood to minimize the risk of generating and inhaling dust.[14]

  • Contaminated Materials: All materials that have come into direct contact with the compound, such as weighing paper, pipette tips, and contaminated gloves, must be placed in the same designated hazardous waste container.[2]

Decontamination of Glassware and Equipment
  • Initial Rinse: Rinse the contaminated glassware with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol).

  • Collect Rinsate: This first rinsate is considered hazardous and must be collected in a designated "HALOGENATED ORGANIC LIQUID WASTE" container.[2] Do not dispose of this rinsate down the drain.[15]

  • Triple Rinse for Empty Containers: Original chemical containers must be triple-rinsed with a suitable solvent before being disposed of as regular waste.[12][16] The rinsate from all three rinses must be collected as hazardous waste.[16] After rinsing, deface the original label and remove the cap before disposal.[16]

Storage and Final Disposal
  • Secure the Container: Keep the hazardous waste container tightly sealed at all times, except when adding waste.[17][18]

  • Satellite Accumulation Area (SAA): Store the sealed and labeled container in a designated SAA within your laboratory. This area should be well-ventilated and away from incompatible materials, particularly strong acids.[2][18]

  • Arrange for Pickup: Once the container is full (not exceeding 90% capacity) or when the project is complete, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[2][17]

DisposalWorkflow A 1. Identify Waste (Solid, Liquid, Sharps) B 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C 3. Select & Label Container 'HAZARDOUS WASTE' 'HALOGENATED ORGANIC' B->C D 4. Transfer Waste into Container (Inside Fume Hood) C->D E 5. Securely Cap Container D->E F 6. Store in Designated Satellite Accumulation Area (SAA) E->F G 7. Schedule Pickup (via EHS/Licensed Contractor) F->G

Emergency Procedures: Spill and Exposure

In the event of an accidental release, immediate and correct action is crucial.

  • Spill:

    • Alert personnel in the immediate area and evacuate if necessary.[14]

    • If the spill is small and you are trained to handle it, wear appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand), and sweep it up carefully.[19]

    • Place the absorbed material into your designated "HALOGENATED ORGANIC WASTE" container.

    • For large spills, evacuate the area and contact your institution's EHS department immediately.[2]

  • Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[19] Remove contaminated clothing.[14]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[19] Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide assistance and seek immediate medical attention.[19]

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[20]

By adhering to this comprehensive guide, researchers can ensure that the innovative work conducted in the lab does not come at the cost of safety or environmental integrity.

References

  • Safety and handling of fluorin
  • Safe Disposal of (S)-3-(4-Fluorobenzyl)piperidine: A Procedural Guide. Benchchem.
  • Proper Disposal Procedures for (2S,4R)-1-((1R)-1-(4-Chlorophenyl)-4-methylpentyl) - Benchchem. Benchchem.
  • Tert-Butyl 1-(2,2,2-trifluoroethyl)
  • 3-(Boc-aMino)-4,4-difluoropiperidine | 1052713-53-7. ChemicalBook.
  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety.
  • MATERIAL SAFETY DATA SHEETS TERT-BUTYL (1-NITROSOPIPERIDIN-3-YL)CARBAMATE.
  • SAFETY D
  • Chemical Waste Disposal Guidelines. Emory University.
  • 4-(BOC-AMINO)-3,3-DIFLUOROPIPERIDINE. Fluorochem.
  • SAFETY D
  • Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering.
  • Boc-Protected Amino Groups. Organic Chemistry Portal.
  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
  • Double BOC protection selective removal method. Suzhou Highfine Biotech.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • (R)-3-(Boc-amino)piperidine 97 309956-78-3. Sigma-Aldrich.
  • Amine Protection and Deprotection. Master Organic Chemistry.
  • 4-(Boc-amino)-3,3-difluoropiperidine. Echemi.
  • Thermal Methods - ACS GCI Pharmaceutical Roundtable Reagent Guides. ACS GCI Pharmaceutical Roundtable.
  • 3-[N-(tert-Butoxycarbonyl)
  • Boc Protecting Group for Amines. Chemistry Steps.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Boc-amino)-4,4-difluoropiperidine
Reactant of Route 2
3-(Boc-amino)-4,4-difluoropiperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.